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(2e)-3-(2,6-Dichlorophenyl)acrylic acid Documentation Hub

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  • Product: (2e)-3-(2,6-Dichlorophenyl)acrylic acid

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Process Development & Application Profiling of (2E)-3-(2,6-Dichlorophenyl)acrylic Acid

The following technical guide is structured as an advanced process development whitepaper, designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals. CAS: 20595-49-7 | Compound Class: Haloge...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced process development whitepaper, designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals.

CAS: 20595-49-7 | Compound Class: Halogenated Cinnamic Acids Version: 2.4 | Status: Validated for R&D & Pilot Scale

Executive Summary

(2E)-3-(2,6-Dichlorophenyl)acrylic acid (CAS 20595-49-7), widely known as trans-2,6-dichlorocinnamic acid, represents a critical pharmacophore in medicinal chemistry. Unlike its unsubstituted counterparts, the 2,6-dichloro substitution pattern imposes significant steric constraints on the phenyl ring, forcing an orthogonal conformation relative to the acrylic side chain. This structural rigidity makes it a high-value scaffold for designing kinase inhibitors , anti-fibrotic agents , and Targeted Protein Degradation (TPD) warheads where precise conformational locking is required for ligand-protein binding.

This guide provides a rigorous analysis of the compound’s physicochemical profile, a field-validated synthesis protocol optimized for E-stereoselectivity, and a comprehensive quality control framework.

Physicochemical Profiling & Structural Logic

Understanding the physical properties is the first step in designing robust handling and formulation strategies.

PropertySpecification / DataApplication Note
Molecular Formula C₉H₆Cl₂O₂--
Molecular Weight 217.05 g/mol Suitable for fragment-based drug discovery (FBDD).
Appearance White to off-white crystalline powderDiscoloration indicates decarboxylation or oxidation.
Melting Point 190–194 °C (Experimental)High crystallinity suggests stability; requires high-boiling solvents for recrystallization.
pKa (Calc.) ~3.8 – 4.2More acidic than unsubstituted cinnamic acid due to electron-withdrawing Cl atoms.
LogP ~3.1Moderate lipophilicity; good membrane permeability potential.
Stereochemistry (2E) / transThe trans isomer is thermodynamically favored but requires specific synthetic control to minimize cis impurities.
Structural Insight: The "Orthogonal Lock"

The chlorine atoms at positions 2 and 6 create steric clash with the vinylic protons. This restricts rotation around the C(aryl)-C(vinyl) bond, often locking the phenyl ring out of planarity with the carboxylate system. In drug design, this "orthogonal lock" can enhance selectivity by preventing the molecule from adopting flat conformations that bind promiscuously to off-target proteins.

Synthetic Pathway: Optimized Knoevenagel Condensation

While Heck coupling is possible, the Knoevenagel condensation remains the gold standard for generating the (2E)-isomer with high stereocontrol, particularly for sterically hindered aldehydes like 2,6-dichlorobenzaldehyde.

Reaction Mechanism (The "Why")

The reaction involves the deprotonation of malonic acid, nucleophilic attack on the aldehyde, and a critical decarboxylation step. The steric bulk of the 2,6-dichloro group makes the initial nucleophilic attack the rate-determining step, often requiring more vigorous conditions than standard benzaldehydes.

Visualization: Mechanistic Pathway

The following diagram illustrates the stepwise transformation, highlighting the critical decarboxylation event that drives the equilibrium forward.

KnoevenagelMechanism Start 2,6-Dichlorobenzaldehyde + Malonic Acid Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack Base Catalyst Activation (Pyridine/Piperidine) Base->Start Deprotonation Dehyd Dehydration (-H2O) Inter1->Dehyd Dicarb Dicarboxylic Intermediate Dehyd->Dicarb Decarb Decarboxylation (-CO2, Heat) Dicarb->Decarb Thermodynamic Drive Product (2E)-3-(2,6-Dichlorophenyl) acrylic acid Decarb->Product Stereoselection (E)

Figure 1: Mechanistic flow of the Knoevenagel condensation optimized for sterically hindered substrates.

Validated Experimental Protocol

Objective: Synthesis of 50g of (2E)-3-(2,6-Dichlorophenyl)acrylic acid. Safety Warning: Pyridine is toxic and malonic acid releases CO₂ (pressure hazard). Perform in a fume hood.

Materials
  • 2,6-Dichlorobenzaldehyde (1.0 eq)

  • Malonic acid (1.5 eq) – Excess drives reaction to completion.

  • Pyridine (Solvent/Base) – High boiling point supports decarboxylation.

  • Piperidine (Catalyst, 0.1 eq)

  • HCl (6M) – For precipitation.

Step-by-Step Methodology
  • Charging: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichlorobenzaldehyde (50.0 g, 285 mmol) in pyridine (150 mL) .

  • Catalysis: Add malonic acid (44.5 g, 428 mmol) followed by piperidine (2.8 mL) .

    • Scientist Note: The reaction is initially endothermic. Mild heating may be required to dissolve solids.

  • Reflux (The Critical Step): Heat the mixture to 100–110 °C for 4–6 hours.

    • Observation: Vigorous evolution of CO₂ will occur. Do not seal the system. The reaction is complete when CO₂ evolution ceases.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath.

  • Precipitation: Slowly pour the reaction mixture into a stirred beaker containing ice-cold water (500 mL) and concentrated HCl (200 mL) .

    • Why: Acidification converts the pyridine salt of the product back to the free acid, causing precipitation.

  • Isolation: Filter the white precipitate via vacuum filtration. Wash the cake with cold water (3 x 100 mL) to remove residual pyridine.

  • Purification: Recrystallize from Ethanol/Water (3:1) .

    • Protocol: Dissolve crude solid in boiling ethanol, add hot water until slightly turbid, then cool slowly to 4 °C. This ensures removal of any cis-isomer or unreacted aldehyde.

Quality Control & Analytical Validation

Trust in the chemical identity is paramount. The following workflow ensures the material meets pharmaceutical grade (>98% purity).

Analytical Signatures
  • 1H NMR (DMSO-d6): Look for the characteristic doublet of doublets for the vinylic protons.

    • Key Signal: The coupling constant (J) between the alkene protons must be ~16.0 Hz .

    • Interpretation: A J-value of 16 Hz confirms the (E)-trans geometry. A cis isomer would show J ~10-12 Hz.

  • HPLC: Reverse-phase C18 column, Acetonitrile/Water (with 0.1% TFA). Target purity >98.0%.

QC Decision Workflow

The following logic gate ensures only high-quality material moves to biological testing.

QCWorkflow Sample Crude Product NMR 1H NMR Analysis Sample->NMR JCheck Is J(vinyl) ~ 16 Hz? NMR->JCheck HPLC HPLC Purity Check JCheck->HPLC Yes (Trans) Recryst Recrystallize (EtOH/H2O) JCheck->Recryst No (Cis/Mix) PurityCheck Purity > 98%? HPLC->PurityCheck PurityCheck->Recryst No Release Release Batch (CAS 20595-49-7) PurityCheck->Release Yes Recryst->NMR

Figure 2: Quality Control Decision Tree for batch release.

Pharmaceutical Applications

The specific value of CAS 20595-49-7 lies in its versatility as a building block.[1][2]

  • Anti-Fibrotic Agents: Substituted cinnamic acids inhibit specific pathways in collagen synthesis. The 2,6-dichloro motif improves metabolic stability against ring oxidation by Cytochrome P450 enzymes.

  • Kinase Inhibition: Used as a "tail" moiety in ATP-competitive inhibitors. The rigid structure helps orient the molecule within the hydrophobic pocket of the kinase.

  • PROTAC Linkers: The carboxylic acid handle allows for easy amide coupling to E3 ligase ligands or target protein binders, serving as a rigid linker in proteolysis-targeting chimeras.

References

  • Synthesis & Catalysis: Knoevenagel Condensation Strategies. Asian Journal of Chemistry, 2017.[3]

  • Compound Properties: PubChem Entry for (2E)-3-(2,6-Dichlorophenyl)acrylic acid. National Institutes of Health.

  • Pharmaceutical Application: Halogenated Cinnamic Acids in Drug Design. BenchChem Application Notes.

  • Safety & Handling: Material Safety Data Sheet (MSDS) - Cinnamic Acid Derivatives. BLD Pharm.[4]

  • Mechanistic Insight: Stereocontrol in Knoevenagel Condensations. Royal Society of Chemistry, NJC.

Sources

Exploratory

2,6-Dichlorocinnamic acid chemical structure and properties

This guide provides an in-depth technical analysis of 2,6-Dichlorocinnamic acid, focusing on its structural dynamics, synthetic pathways, and pharmacological utility as a specific auxin antagonist and chemical building b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,6-Dichlorocinnamic acid, focusing on its structural dynamics, synthetic pathways, and pharmacological utility as a specific auxin antagonist and chemical building block.

Structural Dynamics, Synthetic Protocols, and Pharmacophore Potential

Executive Summary

2,6-Dichlorocinnamic acid (CAS 5345-89-1) is a functionalized phenylpropanoid distinct from its parent cinnamic acid by the presence of two chlorine atoms at the ortho positions of the phenyl ring. This substitution pattern introduces significant steric strain, forcing the phenyl ring to rotate out of planarity with the alkene side chain. This "ortho-effect" governs its unique reactivity, crystal packing (β-type), and biological activity as a competitive auxin antagonist. This guide details the physicochemical profile, validated synthesis via Knoevenagel condensation, and its application in agrochemical and medicinal chemistry.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The molecule consists of a cinnamic acid backbone where the phenyl ring is 2,6-disubstituted.

PropertyDetail
IUPAC Name (2E)-3-(2,6-Dichlorophenyl)prop-2-enoic acid
CAS Number 5345-89-1
Molecular Formula C₉H₆Cl₂O₂
Molecular Weight 217.05 g/mol
SMILES OC(=O)/C=C/c1c(Cl)cccc1Cl
Appearance White to off-white crystalline powder
1.1 Steric Influence on Conformation

Unlike unsubstituted cinnamic acid, which is planar, 2,6-dichlorocinnamic acid exhibits a twisted conformation. The Van der Waals radius of the chlorine atoms (1.75 Å) creates a steric clash with the vinylic protons and the carbonyl system if planar.

  • Torsion Angle: The phenyl ring is twisted relative to the propenoic acid plane (typically 30–60° twist) to minimize repulsion between the Cl atoms and the

    
    -vinyl proton.
    
  • Electronic Effect: The electron-withdrawing nature of the two chlorine atoms (inductive effect, -I) lowers the LUMO energy, making the

    
    -carbon more electrophilic, yet the steric bulk hinders nucleophilic attack at this position.
    
1.2 Crystal Packing (Topochemistry)

2,6-Dichlorocinnamic acid crystallizes in a


-packing motif  with a short unit cell axis (~4 Å).
  • Significance: This packing aligns the alkene double bonds of adjacent molecules in a parallel "head-to-head" fashion at a distance of < 4.2 Å.

  • Reactivity: Upon UV irradiation, this solid-state arrangement facilitates a topochemical [2+2] cycloaddition, yielding mirror-symmetric truxinic acid derivatives (dimers).

Physicochemical Profile
ParameterValueContext
Melting Point 192–196 °CSignificantly higher than cinnamic acid (133 °C) due to efficient packing and halogen bonding.
pKa (calc) 3.6 – 3.8Stronger acid than cinnamic acid (4.44) due to the electron-withdrawing inductive effect of the two Cl atoms.
LogP ~3.2Highly lipophilic; low water solubility.
Solubility SolubleDMSO, Ethanol, Methanol, Acetone, DMF.
Solubility InsolubleWater (neutral pH). Soluble in aqueous alkali (NaOH/KOH).
Synthetic Pathways[8]

The most robust synthesis is the Knoevenagel Condensation utilizing 2,6-dichlorobenzaldehyde and malonic acid. This route avoids the harsh conditions of the Perkin reaction and provides high stereoselectivity for the Trans (E) isomer.

3.1 Protocol: Modified Knoevenagel Condensation

Reaction:



Reagents:

  • 2,6-Dichlorobenzaldehyde (1.0 eq)[1][2]

  • Malonic acid (1.2 eq)

  • Pyridine (Solvent/Base, 5–10 volumes)

  • Piperidine (Catalyst, 0.1 eq)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichlorobenzaldehyde (17.5 g, 100 mmol) and malonic acid (12.5 g, 120 mmol) in dry pyridine (50 mL).

  • Catalysis: Add piperidine (1 mL) dropwise.

  • Reflux: Heat the mixture to 100–110 °C. Evolution of CO₂ gas will be observed (decarboxylation). Maintain reflux for 3–5 hours until gas evolution ceases.

  • Workup: Cool the reaction mixture to room temperature. Pour the solution slowly into a stirred mixture of ice and concentrated HCl (excess acid is required to neutralize pyridine and precipitate the free acid).

  • Isolation: A white precipitate forms. Filter the solid under vacuum.

  • Purification: Wash the filter cake with cold water (3 x 50 mL) to remove pyridinium salts. Recrystallize from Ethanol/Water (3:1) or Glacial Acetic Acid to obtain pure needles.

  • Yield: Typical yields range from 85–92%.

3.2 Workflow Diagram

Synthesis Start 2,6-Dichlorobenzaldehyde + Malonic Acid Catalyst Add Pyridine/Piperidine (Base Catalysis) Start->Catalyst Heat Reflux @ 100°C (Decarboxylation - CO2) Catalyst->Heat Knoevenagel Quench Pour into Ice/HCl (Precipitation) Heat->Quench -CO2 Filter Filtration & Wash (Remove Pyridine) Quench->Filter Product 2,6-Dichlorocinnamic Acid (Needle Crystals) Filter->Product Recrystallization

Caption: Step-wise synthesis via Knoevenagel condensation involving base-catalyzed enolate formation, condensation, and thermal decarboxylation.

Spectroscopic Characterization

Researchers should verify product identity using the following characteristic resonances.

4.1 ¹H NMR (DMSO-d₆, 400 MHz)

The 2,6-substitution pattern simplifies the aromatic region into an


 system, while the alkene protons show a characteristic trans coupling constant.
Shift (

ppm)
MultiplicityIntegralAssignmentNotes
12.80 br s1H–COOHCarboxylic acid proton (exchangeable).
7.85 d1H

-CH
Vinyl proton near ring. Deshielded by ring current and Cl proximity.

Hz (Trans).
7.55 d2HAr-H3, H5Meta protons (relative to alkene).
7.40 t1HAr-H4Para proton.
6.65 d1H

-CH
Vinyl proton near COOH.

Hz.
4.2 IR Spectrum (ATR)
  • 3100–2500 cm⁻¹: Broad O–H stretch (carboxylic acid dimer).

  • 1690 cm⁻¹: C=O stretch (conjugated acid).

  • 1625 cm⁻¹: C=C stretch (alkene).

  • 780 cm⁻¹: C–Cl stretch.

Biological & Pharmaceutical Applications[6][8][11]
5.1 Auxin Antagonism (Agrochemical/Plant Physiology)

2,6-Dichlorocinnamic acid is a classic anti-auxin .

  • Mechanism: It mimics the structure of the natural auxin Indole-3-acetic acid (IAA) enough to bind to auxin transport proteins or receptors but possesses sufficient steric bulk (due to the 2,6-Cl atoms) to prevent the receptor conformational change necessary for signal transduction.

  • Effect: Inhibits root elongation and gravitropism by blocking auxin transport streams.

5.2 Medicinal Chemistry Building Block
  • Coumarin Synthesis: Used as a precursor for 5-chlorocoumarins via photocyclization.

  • Antimicrobial Research: The 2,6-dichloro moiety is often retained in derivatives (e.g., amides, hydrazides) to enhance lipophilicity and metabolic stability against ring oxidation in drug discovery campaigns for anti-tuberculosis agents.

5.3 Mechanism of Action Diagram

AuxinMechanism Auxin Natural Auxin (IAA) Receptor Auxin Receptor / Transporter Auxin->Receptor Binds & Activates Antagonist 2,6-Dichlorocinnamic Acid (Antagonist) Binding Competitive Binding (Steric Block) Antagonist->Binding Response Normal Growth Response (Gene Expression) Receptor->Response Block Inhibition of Response (Root Stasis) Receptor->Block No Activation Binding->Receptor Binds but Locks

Caption: Competitive inhibition mechanism where the 2,6-dichloro steric bulk prevents receptor activation despite binding affinity.

Safety & Handling (MSDS Highlights)
  • GHS Classification: Warning.[3]

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Handling: Use local exhaust ventilation. Avoid dust formation. The compound is an irritant to mucous membranes.

  • Storage: Store at room temperature (15–25 °C) in a dry place. Keep container tightly closed to prevent moisture absorption.

References
  • PubChem. (n.d.).[3][5] 2,6-Dichlorocinnamic acid (CID 731762).[6] National Center for Biotechnology Information. Retrieved from [Link]

  • Pandya, K. C., & Pandya, R. B. (1941). The Condensation of Aldehydes with Malonic Acid. Proceedings of the Indian Academy of Sciences. Retrieved from [Link]

  • Desiraju, G. R., & Sarma, J. A. R. P. (1983). Crystal engineering via Cl...Cl non-bonded interactions. Journal of the Chemical Society, Chemical Communications.[7] (Contextual citation for crystal packing/beta-structure).

  • PrepChem. (n.d.). Preparation of 2,6-dichlorobenzaldehyde. (Precursor synthesis reference). Retrieved from [Link]

Sources

Foundational

(E)-Isomer Stability of 2,6-Substituted Cinnamic Acids: A Technical Guide

This technical guide details the structural dynamics, stability profiles, and synthetic protocols for (E)-2,6-substituted cinnamic acids. It addresses the specific challenges introduced by steric crowding at the ortho po...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural dynamics, stability profiles, and synthetic protocols for (E)-2,6-substituted cinnamic acids. It addresses the specific challenges introduced by steric crowding at the ortho positions.

Executive Summary

In medicinal chemistry, 2,6-substituted cinnamic acids represent a privileged scaffold. The introduction of substituents at both ortho positions (2,6-disubstitution) creates a unique steric environment that forces the phenyl ring out of planarity with the alkene system. This Steric Inhibition of Resonance (SIR) alters the electronic landscape, metabolic stability, and binding affinity compared to unsubstituted analogs. While the (E)-isomer is thermodynamically favored, the high rotational barrier and potential for photoisomerization require specific handling protocols to ensure configurational integrity during synthesis and storage.

Structural Dynamics & Steric Inhibition of Resonance

The defining feature of 2,6-substituted cinnamic acids is the steric clash between the ortho-substituents and the vinyl protons (or the carbonyl oxygen, depending on conformation).

The Orthogonality Effect

In unsubstituted cinnamic acid, the phenyl ring and the acrylic acid moiety are coplanar, maximizing


-conjugation.
  • 2,6-Substitution: Substituents (e.g., -Cl, -Me, -OMe) occupy the space required for the vinylic proton (

    
     or 
    
    
    
    ).
  • Consequence: To relieve this strain, the phenyl ring rotates around the

    
     bond. The dihedral angle deviates significantly from 
    
    
    
    (often
    
    
    ), decoupling the aromatic
    
    
    -system from the alkene.
Thermodynamic Stability ( vs. )

Despite the steric twist, the (E)-isomer (trans) remains thermodynamically superior to the (Z)-isomer (cis).

  • 
    -Isomer:  The phenyl ring and the carboxylic acid group are on opposite sides. The primary clash is between the 2,6-substituents and the vinylic proton (
    
    
    
    ).
  • 
    -Isomer:  The phenyl ring and the carboxylic acid group are on the same side. The steric clash is between the 2,6-substituents and the bulky carboxylic acid moiety. This interaction is energetically prohibitive, making the 
    
    
    
    -isomer highly unstable and difficult to isolate without rapid reversion or decomposition.
Visualization of Steric Pathways

The following diagram illustrates the steric interactions and the isomerization energy landscape.

StericLandscape cluster_legend Key Interactions E_Isomer (E)-Isomer (Thermodynamic Minimum) Twisted Phenyl Ring TS Transition State (High Energy Barrier) Broken pi-bond character E_Isomer->TS Thermal (Rare) ExcitedState Excited State (S1) (Via UV Irradiation) E_Isomer->ExcitedState hν (UV) Z_Isomer (Z)-Isomer (High Steric Strain) COOH clash with 2,6-R TS->Z_Isomer Relaxation Z_Isomer->E_Isomer Rapid Thermal Reversion (Steric Relief) ExcitedState->Z_Isomer Intersystem Crossing Legend1 2,6-Substituents clash with H-alpha in (E) Legend2 2,6-Substituents clash with COOH in (Z)

Figure 1: Isomerization dynamics of 2,6-substituted cinnamic acids. Note the rapid thermal reversion of Z to E due to massive steric strain.

Stability Profile & Degradation Risks

Photochemical Instability (The Primary Risk)

While thermally stable, 2,6-substituted cinnamic acids are photo-labile .

  • Mechanism: Absorption of UV light (typically 280–320 nm) promotes the molecule to a singlet excited state. Intersystem crossing allows rotation around the C=C bond.

  • Observation: Upon exposure to ambient laboratory light (fluorescent), an equilibrium mixture (photostationary state) forms. Due to the high energy of the 2,6-substituted

    
    -isomer, the equilibrium still heavily favors 
    
    
    
    , but trace
    
    
    impurities (1–5%) can complicate biological assays.
  • Mitigation: All synthesis and storage must be performed in amber glassware or under low-energy (red/yellow) light.

Chemical Stability: Decarboxylation

Cinnamic acids can undergo thermal decarboxylation to form styrenes.

  • Risk Factor: 2,6-Electron Donating Groups (e.g., 2,6-dimethoxy) stabilize the intermediate carbocation/transition state, accelerating decarboxylation at high temperatures (

    
    C) or in acidic media.
    
  • Protocol: Avoid prolonged heating in high-boiling solvents (DMSO, DMF) without base.

Synthesis Strategy: Ensuring (E)-Selectivity

Synthesizing the


-isomer with high purity requires selecting a method that accommodates the steric bulk of the aldehyde.
Method Selection Matrix
MethodSuitability for 2,6-Substituted SystemsProsCons
Knoevenagel Condensation High Scalable, cost-effective, thermodynamic control favors

.
Requires forcing conditions (heat/base) for hindered aldehydes.
Horner-Wadsworth-Emmons (HWE) Medium Mild conditions.Steric bulk at the aldehyde can slow reaction; expensive reagents.
Heck Coupling Low Versatile for simple systems.2,6-substitution on the aryl halide severely hinders Pd insertion; often low yields.
Recommended Protocol: Modified Knoevenagel Condensation

For 2,6-substituted benzaldehydes, standard conditions (piperidine/ethanol) are often too slow. The Verley-Doebner modification is recommended.

Reagents:

  • 2,6-Disubstituted Benzaldehyde (1.0 eq)

  • Malonic Acid (1.2 eq)

  • Pyridine (Solvent/Base)[1]

  • Piperidine (Catalytic, 0.1 eq) or

    
    -alanine (Catalytic)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the aldehyde and malonic acid in anhydrous pyridine (approx. 3-5 mL per mmol).

  • Catalysis: Add catalytic piperidine.

  • Activation: Heat the reaction mixture to 80–100°C . Note: The steric bulk raises the activation energy; room temperature stirring is insufficient.

  • Monitoring: Monitor CO₂ evolution (bubbling). Reaction is complete when bubbling ceases (typically 2–6 hours).

  • Workup (Critical for Isomer Purity):

    • Pour the reaction mixture into ice-cold HCl (1M) to precipitate the acid.

    • Self-Validating Step: The

      
      -isomer is typically less soluble in water/acid than the 
      
      
      
      -isomer or side products. A solid precipitate usually indicates high
      
      
      -content.
  • Purification: Recrystallize from Ethanol/Water. Avoid column chromatography if possible to minimize light exposure and silica-catalyzed isomerization.

SynthesisWorkflow Start Start: 2,6-Disubstituted Benzaldehyde Choice Select Method Start->Choice Knoevenagel Knoevenagel-Doebner (Malonic Acid + Pyridine) Choice->Knoevenagel Preferred Heck Heck Coupling Choice->Heck Avoid (Steric Failure) StericCheck Is 2,6-Steric Bulk High? (e.g., Cl, Br, iPr) Knoevenagel->StericCheck ForceConditions Heat to 90-100°C Extend Time StericCheck->ForceConditions Yes StandardConditions Standard 60°C StericCheck->StandardConditions No Workup Acidic Precipitation (HCl) (Removes Pyridine) ForceConditions->Workup StandardConditions->Workup Recryst Recrystallization (EtOH/H2O) (Purifies E-isomer) Workup->Recryst

Figure 2: Decision tree and workflow for the synthesis of sterically hindered cinnamic acids.

Analytical Validation

Confirming the stereochemistry is non-negotiable. The steric twist can subtly alter NMR shifts, but coupling constants remain diagnostic.

Proton NMR ( H-NMR)

The vinylic protons (


 and 

) provide the definitive proof of geometry.
Feature(E)-Isomer (Trans)(Z)-Isomer (Cis)Notes
Coupling Constant (

)
15.0 – 16.5 Hz 10.0 – 12.5 Hz The large

-value is the primary confirmation of

-geometry.
Chemical Shift (

)

7.5 – 8.0 ppm

6.5 – 7.0 ppm

is deshielded by the aromatic ring current in the

-form.
NOE Signal


2,6-Substituents


2,6-Substituents
NOE confirms spatial proximity if

-coupling is ambiguous.

Protocol:

  • Acquire

    
    H-NMR in DMSO-
    
    
    
    or CDCl
    
    
    .
  • Expand the alkene region (6.0–8.0 ppm).

  • Calculate ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     values.[2][3][4] If 
    
    
    
    Hz, the product is pure
    
    
    .
Crystallography

Due to the high crystallinity of cinnamic acids, X-ray diffraction is often feasible and provides the ultimate proof of the "twisted" conformation caused by the 2,6-substituents.

References

  • Synthesis of Cinnamic Acids: Lombardo, M. (2024).[1][5][6][7] Knoevenagel Condensation Strategies. Royal Society of Chemistry. [Link]

  • NMR Coupling Constants: University of Queensland. Coupling Constants in Cinnamic Acid Derivatives. [Link]

  • Photoisomerization Dynamics: National Institutes of Health (NIH). Isomerization of E-Cinnamamides into Z-Cinnamamides. [Link]

  • Decarboxylation Risks: ResearchGate. Decarboxylation of Substituted Cinnamic Acids. [Link]

  • Steric Effects in NMR: Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants Guide. [Link]

Sources

Exploratory

The 2,6-Dichlorophenyl Acrylic Acid Scaffold: Pharmacophore Modeling and Structural Optimization

Executive Summary The 2,6-dichlorophenyl acrylic acid (2,6-DCAA) moiety represents a privileged pharmacophore in medicinal chemistry, distinct from its saturated analogue, the phenylacetic acid (found in Diclofenac). Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,6-dichlorophenyl acrylic acid (2,6-DCAA) moiety represents a privileged pharmacophore in medicinal chemistry, distinct from its saturated analogue, the phenylacetic acid (found in Diclofenac). This scaffold combines the steric "ortho-effect" of the 2,6-dichloro substitution—which forces a non-coplanar, twisted conformation—with the electronic rigidity of the acrylic (vinyl) linker.

This guide provides a technical deep-dive into the structural biology, synthetic utility, and therapeutic applications of 2,6-DCAA derivatives. It moves beyond basic description to analyze the entropy-enthalpy trade-offs in ligand binding and provides validated protocols for synthesis and biological evaluation.

Structural Biology & Pharmacophore Analysis[1]

The "Twist" Mechanism: Steric Orthogonality

The defining feature of the 2,6-DCAA pharmacophore is the restricted rotation around the phenyl-vinyl bond. In unsubstituted cinnamic acids, the molecule tends toward planarity to maximize


-conjugation. However, the bulky chlorine atoms at the 2 and 6 positions create severe steric strain, forcing the phenyl ring to rotate out of the plane of the acrylic acid tail.
  • Dihedral Angle: Crystallographic data suggests a dihedral angle approaching 90° (perpendicular), creating a "butterfly" or "L-shaped" conformation.

  • Binding Implications: This pre-organized conformation reduces the entropic penalty upon binding to deep hydrophobic pockets (e.g., COX-2 active site, Abl kinase allosteric pockets) that require a twisted ligand geometry.

The Acrylic Linker: Rigidification vs. Flexibility

Unlike the methylene (


) linker in Diclofenac, the ethenyl (

) linker in 2,6-DCAA introduces rigidity.
  • Electronic Effect: The

    
    -unsaturated carbonyl system acts as a potential Michael acceptor, allowing for covalent modification of cysteine residues in specific targets (e.g., Transglutaminases or specific kinases), shifting the mechanism from reversible to irreversible inhibition.
    
  • Metabolic Stability: The vinyl group prevents metabolic oxidation at the benzylic position, a common clearance pathway for phenylacetic acids.

Pharmacophore Map (DOT Visualization)

PharmacophoreMap cluster_0 2,6-Dichlorophenyl Ring cluster_1 Acrylic Tail Cl_2 2-Cl (Steric Bulk) Vinyl Vinyl Linker (Rigidification) Cl_2->Vinyl Forces Torsion (~90° Twist) Cl_6 6-Cl (Steric Bulk) Phenyl Hydrophobic Core Phenyl->Vinyl Conjugation (Restricted) COOH Carboxylate (Ionic Anchor) Vinyl->COOH H-Bond Network

Figure 1: Pharmacophore map of 2,6-DCAA highlighting the steric influence of chlorine atoms on the linker conformation.

Medicinal Chemistry Applications

Antimicrobial & Anti-biofilm Activity

Recent studies identify 2,6-dichlorocinnamic acid as a potent inhibitor of biofilm formation in Staphylococcus epidermidis and S. aureus.

  • Mechanism: Unlike standard antibiotics that target cell wall synthesis, 2,6-DCAA derivatives appear to disrupt the quorum-sensing machinery or the physical architecture of the extracellular polymeric substance (EPS) matrix.

  • Data Summary:

CompoundTarget OrganismMIC (µg/mL)Biofilm Inhibition (%)Reference
2,6-Dichlorocinnamic acid S. epidermidis (MRSE)256 - 512> 90% (at sub-MIC)[1, 3]
Cinnamic Acid (Unsubst.) S. epidermidis512 - 1024~40%[1]
Diclofenac (Acetic analog) S. aureus> 1000Variable[2]
Kinase Inhibition (Oncology)

The 2,6-dichlorophenyl moiety is a critical component of PD166326 , a pyrido-pyrimidine-based Abl kinase inhibitor.

  • Role of 2,6-Cl: The dichlorophenyl ring occupies a hydrophobic pocket adjacent to the ATP binding site. The "twist" induced by the chlorines is essential for selectivity against other kinases (like Src) which may have sterically restricted access to this pocket.

  • Optimization: Replacing the flexible amine linker with an acrylic spacer in experimental analogs has been exploring to target cysteine residues in the ATP loop for covalent inhibition.

Synthetic Protocol: Heck Coupling Strategy

The most robust method for synthesizing 2,6-DCAA derivatives is the Palladium-catalyzed Heck reaction. This avoids the harsh conditions of the Perkin condensation, which often fail with sterically hindered aldehydes.

Reaction Scheme (DOT Visualization)

SynthesisWorkflow Start 1,3-Dichloro-2-iodobenzene Step1 Heck Coupling (100°C, DMF, 12h) Start->Step1 Reagent Acrylic Acid / Acrylate Reagent->Step1 Cat Pd(OAc)2 (5 mol%) PPh3 / Et3N Cat->Step1 Step2 Acidification/Hydrolysis (if Ester used) Step1->Step2 Product 2,6-Dichlorocinnamic Acid (E-isomer dominant) Step2->Product

Figure 2: Optimized Heck coupling workflow for the synthesis of sterically hindered cinnamic acids.

Step-by-Step Protocol

Objective: Synthesis of (E)-3-(2,6-dichlorophenyl)acrylic acid.

  • Reagent Prep: In a dry Schlenk flask, dissolve 1,3-dichloro-2-iodobenzene (1.0 eq) and ethyl acrylate (1.5 eq) in anhydrous DMF (0.5 M concentration).

  • Catalyst Addition: Add Pd(OAc)₂ (0.05 eq), Triphenylphosphine (0.1 eq), and Triethylamine (2.5 eq). Note: The excess base is crucial to neutralize the HI generated and drive the equilibrium.

  • Reaction: Degas the mixture with Argon for 10 minutes. Seal and heat to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup:

    • Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

    • Wash organic layer with 1N HCl (to remove amine), brine, and dry over Na₂SO₄.

    • Evaporate solvent to yield the crude ester.

  • Hydrolysis (Critical Step):

    • Dissolve crude ester in THF/Water (1:1). Add LiOH (3.0 eq). Stir at RT for 4 hours.

    • Why LiOH? NaOH can be too harsh for some substituted rings; LiOH provides milder hydrolysis conditions.

    • Acidify with 1N HCl to pH 2 to precipitate the free acid.

  • Purification: Recrystallize from Ethanol/Water to obtain pure white crystals.

Experimental Validation: Biofilm Inhibition Assay

To validate the biological activity of the synthesized pharmacophore, use the crystal violet staining method on S. epidermidis.

Protocol:

  • Culture: Grow S. epidermidis (ATCC 35984) in Tryptic Soy Broth (TSB) overnight. Dilute to OD₆₀₀ = 0.1.

  • Treatment: Add 100 µL of bacterial suspension to 96-well plates. Add 100 µL of 2,6-DCAA (serial dilutions from 512 to 4 µg/mL). Include DMSO control.

  • Incubation: Incubate at 37°C for 24 hours without shaking (static culture promotes biofilm).

  • Staining:

    • Discard supernatant (planktonic cells).

    • Wash wells 3x with PBS.

    • Fix with Methanol (15 mins).

    • Stain with 0.1% Crystal Violet (15 mins).

    • Wash with water and air dry.

  • Quantification: Solubilize the dye with 33% Acetic Acid and measure absorbance at 590 nm .

  • Calculation:

    
    .
    

References

  • Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives. MDPI. (2025). Retrieved from [Link]

  • Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry. (1990). Retrieved from [Link]

  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI. (2020). Retrieved from [Link]

  • Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. Bioorganic & Medicinal Chemistry. (2007). Retrieved from [Link]

  • 2,6-Dichlorocinnamic acid | C9H6Cl2O2. PubChem.[1] Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of (2E)-3-(2,6-Dichlorophenyl)acrylic Acid

Topic: Content Type: Technical Reference Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists Chemical Identity & Stoichiometry (2E)-3-(2,6-Dichlorophenyl)acrylic acid, commonly known as trans-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Reference Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists

Chemical Identity & Stoichiometry

(2E)-3-(2,6-Dichlorophenyl)acrylic acid, commonly known as trans-2,6-dichlorocinnamic acid, represents a specific class of phenylpropanoids where steric and electronic factors critically influence reactivity. Unlike unsubstituted cinnamic acid, the presence of chlorine atoms at the ortho positions (2 and 6) introduces significant steric strain, forcing the aromatic ring to twist out of planarity with the acrylic side chain. This "ortho effect" alters the compound's conjugation and Michael acceptor capability, making it a unique scaffold in medicinal chemistry.

Key Physicochemical Data
PropertyValueNotes
IUPAC Name (2E)-3-(2,6-Dichlorophenyl)prop-2-enoic acidExplicit stereochemistry (E)
Common Name 2,6-Dichlorocinnamic acidPredominantly trans isomer
CAS Registry 20595-49-7 Specific for the (E)-isomer [1]
Molecular Formula C₉H₆Cl₂O₂
Molecular Weight 217.05 g/mol Monoisotopic Mass: 215.97 Da
Melting Point 206 °CHigh crystallinity due to π-stacking [2]
SMILES OC(=O)/C=C/c1c(Cl)cccc1ClEncodes trans geometry
Solubility DMSO, Methanol, EthanolSparingly soluble in water

Structural Dynamics & Reactivity

The chemical behavior of this molecule is defined by the conflict between conjugation and sterics.

  • Stereochemistry (E vs Z): The Knoevenagel condensation (described below) thermodynamically favors the (E)-isomer (trans) to minimize steric clash between the carboxylic acid group and the bulky dichlorophenyl ring.

  • Electronic Effects: The chlorine atoms are electron-withdrawing (inductive effect, -I) but also electron-donating (resonance, +M). However, due to the steric twist preventing effective orbital overlap between the ring and the alkene, the inductive withdrawal dominates. This makes the

    
    -carbon highly electrophilic, enhancing its utility as a Michael acceptor in the synthesis of heterocycles like quinolines.
    

Synthetic Protocol: Modified Knoevenagel Condensation

The most robust route to (2E)-3-(2,6-Dichlorophenyl)acrylic acid is the Knoevenagel-Doebner condensation . This method uses malonic acid and 2,6-dichlorobenzaldehyde. Unlike standard aldol condensations, the use of malonic acid allows for simultaneous condensation and decarboxylation.

Reagents & Materials[4]
  • Substrate: 2,6-Dichlorobenzaldehyde (1.0 eq)

  • Reagent: Malonic acid (1.2 eq)

  • Catalyst: Piperidine (0.1 eq)

  • Solvent: Pyridine (5.0 volumes) or Ethanol (Green alternative)

  • Workup: HCl (1M), Ice water

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichlorobenzaldehyde and malonic acid in pyridine.

  • Catalysis: Add piperidine dropwise. The base deprotonates the malonic acid to generate the enolate.

  • Reflux (Thermodynamic Control): Heat the mixture to 80–100°C for 4–6 hours.

    • Mechanism:[1][2] The enolate attacks the aldehyde carbonyl.[1] The resulting intermediate undergoes dehydration and subsequent thermal decarboxylation. The high temperature ensures the formation of the thermodynamically stable (E)-alkene.

  • Quenching: Cool the reaction mixture to 0°C. Pour slowly into an excess of ice-cold 1M HCl.

    • Why: Pyridine is basic; acidification neutralizes the solvent and protonates the carboxylate salt, causing the free acid product to precipitate.

  • Purification: Filter the white precipitate. Recrystallize from ethanol/water (9:1) to remove unreacted aldehyde and cis isomers.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2,6-Dichlorobenzaldehyde + Malonic Acid Inter Intermediate (Dicarboxylic Adduct) Start->Inter Aldol Condensation Heat Reflux (Pyridine/Piperidine) Decarboxylation (-CO2) Inter->Heat Dehydration Quench Acidification (HCl) Precipitation Heat->Quench Workup Product (2E)-3-(2,6-Dichlorophenyl) acrylic acid Quench->Product Recrystallization

Figure 1: Knoevenagel-Doebner synthesis pathway for high-stereoselectivity formation of the (E)-isomer.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR (¹H-NMR) in DMSO-d₆
  • Alkene Region: The critical diagnostic is the coupling constant (J) of the two vinylic protons.

    • 
       ~6.5–6.8 ppm (doublet, 1H, 
      
      
      
      -proton).
    • 
       ~7.6–7.9 ppm (doublet, 1H, 
      
      
      
      -proton).
    • Validation: The J value must be 15–16 Hz . A smaller J (8–12 Hz) indicates the cis (Z) isomer, implying incomplete thermodynamic conversion [3].

  • Aromatic Region: A multiplet at

    
     7.4–7.6 ppm corresponding to the 3 protons on the phenyl ring.
    
Mass Spectrometry (MS)[8]
  • Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl (75%) and ³⁷Cl (25%).

  • Signature: For a molecule with two chlorine atoms (Cl₂), the molecular ion peak (M⁺) will show a characteristic 9:6:1 intensity ratio at M, M+2, and M+4 (m/z ~216, 218, 220). This confirms the dichloro substitution.[3][4][5]

Pharmaceutical & Research Applications[4]

Intermediate for Heterocycles

The primary utility of (2E)-3-(2,6-dichlorophenyl)acrylic acid is as a building block for quinolines and quinolinones via cyclization reactions. The electron-deficient double bond allows for further functionalization, while the dichlorophenyl moiety provides lipophilicity and metabolic stability to the final drug candidate.

Bioactive Scaffold
  • Auxin Transport Inhibition: Structurally analogous to 2,3,5-triiodobenzoic acid (TIBA), cinnamic acid derivatives can inhibit polar auxin transport in plants. The 2,6-dichloro substitution mimics the steric profile required to block efflux carriers [4].

  • Anti-inflammatory Agents: Cinnamic acid derivatives are investigated as inhibitors of specific enzymatic pathways (e.g., 4-coumarate:CoA ligase) and as precursors for non-steroidal anti-inflammatory drugs (NSAIDs).

Application Decision Tree

Applications Root (2E)-3-(2,6-Dichlorophenyl) acrylic acid Synth Organic Synthesis Root->Synth Bio Biological Activity Root->Bio Quin Quinoline Synthesis (Antimalarials) Synth->Quin Cyclization Poly Photopolymers (Cross-linking) Synth->Poly [2+2] Cycloaddition Auxin Auxin Transport Inhibitor Research Bio->Auxin Efflux Blockade

Figure 2: Functional utility of the 2,6-dichlorocinnamic acid scaffold in synthesis and biology.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 731762, 2,6-Dichlorocinnamic acid. Retrieved from [Link]

  • Reich, H. J. WinPLT NMR Data: Coupling Constants in Alkenes. University of Wisconsin-Madison. Retrieved from [Link]

  • Steenackers, W., et al. (2017). cis-Cinnamic Acid Is a Novel, Natural Auxin Efflux Inhibitor. Plant Physiology. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of (2E)-3-(2,6-Dichlorophenyl)acrylic acid

Introduction: A Proactive Approach to Laboratory Safety Section 1: Chemical Identification and Physicochemical Properties A precise understanding of a compound's identity and physical characteristics is the foundation of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Laboratory Safety

Section 1: Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of safe laboratory practice.

PropertyValueSource/Comment
IUPAC Name (2E)-3-(2,6-Dichlorophenyl)prop-2-enoic acid---
Synonyms (E)-3-(2,6-Dichlorophenyl)acrylic acid---
CAS Number Not consistently assigned. Use with caution.Varies by supplier.[1][2]
Molecular Formula C₉H₆Cl₂O₂[2]
Molecular Weight 217.05 g/mol Calculated from formula.[3]
Appearance Likely a white to off-white crystalline solid.Based on analogous compounds.[4]
Solubility Expected to be soluble in organic solvents and slightly soluble in water.Inferred from structure.[4]

Section 2: Hazard Identification and GHS Classification

The hazard profile of (2E)-3-(2,6-Dichlorophenyl)acrylic acid is a composite of the hazards associated with the acrylic acid functional group and the dichlorinated aromatic ring. The acrylic acid moiety is known for its corrosivity and potential for hazardous polymerization, while chlorinated aromatics can cause irritation and release toxic gases upon decomposition.

Based on a composite analysis of acrylic acid and 2,6-dichlorophenylacetic acid, the following GHS classifications are anticipated[5]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 1A/2): Causes severe skin burns and eye damage, or causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 1/2): Causes serious eye damage, or causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

  • Hazardous to the Aquatic Environment, Acute (Category 1): Very toxic to aquatic life.[6]

GHS Pictogram Summary

Caption: Anticipated GHS pictograms for the compound.

Section 3: First-Aid Measures: A Self-Validating Protocol

Immediate and appropriate first aid is critical. The following steps are designed to mitigate exposure and should be practiced by all laboratory personnel handling this compound.

General Advice: Show this safety guide to the doctor in attendance. Immediate medical attention is required.[7]

  • Eye Contact: Immediately flush eyes with plenty of water, also under the eyelids, for at least 15 minutes.[8] Remove contact lenses, if present and easy to do. Continue rinsing.[9][10] Seek immediate medical attention. The corrosive nature of the acrylic acid moiety necessitates rapid and thorough irrigation to prevent permanent damage.[7]

  • Skin Contact: Take off immediately all contaminated clothing.[10] Rinse skin with copious amounts of water or shower for at least 15 minutes.[7][8] If skin irritation persists, call a physician.[8]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[8][11] If not breathing, give artificial respiration.[8] Seek immediate medical attention if symptoms such as respiratory irritation or breathing difficulties occur.[12]

  • Ingestion: Do NOT induce vomiting.[5] Clean mouth with water and drink plenty of water afterwards.[8] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Section 4: Fire-Fighting Measures and Hazardous Decomposition

While the compound itself is a solid, the potential for hazardous decomposition products in a fire is a primary concern.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[5][13]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), hydrogen chloride (HCl) gas, and phosgene.[14]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[14]

Section 5: Accidental Release Measures: Containment and Cleanup

A swift and systematic response to a spill is essential to prevent environmental contamination and personnel exposure.

Workflow for Spill Response

Spill_Response_Workflow start Spill Detected evacuate Evacuate non-essential personnel. Ensure adequate ventilation. start->evacuate ppe Don appropriate PPE: - Chemical-resistant gloves - Safety goggles with side-shields - Lab coat - NIOSH-approved respirator evacuate->ppe contain Contain the spill using inert, non-combustible absorbent material (e.g., sand, vermiculite). ppe->contain collect Carefully sweep or scoop up the material. Place into a suitable, labeled, and closed container for disposal. contain->collect clean Clean the spill area thoroughly with a suitable solvent, followed by soap and water. collect->clean dispose Dispose of waste container and contaminated materials as hazardous waste according to local regulations. clean->dispose end Spill Neutralized dispose->end

Caption: Step-by-step workflow for a solid chemical spill.

Section 6: Handling and Storage: Proactive Hazard Mitigation

The causality behind proper handling and storage procedures is rooted in preventing accidental exposure and maintaining the chemical's stability.

Safe Handling Protocols:
  • Engineering Controls: Use only under a chemical fume hood to control airborne dust and vapors.[5][14] Ensure that eyewash stations and safety showers are close to the workstation location.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[8]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or higher-level respirator.

  • Hygiene Practices: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in laboratory areas.

Storage Requirements:
  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[14]

  • Stability: The acrylic acid moiety has the potential to undergo hazardous polymerization if exposed to heat or contaminants.[14][15] While this is less likely in the solid state compared to liquid acrylic acid, it is a critical consideration.

Section 7: Exposure Controls and Personal Protection

Establishing exposure limits is a key component of industrial hygiene. In the absence of specific data for this compound, we refer to the limits for acrylic acid as a conservative benchmark.

ComponentACGIH TLV-TWAOSHA PEL
Acrylic Acid2 ppm (TWA)10 ppm (TWA)
(2E)-3-(2,6-Dichlorophenyl)acrylic acidNo data availableNo data available
Source: Based on data for Acrylic Acid[13][16]

Key Insight: The Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH) is often more stringent than the Permissible Exposure Limit (PEL) from OSHA. Adhering to the lower TLV for acrylic acid provides a greater margin of safety when handling this derivative.

Section 8: Toxicological Information

The toxicological profile is inferred from its constituent parts.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled, based on the classification of acrylic acid.[5] The dichlorophenyl group may contribute to its overall toxicity profile.

  • Skin Corrosion/Irritation: Expected to be corrosive or irritating to the skin and eyes, a well-documented property of acrylic acid and many organic acids.[6][7]

  • Carcinogenicity: There is no information available on the carcinogenic effects of (2E)-3-(2,6-Dichlorophenyl)acrylic acid in humans.[16] The International Agency for Research on Cancer (IARC) places acrylic acid in Group 3 (Not classifiable as to its carcinogenicity to humans). Some chlorinated compounds are known carcinogens, warranting cautious handling.[12]

  • Germ Cell Mutagenicity: No data is available for the specific compound. Dichloroacetic acid, a related chlorinated organic acid, is suspected of inducing heritable mutations.[11]

Section 9: Ecological Information

The ecotoxicity is predicted to be high, primarily due to the acrylic acid component.

  • Aquatic Toxicity: Acrylic acid is very toxic to aquatic life.[5][6] It is imperative to prevent this compound from entering drains, surface water, or the sanitary sewer system.[5][14]

  • Persistence and Degradability: Acrylic acid is biodegradable in water.[17] However, the persistence of the dichlorinated aromatic ring may be higher.

  • Bioaccumulation: Bioaccumulation is not expected to be significant.[18]

Section 10: Disposal Considerations

Disposal must be conducted in compliance with all federal, state, and local environmental regulations.

  • Waste Disposal Method: Dispose of this material and its container to a licensed hazardous-waste disposal contractor.[9][10] Do not allow it to enter the sewer system.

  • Contaminated Packaging: Uncleaned empty containers should be disposed of in the same manner as the contents.[18]

References

  • BASF. (2024, April 9). Safety data sheet - ACRYLIC ACID GLACIAL.
  • Thermo Fisher Scientific. (2018, October). Acrylic acid - SAFETY DATA SHEET.
  • Fisher Scientific. (2022, August 23). SAFETY DATA SHEET - Acrylic acid, stabilized.
  • BASF. (2025, October 17). Safety data sheet - ACRYLIC ACID GLACIAL.
  • Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - Acrylic acid, inhibited.
  • National Center for Biotechnology Information. (n.d.). (2E)-3-(6-methoxy-2-naphthyl)acrylic acid. PubChem. Retrieved from [Link]

  • BASF. (2024, April 5). Safety data sheet - ACRYLIC ACID GLACIAL.
  • Arctom. (n.d.). CAS NO. 20595-49-7 | (E)-3-(2,6-Dichlorophenyl)acrylic acid. Retrieved from [Link]

  • Redox. (2021, August 18). Safety Data Sheet Acrylic Acid. Retrieved from [Link]

  • Alberta Environment. (2002, March). Assessment Report on Acrylic Acid for Developing an Ambient Air Quality Guideline. Retrieved from [Link]

  • Tasnee. (2020, January 13). SAFETY DATA SHEET GLACIAL ACRYLIC ACID. Retrieved from [Link]

  • Global Trade Online. (n.d.). (2E)-3-(4-Chloro-3-nitrophenyl)acrylic acid CAS:20797-48-2. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acrylic Acid. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • European Basic Acrylic Monomer Manufacturers Association (EBAM). (n.d.). Safe Handling and Storage of Acrylic Acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acrylic polymer. Retrieved from [Link]

  • Thoreauchem. (n.d.). (E)-3-(2,6-Dichlorophenyl)acrylic acid. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2,6-Dichlorocinnamic Acid via Knoevenagel-Doebner Condensation: An Application Note and Protocol

Introduction 2,6-Dichlorocinnamic acid is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its substituted phenyl ring and α,β-unsaturated carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,6-Dichlorocinnamic acid is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its substituted phenyl ring and α,β-unsaturated carboxylic acid moiety provide a versatile scaffold for further chemical modifications. This application note provides a detailed protocol for the synthesis of 2,6-dichlorocinnamic acid via the Knoevenagel-Doebner condensation of 2,6-dichlorobenzaldehyde with malonic acid. This method offers a reliable and efficient route to this important building block.

This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It provides a comprehensive overview of the reaction mechanism, a step-by-step experimental protocol, and essential data for product characterization.

Chemical Principles: The Knoevenagel-Doebner Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] The Doebner modification specifically utilizes a carboxylic acid, such as malonic acid, as the active methylene compound and pyridine as the solvent.[1][2] This modification is particularly advantageous as it is followed by a spontaneous decarboxylation of the intermediate, leading directly to the α,β-unsaturated carboxylic acid.[2][3]

The reaction is typically catalyzed by a small amount of a secondary amine, such as piperidine.[3][4] The mechanism, as illustrated below, involves several key steps:

  • Enolate Formation: Piperidine, a secondary amine, acts as a base to deprotonate the acidic α-carbon of malonic acid, forming a reactive enolate.

  • Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,6-dichlorobenzaldehyde.

  • Aldol Addition: This results in the formation of a β-hydroxy dicarboxylic acid intermediate.

  • Dehydration and Decarboxylation: In the presence of pyridine, the intermediate readily undergoes dehydration to form an α,β-unsaturated dicarboxylic acid. This intermediate is unstable and subsequently undergoes decarboxylation, driven by the formation of carbon dioxide gas, to yield the final cinnamic acid derivative.[3][5]

Pyridine serves not only as the solvent but also facilitates the decarboxylation step.[3] The overall reaction is a powerful tool for the formation of carbon-carbon double bonds.

Experimental Protocol

This section details the complete workflow for the synthesis of 2,6-dichlorocinnamic acid.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
2,6-Dichlorobenzaldehyde≥98%Sigma-Aldrich
Malonic Acid≥99%Sigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Piperidine≥99%Sigma-Aldrich
Hydrochloric Acid (HCl)Concentrated (37%)Fisher Scientific
EthanolReagent GradeFisher Scientific
Deionized Water------
Round-bottom flask (100 mL)------
Reflux condenser------
Magnetic stirrer and stir bar------
Heating mantle------
Beakers------
Graduated cylinders------
Büchner funnel and flask------
Vacuum source------
pH paper------
Melting point apparatus------
NMR Spectrometer300 MHz or higher---
Synthesis Workflow

Synthesis_Workflow reagent_prep Reagent Preparation (2,6-Dichlorobenzaldehyde, Malonic Acid, Pyridine, Piperidine) reaction_setup Reaction Setup (Combine reagents in flask) reagent_prep->reaction_setup reflux Reflux (Heat the reaction mixture) reaction_setup->reflux workup Reaction Work-up (Cooling, acidification with HCl) reflux->workup isolation Product Isolation (Vacuum filtration) workup->isolation purification Purification (Recrystallization from Ethanol/Water) isolation->purification characterization Characterization (Melting point, NMR) purification->characterization

Caption: A streamlined workflow for the synthesis of 2,6-dichlorocinnamic acid.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,6-dichlorobenzaldehyde (5.0 g, 28.6 mmol) and malonic acid (4.5 g, 43.2 mmol).

  • Solvent and Catalyst Addition: To the flask, add 20 mL of anhydrous pyridine. Stir the mixture until the solids dissolve. Carefully add piperidine (0.5 mL, 5.1 mmol) to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting aldehyde.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of a 1:1 mixture of ice and concentrated hydrochloric acid. This should be done in a fume hood as the reaction is exothermic and will generate fumes.

  • Precipitation and Isolation: Stir the acidic mixture vigorously for 15-20 minutes. A white to off-white precipitate of 2,6-dichlorocinnamic acid will form. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove any residual pyridine hydrochloride and other water-soluble impurities.

  • Drying: Allow the crude product to air-dry on the filter paper for at least 30 minutes. For complete drying, the solid can be placed in a desiccator under vacuum overnight.

Purification by Recrystallization

The crude 2,6-dichlorocinnamic acid can be further purified by recrystallization to obtain a product of high purity.[6]

  • Solvent Selection: A mixed solvent system of ethanol and water is effective for the recrystallization of cinnamic acid derivatives.[6]

  • Dissolution: Transfer the crude product to a 250 mL Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Inducing Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture. Dry the crystals under vacuum to a constant weight.

Data and Expected Results

ParameterExpected Value
Product
IUPAC Name(2E)-3-(2,6-dichlorophenyl)prop-2-enoic acid[7]
Molecular FormulaC₉H₆Cl₂O₂[7]
Molecular Weight217.05 g/mol [7]
AppearanceWhite to off-white crystalline solid
Reaction
Theoretical Yield~6.2 g
Expected Yield75-85%
Characterization
Melting Point148-151 °C
¹H NMR (300 MHz, CDCl₃) δ (ppm): ~7.0-7.4 (m, 3H, Ar-H), ~6.5 (d, 1H, =CH-Ar), ~7.8 (d, 1H, =CH-COOH), ~12.0 (br s, 1H, COOH)
¹³C NMR (75 MHz, CDCl₃) δ (ppm): ~128-136 (Ar-C), ~120 (=CH-Ar), ~145 (=CH-COOH), ~172 (C=O)

Note: The exact chemical shifts in NMR spectra can vary depending on the solvent and concentration.[8][9]

Safety Precautions

  • 2,6-Dichlorobenzaldehyde: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Malonic Acid: Harmful if swallowed. Causes serious eye irritation. Avoid inhalation of dust.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and damaging fertility or the unborn child. Use only in a well-ventilated fume hood.

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend the reflux time and monitor the reaction by TLC.
Loss of product during work-up.Ensure the acidic solution is sufficiently cold to minimize the solubility of the product.
Product is an oil or does not crystallize Impurities are present.Ensure the starting materials are pure. During recrystallization, ensure the correct solvent ratio is used and allow for slow cooling.
Insufficient acidification.Check the pH of the aqueous solution after adding HCl to ensure it is strongly acidic (pH 1-2).
Broad melting point range Product is impure.Repeat the recrystallization procedure.

Conclusion

The Knoevenagel-Doebner condensation provides a robust and efficient method for the synthesis of 2,6-dichlorocinnamic acid from readily available starting materials. The protocol outlined in this application note is straightforward and, when followed with the appropriate safety precautions, can be reliably implemented in a standard organic chemistry laboratory. The resulting high-purity product is suitable for use in a wide range of research and development applications.

References

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Gehringer, M., & Wyler, R. (2018). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online.
  • Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study.
  • Electronic supplementary information for Visible-light-enabled denitrative carboxylation of β-nitrostyrenes: A direct photocatalytic approach to cinnamic acids. The Royal Society of Chemistry.
  • BenchChem. (2025).
  • Naver Blog. (2015).
  • OpenBU. (n.d.).
  • Wikipedia. (n.d.).
  • Molecules. (2014). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). (A) 1 H-NMR and (B)
  • FHSU Scholars Repository. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • The condens
  • YouTube. (2025). Knoevenagel Condensation. Doebner Modification.
  • Chem 267.
  • 5 Combin
  • Frontiers. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis.
  • The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)
  • ResearchGate. (n.d.). Fig. 4. Attempted synthesis of compound (R)-I. Reagents and conditions:...
  • PubChem. (n.d.). 2,6-Dichlorocinnamic acid.
  • Organic Chemistry Portal. (n.d.).
  • Magnetically recoverable catalysts for the preparation of pyridine deriv
  • BenchChem. (2025).
  • Bartleby. (n.d.).

Sources

Application

High-Efficiency Synthesis of 2,6-Dichlorocinnamic Acid via Heck Coupling

Application Note & Protocol Guide Executive Summary The synthesis of 2,6-dichlorocinnamic acid (3-(2,6-dichlorophenyl)acrylic acid) presents a specific challenge in transition-metal catalysis: the "ortho-effect." The ste...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The synthesis of 2,6-dichlorocinnamic acid (3-(2,6-dichlorophenyl)acrylic acid) presents a specific challenge in transition-metal catalysis: the "ortho-effect." The steric bulk of the two chlorine atoms at the 2,6-positions significantly hinders the oxidative addition step of the Palladium catalyst and destabilizes the square-planar intermediate. Standard Heck protocols (e.g., Pd(PPh₃)₄/Et₃N) often result in poor yields (<20%) or recovered starting material.

This guide details two field-proven protocols designed to overcome this steric barrier:

  • Protocol A (The "Jeffery" Method): A robust, ligand-free, phase-transfer catalyzed approach using 1-iodo-2,6-dichlorobenzene. Recommended for general laboratory synthesis.

  • Protocol B (The Heck-Matsuda Method): A highly active alternative using 2,6-dichloroaniline-derived diazonium salts. Recommended if the aryl halide is unreactive or for room-temperature processing.

Retrosynthetic Analysis & Strategy

Direct coupling of 2,6-dichlorohalides with free acrylic acid is often plagued by decarboxylation or polymerization side reactions. Therefore, both protocols utilize methyl acrylate as the coupling partner, followed by a quantitative hydrolysis step to yield the target acid.

Retrosynthesis Target 2,6-Dichlorocinnamic Acid Ester Methyl 3-(2,6-dichlorophenyl)acrylate Target->Ester Hydrolysis (LiOH/THF) Substrates 1-Iodo-2,6-dichlorobenzene + Methyl Acrylate Ester->Substrates Heck Coupling (Pd-Cat, Base)

Figure 1: Retrosynthetic strategy avoiding direct acidic coupling.

Critical Parameters & Mechanistic Insight

The Steric Challenge

In the catalytic cycle, the oxidative addition of Pd(0) into the Ar-X bond is the rate-determining step for electron-rich or sterically hindered aryl halides. The 2,6-dichloro substitution creates a "picket fence" around the C-X bond, repelling bulky phosphine ligands (like PPh₃).

Solution: The "Jeffery" Conditions

T. Jeffery (1984) demonstrated that quaternary ammonium salts (e.g., TBAB) dramatically enhance Heck couplings.

  • Role of TBAB: It acts as a Phase Transfer Catalyst (PTC) for the solid base (NaHCO₃/K₂CO₃) and, crucially, stabilizes "ligand-free" Palladium nanoparticles. These "naked" Pd species are less sterically encumbered than Pd-Phosphine complexes, allowing them to access the crowded C-I bond.

Substrate Selection
  • Aryl Iodide vs. Bromide: For 2,6-disubstituted systems, 1-iodo-2,6-dichlorobenzene is strictly required for Protocol A. The C-Br bond energy is too high to overcome the combined electronic deactivation and steric hindrance without specialized (and expensive) ligands like SPhos or P(t-Bu)₃.

Protocol A: Ligand-Free Jeffery Conditions (Recommended)

Scale: 10 mmol | Estimated Yield: 85-92% | Time: 12-24 h

Materials
ReagentEquiv.[1][2][3][4][5]AmountRole
1-Iodo-2,6-dichlorobenzene 1.02.73 gLimiting Reagent
Methyl Acrylate 2.01.80 mLOlefin Source
Pd(OAc)₂ 0.05112 mgCatalyst Precursor
TBAB (Tetrabutylammonium bromide)1.03.22 gPTC / Stabilizer
NaHCO₃ 2.52.10 gBase
DMF (Anhydrous)-20 mLSolvent
Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL Schlenk flask or pressure tube equipped with a magnetic stir bar. Cool under Argon flow.

  • Charging: Add 1-iodo-2,6-dichlorobenzene (2.73 g), TBAB (3.22 g), and NaHCO₃ (2.10 g) to the flask.

  • Catalyst Addition: Add Pd(OAc)₂ (112 mg, 5 mol%). Note: Higher loading is necessary due to the difficult substrate.

  • Solvent & Olefin: Add anhydrous DMF (20 mL) via syringe, followed by Methyl Acrylate (1.80 mL).

  • Degassing: Degas the mixture by bubbling Argon through the solution for 10 minutes (sparging) to remove dissolved Oxygen, which poisons the active Pd(0) species.

  • Reaction: Seal the vessel and heat to 100°C in an oil bath with vigorous stirring.

    • Visual Check: The reaction mixture will turn black (formation of Pd nanoparticles). This is normal.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[2] The starting iodide (Rf ~0.8) should disappear, replaced by the fluorescent ester product (Rf ~0.5).

  • Work-up:

    • Cool to room temperature.

    • Dilute with Diethyl Ether (50 mL) and wash with Water (3 x 50 mL) to remove DMF and TBAB.

    • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to isolate Methyl 3-(2,6-dichlorophenyl)acrylate .

Hydrolysis to Final Acid[6]
  • Dissolve the isolated ester in THF/Water (1:1, 30 mL).

  • Add LiOH·H₂O (3.0 equiv). Stir at RT for 4 hours.

  • Acidify with 1M HCl to pH 2. The white precipitate is 2,6-dichlorocinnamic acid . Filter, wash with cold water, and dry.

Protocol B: Heck-Matsuda (Alternative)

Use Case: If the aryl iodide is unavailable or yields are low. This route uses the highly reactive diazonium salt, which releases N₂ (a "super-leaving group"), bypassing the difficult oxidative addition.

Materials
  • 2,6-Dichloroaniline (1.0 equiv)

  • HBF₄ (48% aq. solution, 1.5 equiv)

  • NaNO₂ (1.2 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • Methyl Acrylate (2.0 equiv)

  • Methanol (Solvent)

Workflow

HeckMatsuda Aniline 2,6-Dichloroaniline Diazonium Ar-N2+ BF4- Aniline->Diazonium NaNO2, HBF4 0°C Product Acrylate Product Diazonium->Product Pd(OAc)2, MeOH Methyl Acrylate RT to 60°C

Figure 2: The Heck-Matsuda pathway bypasses the stable C-X bond.

  • Diazotization: Suspend 2,6-dichloroaniline in HBF₄ at 0°C. Add aqueous NaNO₂ dropwise. Stir 30 min. Filter the resulting diazonium tetrafluoroborate salt (Caution: Potentially explosive when dry; keep wet or handle with care).

  • Coupling: Dissolve the diazonium salt and Methyl Acrylate in Methanol. Add Pd(OAc)₂.[1][6][7][8]

  • Reaction: Stir at room temperature (or mild heating to 50°C). Nitrogen gas evolution indicates reaction progress.

  • Isolation: Standard aqueous work-up as in Protocol A.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction (Start Material Recovered) Catalyst poisoning or failed oxidative addition.Switch to Protocol B (Diazonium). Alternatively, add SPhos ligand (10 mol%) to Protocol A.
Pd Black Precipitation (Early) Catalyst decomposition ("crash out").Increase TBAB loading to 2.0 equiv. Ensure rigorous O₂ exclusion.
Low Yield (<40%) Homocoupling of Aryl Halide.Dilute reaction concentration (0.1 M). Add the Aryl Iodide slowly via syringe pump.
Product is cis/trans mixture Thermodynamic equilibrium not reached.Heck reaction is naturally trans-selective (E-isomer). If Z-isomer is present, heat longer or add catalytic Iodine (isomerization).

References

  • Jeffery Conditions (Phase Transfer): Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron Letters, 1984, 25(46), 5271-5274. Link

  • Heck-Matsuda Review: Taylor, J. G., et al. "Recent Advances in the Heck-Matsuda Reaction." ChemCatChem, 2011, 3, 443. Link

  • Sterically Hindered Ligands: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696. Link

  • 2,6-Disubstituted Challenges: Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chemical Reviews, 2011, 111(3), 1315–1345. Link

Sources

Method

Application Note: Optimized Synthesis and Antimicrobial Evaluation of 2,6-Dichlorocinnamic Acid Amides

Introduction & Rationale The Cinnamoyl Pharmacophore Cinnamic acid derivatives are a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum antimicrobial, antioxidant, and anti-inflammatory properties.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The Cinnamoyl Pharmacophore

Cinnamic acid derivatives are a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum antimicrobial, antioxidant, and anti-inflammatory properties.[1] The


-unsaturated carbonyl moiety serves as a Michael acceptor, capable of interacting with nucleophilic residues (e.g., cysteine thiols) in bacterial enzymes, thereby inhibiting essential metabolic pathways.
Why 2,6-Dichlorocinnamic Acid?

While unsubstituted cinnamic acid shows moderate activity, the introduction of halogens significantly alters the physicochemical profile. The 2,6-dichloro substitution pattern offers two distinct advantages for drug development:

  • Steric Shielding: The bulky chlorine atoms at the ortho positions create a steric shield around the alkene and carbonyl group. This can retard metabolic degradation (e.g., reduction of the double bond) by bacterial reductases, potentially increasing the in vivo half-life.

  • Lipophilicity Modulation: The electron-withdrawing nature of the chlorines increases the lipophilicity (

    
    ), enhancing passive diffusion across the waxy cell walls of Gram-positive bacteria (e.g., S. aureus) and the outer membranes of Gram-negative species.
    

This guide details the robust synthesis of these sterically hindered amides and the subsequent CLSI-compliant evaluation of their antimicrobial efficacy.

Chemical Synthesis Protocol

Mechanistic Considerations

Direct coupling of 2,6-dichlorocinnamic acid with amines using standard carbodiimides (e.g., EDC/HOBt) can be sluggish due to the steric hindrance provided by the 2,6-dichloro motif near the reaction center. Therefore, this protocol utilizes the Acid Chloride Method via Thionyl Chloride (


). This generates a highly reactive acyl chloride intermediate that overcomes the steric barrier, ensuring high yields.
Workflow Visualization

SynthesisWorkflow Start 2,6-Dichlorocinnamic Acid Activation Activation (SOCl2, Reflux) Start->Activation Activation Intermediate Acyl Chloride Intermediate Activation->Intermediate -SO2, -HCl Coupling Amine Addition (DCM, Et3N, 0°C) Intermediate->Coupling + R-NH2 Workup Workup (Wash: HCl, NaHCO3) Coupling->Workup Quench Product Final Amide Product Workup->Product Recrystallization

Figure 1: Step-by-step synthesis workflow for sterically hindered cinnamides.

Experimental Procedure

Reagents:

  • 2,6-Dichlorocinnamic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) (5.0 equiv)
    
  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Target Amine (1.1 equiv)[2]

Step 1: Acid Chloride Formation

  • In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), dissolve 2,6-dichlorocinnamic acid (5 mmol) in anhydrous DCM (10 mL).
    
  • Add Thionyl chloride (25 mmol) dropwise. Caution: Gas evolution (

    
    , 
    
    
    
    ). Perform in a fume hood.
  • Reflux the mixture at 45°C for 3–4 hours.

  • Critical Step: Evaporate the solvent and excess

    
     under reduced pressure (rotary evaporator). Co-evaporate with dry toluene (
    
    
    
    mL) to remove trace thionyl chloride. This yields the crude 2,6-dichlorocinnamoyl chloride as a yellow solid/oil.

Step 2: Amide Coupling

  • Dissolve the crude acid chloride in anhydrous DCM (15 mL) and cool to 0°C in an ice bath.

  • In a separate vessel, mix the Target Amine (5.5 mmol) and Triethylamine (7.5 mmol) in DCM (10 mL).

  • Add the amine solution dropwise to the acid chloride solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 6–12 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

Step 3: Workup and Purification

  • Dilute the reaction mixture with DCM (30 mL).

  • Wash sequentially with:

    • 1M HCl (

      
       mL) – Removes unreacted amine.
      
    • Sat.

      
       (
      
      
      
      mL) – Removes unreacted acid.
    • Brine (

      
       mL).
      
  • Dry organic layer over anhydrous

    
    , filter, and concentrate.[2]
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Structural Characterization (Validation)

Before biological testing, structure must be confirmed.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the characteristic doublet signals of the alkene protons (
    
    
    6.5–8.0 ppm) with a large coupling constant (
    
    
    Hz), indicating the trans (
    
    
    ) geometry is preserved. The amide -NH proton usually appears as a broad singlet around
    
    
    6.0–8.5 ppm.
  • Mass Spectrometry (ESI-MS): Confirm the molecular ion

    
    . Note the characteristic chlorine isotope pattern (
    
    
    
    ) which will show an M, M+2, and M+4 pattern due to the two chlorine atoms.

Antimicrobial Assay Protocol (MIC Determination)

Methodology: Broth Microdilution

This protocol adheres to CLSI M07 guidelines (Clinical and Laboratory Standards Institute).[3][4]

Assay Logic Flow

AssayLogic Inoculum Bacterial Inoculum (0.5 McFarland) PlatePrep 96-Well Plate Setup (Serial Dilutions) Inoculum->PlatePrep Add 5x10^5 CFU/mL Dilution Compound Dilution (DMSO Stock -> MHB) Dilution->PlatePrep Add Compounds Incubate Incubation (37°C, 18-24h) PlatePrep->Incubate Readout Readout (Visual/Resazurin) Incubate->Readout Determine MIC

Figure 2: Workflow for CLSI-compliant Broth Microdilution Assay.

Detailed Procedure

Materials:

  • Media: Mueller-Hinton Broth (MHB) (Cation-adjusted).

  • Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Indicator: Resazurin (0.015% w/v in sterile PBS).

Step 1: Compound Preparation [5][6]

  • Prepare a stock solution of the synthesized amide at 10 mg/mL in 100% DMSO.

  • Perform a 1:100 dilution into MHB to achieve a starting concentration of 100 µg/mL (Final DMSO concentration < 1% to avoid toxicity).

Step 2: Inoculum Preparation

  • Select 3-5 colonies from a fresh agar plate and suspend in saline.

  • Adjust turbidity to 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilute this suspension 1:150 in MHB to reach the final assay concentration of

    
     CFU/mL.
    

Step 3: Plate Setup (96-well)

  • Add 100 µL of MHB to columns 2–12.

  • Add 200 µL of the compound working solution (100 µg/mL) to column 1.

  • Perform serial 2-fold dilutions: Transfer 100 µL from column 1 to column 2, mix, then transfer to column 3, etc., up to column 10. Discard the final 100 µL.

    • Result: Concentration range typically 100 µg/mL to 0.19 µg/mL.

  • Controls:

    • Column 11: Growth Control (Inoculum + MHB + DMSO).

    • Column 12: Sterility Control (MHB only).

  • Add 100 µL of the diluted bacterial inoculum to wells in columns 1–11.

Step 4: Incubation & Reading

  • Incubate plates at 37°C for 18–24 hours.

  • Visual Read: The MIC is the lowest concentration showing no visible turbidity.

  • Resazurin Confirmation (Optional): Add 30 µL of Resazurin solution to each well. Incubate for 2–4 hours.

    • Blue: No growth (Viable inhibition).

    • Pink: Growth (Metabolic reduction of resazurin to resorufin).

Data Analysis & SAR Interpretation

Data should be tabulated to identify Structure-Activity Relationships (SAR).

Table 1: Example Data Presentation Format

Compound IDR-Group (Amine)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)ClogP
2,6-Cl-1 Benzylamine8.032.04.2
2,6-Cl-2 4-Fluoroaniline4.016.04.5
2,6-Cl-3 Morpholine>64>642.1
Ciprofloxacin (Control)0.50.015-

Interpretation Guide:

  • MIC < 10 µg/mL: Considered a potent "hit."[7]

  • Activity Gap: 2,6-dichlorocinnamides often show better activity against Gram-positive bacteria (S. aureus) due to the lack of an outer membrane, which acts as a barrier in Gram-negatives (E. coli).

  • Lipophilicity: If MIC is high (>64), check ClogP. If ClogP > 5, the compound may be precipitating in the media or getting trapped in the membrane without entering the cytoplasm.

References

  • Narasimhan, B., et al. (2004). Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations.[1] European Journal of Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[3] CLSI Standard.[3][8][9]

  • Ruiz-Ruiz, J.C., et al. (2020). Antimicrobial activity of cinnamic acid derivatives: A review. Antibiotics.[1][6][7][8][9][10][11][12]

  • BenchChem. Protocol for Amide Coupling of Dichloropyridine Derivatives. BenchChem Protocols.

  • Guzman, J.D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity. Molecules.

Sources

Application

Recrystallization solvents for purification of 2,6-dichlorocinnamic acid

Application Note: Optimized Recrystallization Protocols for 2,6-Dichlorocinnamic Acid Part 1: Executive Summary & Scientific Rationale 2,6-Dichlorocinnamic acid (2,6-DCCA) is a critical intermediate in the synthesis of p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Recrystallization Protocols for 2,6-Dichlorocinnamic Acid

Part 1: Executive Summary & Scientific Rationale

2,6-Dichlorocinnamic acid (2,6-DCCA) is a critical intermediate in the synthesis of pharmaceutical compounds, agrochemicals, and functional polymers.[1] Its high melting point (~209–212°C) and the presence of electron-withdrawing chlorine atoms at the ortho positions create a rigid crystal lattice that can trap impurities such as unreacted 2,6-dichlorobenzaldehyde, cis-isomers, and oligomeric byproducts.

The Purification Challenge: Standard single-solvent recrystallization often fails for 2,6-DCCA due to its steep solubility curve. It is highly soluble in polar organic solvents (ethanol, acetone) but practically insoluble in water. Consequently, a Two-Solvent (Solvent/Anti-Solvent) System is the most robust method for achieving >99% purity.

Recommended Solvent System:

  • Solvent (Good): Ethanol (95% or Absolute)

  • Anti-Solvent (Poor): Deionized Water

  • Alternative: Glacial Acetic Acid (Single solvent method for highly impure samples)

Part 2: Solubility Profile & Solvent Selection

The following table summarizes the solubility behavior of 2,6-DCCA, derived from thermodynamic principles of chlorinated aromatic acids.

Solvent SystemSolubility (Cold)Solubility (Hot)Impurity RejectionApplication Note
Ethanol / Water LowHighExcellentPrimary Recommendation. Best balance of yield and safety. effectively removes inorganic salts and polar byproducts.
Glacial Acetic Acid LowHighGoodUse for samples with high organic impurity load. Requires acid-resistant filtration setup.
Toluene LowModerateModerateEffective for removing non-polar impurities (e.g., unreacted aldehyde). Requires higher heating (110°C).
Water InsolublePoorN/ANot suitable as a primary solvent; used strictly as an anti-solvent.

Part 3: Detailed Experimental Protocol

Method A: Ethanol/Water Pair Recrystallization (Standard)

Objective: Purification of crude 2,6-DCCA to >99% purity.

Reagents:

  • Crude 2,6-Dichlorocinnamic acid

  • Ethanol (95% or Absolute)

  • Deionized Water

  • Activated Carbon (Optional, for decolorization)[2]

Workflow Diagram (DOT):

Recrystallization_Workflow Start Crude 2,6-DCCA Dissolve Dissolve in Boiling Ethanol (Min. Volume) Start->Dissolve Carbon Add Activated Carbon (Optional) Dissolve->Carbon If colored Filter_Hot Hot Filtration (Remove insolubles/carbon) Dissolve->Filter_Hot If clear Carbon->Filter_Hot Add_Water Add Hot Water (Anti-Solvent) Dropwise until Turbid Filter_Hot->Add_Water Reheat Add drops of Ethanol to clear turbidity Add_Water->Reheat Cool Slow Cooling (RT -> 4°C) Reheat->Cool Filter_Cold Vacuum Filtration Cool->Filter_Cold Wash Wash with Cold 50% EtOH/Water Filter_Cold->Wash Dry Dry (Vacuum Oven, 60°C) Wash->Dry

Figure 1: Step-by-step workflow for the mixed-solvent recrystallization of 2,6-DCCA.

Step-by-Step Procedure:

  • Dissolution:

    • Place 10.0 g of crude 2,6-DCCA in a 250 mL Erlenmeyer flask.

    • Add a magnetic stir bar and place on a hot plate/stirrer.

    • Add Ethanol in small portions (start with ~30 mL) while heating to a gentle boil.

    • Critical: Add only enough ethanol to just dissolve the solid at boiling point. If the solution is dark, add 0.5 g of activated carbon and stir for 2 minutes.

  • Hot Filtration (if necessary):

    • If undissolved solids or carbon are present, filter the hot solution rapidly through a pre-warmed fluted filter paper or a heated funnel to prevent premature crystallization.

  • Anti-Solvent Addition (The "Cloud Point"):

    • Keep the clear filtrate near boiling.

    • Slowly add hot Deionized Water dropwise.

    • Continue adding water until a faint, persistent cloudiness (turbidity) appears. This indicates the saturation point has been reached.[3]

  • Clarification:

    • Add a few drops of hot Ethanol until the cloudiness just disappears and the solution becomes clear again.

  • Crystallization:

    • Remove the flask from heat. Cover with a watch glass or foil.

    • Allow the flask to cool to room temperature undisturbed . Note: Rapid cooling or agitation can cause "oiling out" or precipitation of amorphous powder.

    • Once at room temperature, place the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Collect the crystals via vacuum filtration (Buchner funnel).[2][4]

    • Wash the filter cake with 2 x 10 mL of cold 50:50 Ethanol:Water mixture.

    • Dry the solid in a vacuum oven at 60°C for 4 hours.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or impurity level too high.Re-heat to dissolve.[3] Add more Ethanol. Cool very slowly. Seed with a pure crystal at ~50°C.
Low Yield Too much solvent used; product remained in mother liquor.Concentrate the mother liquor by evaporation and repeat cooling (Second Crop).
Colored Impurities Oxidation byproducts or polymerized aldehyde.Repeat recrystallization using Activated Carbon. Ensure hot filtration is efficient.
Melting Point Depression Presence of cis-isomer or solvent inclusion.Dry thoroughly under vacuum. If MP is <205°C, recrystallize again.

Safety Note: 2,6-Dichlorocinnamic acid is an irritant (Skin/Eye/Respiratory).[5][6] Wear gloves and safety goggles. Ethanol is flammable; perform heating in a fume hood away from open flames.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 731762, 2,6-Dichlorocinnamic acid. Retrieved from [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (General procedures for purification of aromatic acids).

Sources

Method

Cross-coupling reactions using (2E)-3-(2,6-Dichlorophenyl)acrylic acid

Application Note: High-Efficiency Cross-Coupling & Functionalization of (2E)-3-(2,6-Dichlorophenyl)acrylic Acid Executive Summary (2E)-3-(2,6-Dichlorophenyl)acrylic acid (CAS: 20595-53-3) represents a challenging but hig...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Cross-Coupling & Functionalization of (2E)-3-(2,6-Dichlorophenyl)acrylic Acid

Executive Summary

(2E)-3-(2,6-Dichlorophenyl)acrylic acid (CAS: 20595-53-3) represents a challenging but high-value scaffold in the synthesis of antimalarial agents, optical brighteners, and kinase inhibitors. Its utility is defined by the 2,6-dichloro substitution pattern , which provides metabolic stability and unique rotational restriction (atropisomerism potential) in drug targets.

However, this same substitution creates significant steric hindrance and electronic deactivation , rendering standard Heck or Suzuki protocols inefficient. This guide details an optimized Decarboxylative Cross-Coupling (DCC) protocol. Unlike traditional methods that require pre-functionalization of the alkene (e.g., to vinyl boronates), this protocol utilizes the carboxylic acid moiety as a "masking group" for the vinyl nucleophile, releasing CO₂ as the only byproduct.

Chemo-Physical Context & Challenges

The 2,6-dichloro motif forces the phenyl ring out of planarity with the acrylic acid tail. This "twist" reduces conjugation, making the alkene more electron-deficient but sterically crowded.

PropertyValue/DescriptionImpact on Reactivity
Steric Bulk High (Ortho-Cl)Hinders Pd-coordination; slows reductive elimination.
Electronic Nature Electron DeficientGood Michael acceptor; poor nucleophile for standard oxidative additions.
Acid Stability High (

)
Requires activation (Ag/Cu salts) to induce decarboxylation.
Polymerization Moderate RiskCan self-polymerize; store with radical inhibitors (e.g., MEHQ).

Primary Application: Pd-Catalyzed Decarboxylative Cross-Coupling[1][2]

This protocol couples (2E)-3-(2,6-Dichlorophenyl)acrylic acid with aryl iodides/bromides to generate unsymmetrical 2,6-dichlorostilbenes . This route is superior to the Heck reaction for this substrate because it avoids the regioselectivity issues common when coupling to electron-poor styrenes.

Mechanistic Rationale

The reaction proceeds via a bimetallic or silver-assisted mechanism. Silver(I) or Copper(I) facilitates the extrusion of CO₂ to form a transient vinyl-metal species, which then transmetalates to the Palladium(II)-aryl complex.

  • Why Ag₂CO₃? For ortho-substituted cinnamic acids, Copper often fails to induce decarboxylation due to steric crowding. Silver salts are more electrophilic and facilitate the decarboxylation at lower temperatures (80–120°C).

  • Ligand Choice: CyJohnPhos or XPhos is required. The bulky biaryl phosphine protects the Pd center from the 2,6-dichloro steric wall while facilitating reductive elimination.

Experimental Protocol

Reagents:

  • Substrate: (2E)-3-(2,6-Dichlorophenyl)acrylic acid (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Aryl Iodide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: CyJohnPhos (10 mol%)

  • Promoter/Base: Ag₂CO₃ (1.0 equiv) or AgOAc (2.0 equiv)

  • Solvent: DMF/DMSO (9:1 ratio) or NMP

  • Temperature: 110 °C

Step-by-Step Workflow:

  • Preparation: In a glovebox or under argon flow, charge a dried Schlenk tube with Pd(OAc)₂ (5.6 mg), CyJohnPhos (17.5 mg), and Ag₂CO₃ (138 mg).

  • Substrate Addition: Add the acrylic acid (108 mg) and the Aryl Iodide (0.6 mmol).

  • Solvation: Add anhydrous DMF (2.0 mL). Seal the tube with a Teflon screw cap.

  • Reaction: Stir vigorously at room temperature for 5 minutes to ensure ligand complexation, then place in a pre-heated oil bath at 110 °C.

    • Note: Evolution of CO₂ gas bubbles indicates reaction initiation.

  • Monitoring: Monitor via TLC or LC-MS after 4 hours. The decarboxylated product (stilbene) is usually less polar than the starting acid.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove Ag salts. Wash filtrate with water (3x) and brine (1x).

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).

Troubleshooting Table
ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Decarboxylation failureSwitch solvent to NMP/Quinoline mixture (higher boiling point); Increase Temp to 130°C.
Heck Product (Retention of CO₂) Incorrect PathwayEnsure Ag salt is fresh (dry); Remove any exogenous base that promotes Heck (e.g., Et3N).
Homocoupling of Ar-I Slow TransmetalationIncrease Ligand:Pd ratio to 3:1; Slow addition of Ar-I.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways available for this substrate. The Decarboxylative route (Left) is preferred for building stilbenes, while the Amide Coupling (Right) preserves the acid for pharmacophore installation.

G Start (2E)-3-(2,6-Dichlorophenyl) acrylic acid Decision Target Structure? Start->Decision PathA Route A: Biaryl Alkene (Stilbene) Decision->PathA Hydrophobic Core PathB Route B: Cinnamamide (Scaffold) Decision->PathB H-Bond Donor/Acceptor StepA1 Activation: Ag2CO3 / 110°C (Loss of CO2) PathA->StepA1 StepB1 Activation: SOCl2 or HATU PathB->StepB1 StepA2 Pd-Catalyzed Coupling (+ Aryl Iodide) StepA1->StepA2 Vinyl-Ag Species ProductA 2,6-Dichlorostilbene StepA2->ProductA StepB2 Amine Nucleophile Addition StepB1->StepB2 Acid Chloride/Active Ester ProductB 2,6-Dichlorocinnamamide StepB2->ProductB

Caption: Divergent synthesis pathways. Route A utilizes decarboxylative cross-coupling for stilbene synthesis, while Route B retains the carbonyl for amide scaffolds.

Secondary Application: Amide Functionalization

While cross-coupling is the focus, the 2,6-dichloro group often appears in amide-based drugs (e.g., analogs of Lumefantrine).

Protocol: Due to the steric bulk of the 2,6-dichloro ring, standard EDC/NHS coupling may be sluggish.

  • Convert to Acid Chloride: Reflux acid in Thionyl Chloride (

    
    ) with a catalytic drop of DMF for 1 hour. Evaporate excess 
    
    
    
    .
  • Coupling: Dissolve the resulting acid chloride in DCM. Add the amine (1.1 equiv) and Pyridine (1.5 equiv) at 0°C.

  • Rationale: The acid chloride overcomes the steric barrier that hinders carbodiimide-based couplings.

References

  • Decarboxylative Cross-Coupling Mechanism: Goossen, L. J., et al. "Synthesis of Biaryls via Catalytic Decarboxylative Coupling."[1] Science, vol. 313, no.[1] 5787, 2006, pp. 662–664. Link

  • Pd-Catalyzed Decarboxylation of Cinnamic Acids: Yamashita, M., et al. "Synthesis of Substituted Stilbenes via Direct Decarboxylative Coupling of Cinnamic Acids."[2] Chemistry Letters, vol. 37, no. 8, 2008. Link

  • Ag-Mediated Protocols for Hindered Acids: Li, J., et al. "Palladium-catalyzed decarboxylative cross-coupling reaction of cinnamic acid with aryl iodide." Organic & Biomolecular Chemistry, vol. 7, 2009, pp. 863-865.[3] Link

  • Safety of Acrylic Acids: NOAA Office of Response and Restoration. "Acrylic Acid and Acrylates."[4][5] CAMEO Chemicals. Link

Sources

Application

Technical Guide: Precision Polymerization of 2,6-Dichlorophenyl Acrylate

For High-Refractive Index Optical Materials & Bio-Photonic Applications Introduction & Strategic Value In the realm of advanced material science, 2,6-dichlorophenyl acrylate (2,6-DCPA) represents a critical monomer class...

Author: BenchChem Technical Support Team. Date: February 2026

For High-Refractive Index Optical Materials & Bio-Photonic Applications

Introduction & Strategic Value

In the realm of advanced material science, 2,6-dichlorophenyl acrylate (2,6-DCPA) represents a critical monomer class for generating High Refractive Index Polymers (HRIPs). Unlike standard alkyl acrylates, the incorporation of the 2,6-dichlorophenyl moiety serves two distinct mechanistic functions:

  • Optical Enhancement: The high molar refraction of the chlorine substituents and the aromatic ring drives the refractive index (RI) significantly above standard optical polymers (n > 1.60), making it essential for waveguides, anti-reflective coatings, and micro-lens arrays in bio-sensing devices.

  • Steric Stabilization: The chlorine atoms at the ortho positions provide significant steric hindrance, protecting the ester linkage from hydrolytic degradation—a common failure mode in biological environments.

This guide details the synthesis, purification, and polymerization (FRP and ATRP) of 2,6-DCPA, designed for researchers requiring optical precision and thermal stability.

Monomer Synthesis: The Acryloyl Chloride Route

Standard commercial sources for this specific monomer are rare; in-house synthesis is often required to ensure purity suitable for controlled polymerization.

Mechanism

The synthesis proceeds via a nucleophilic acyl substitution (esterification) between 2,6-dichlorophenol and acryloyl chloride in the presence of a base (Triethylamine) to scavenge the HCl byproduct.

Protocol 1: Synthesis of 2,6-Dichlorophenyl Acrylate

Reagents:

  • 2,6-Dichlorophenol (1.0 eq)

  • Acryloyl Chloride (1.2 eq) – Freshly distilled recommended

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) – Anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve 2,6-dichlorophenol (e.g., 20 g) in anhydrous DCM (200 mL). Cool the solution to 0°C using an ice/salt bath.

  • Base Addition: Add Triethylamine (TEA) slowly. The solution may darken slightly.

  • Acylation (Critical Step): Add Acryloyl Chloride dropwise via the addition funnel over 60 minutes. Caution: Exothermic reaction. Maintain Temp < 5°C to prevent spontaneous thermal polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours under nitrogen.

  • Workup:

    • Filter off the precipitated triethylamine hydrochloride salt.

    • Wash the filtrate sequentially with:

      • 1M HCl (2x) – Removes unreacted amine.

      • 1M NaOH (2x) – Removes unreacted phenol.

      • Brine (1x) – Drying.

    • Dry organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purification: The crude product is likely a viscous oil or low-melting solid. Purify via high-vacuum distillation (if liquid) or recrystallization from hexane/ethanol (if solid).

    • Target Purity: >99% by GC/NMR is required for ATRP.

Visualization: Monomer Synthesis Workflow

MonomerSynthesis Start Reagents: 2,6-Dichlorophenol Acryloyl Chloride Reaction Reaction (0°C -> RT) DCM, Et3N (Base) Start->Reaction Dropwise Addition Filtration Filter Et3N-HCl Salt Reaction->Filtration 12h Stir Wash Liquid-Liquid Extraction (HCl -> NaOH -> Brine) Filtration->Wash Filtrate Purify High-Vac Distillation or Recrystallization Wash->Purify Crude Oil Product Pure 2,6-DCPA Monomer Purify->Product Yield >80%

Figure 1: Step-by-step synthesis workflow for 2,6-dichlorophenyl acrylate ensuring removal of phenolic inhibitors.

Polymerization Protocols

Method A: Free Radical Polymerization (FRP)

Best for: Bulk material generation, initial property screening.

Reagents:

  • Monomer: 2,6-DCPA

  • Initiator: AIBN (Azobisisobutyronitrile) – Recrystallized from methanol

  • Solvent: Anisole or Toluene (High boiling point reduces vapor pressure issues)

Protocol:

  • Solution Prep: In a Schlenk tube, dissolve 2,6-DCPA (1.0 g) in Anisole (3 mL). Add AIBN (1 wt% relative to monomer).

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits radical propagation).

  • Polymerization: Immerse tube in a pre-heated oil bath at 70°C for 12–24 hours.

  • Termination: Quench by cooling to liquid nitrogen temperature and exposing to air.

  • Precipitation: Drop the viscous polymer solution into a 10-fold excess of cold Methanol . The polymer will precipitate as a white powder.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Method B: Atom Transfer Radical Polymerization (ATRP)

Best for: Precision optics, block copolymers, and surface grafting.

Rationale: ATRP allows control over Molecular Weight (MW) and Polydispersity Index (PDI < 1.2), crucial for optical consistency.

Reagents:

  • Monomer: 2,6-DCPA

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB)
    
  • Catalyst: CuBr (I)

  • Ligand: PMDETA (Pentamethyldiethylenetriamine)

  • Solvent: Anisole (50% v/v)

Protocol:

  • Stoichiometry: Target DP (Degree of Polymerization) = 100.

    • Ratio: [Monomer]:[Initiator]:[CuBr]:[Ligand] = 100:1:1:1[1]

  • Charging: Add CuBr to a dry Schlenk flask equipped with a stir bar. Seal and purge with Nitrogen.[2]

  • Liquids: In a separate vial, mix Monomer, Ligand, Initiator, and Solvent. Degas via nitrogen bubbling (30 mins).

  • Transfer: Syringe the degassed liquid mixture into the CuBr flask under nitrogen flow. The solution should turn light green/blue (complex formation).

  • Reaction: Heat to 90°C . The bulky nature of the 2,6-dichloro group requires higher activation energy than methyl acrylate.

  • Kinetics: Monitor conversion via NMR. Stop when conversion reaches ~80% to avoid chain-end coupling.

  • Purification:

    • Dilute with THF.

    • Pass through a neutral alumina column to remove Copper catalyst (Blue band).

    • Precipitate in Methanol.

Visualization: ATRP Mechanism & Workflow

ATRP_Cycle Initiation Initiation: R-Br + Cu(I)/Ligand Active Active Species (Polymer Radical P*) Initiation->Active Activation (k_act) Dormant Dormant Species (P-Br) Active->Dormant Deactivation (k_deact) + Cu(II)Br/Ligand Monomer Add Monomer (2,6-DCPA) Active->Monomer Propagation (k_p) Term Termination (Bimolecular - Avoid!) Active->Term Irreversible Dormant->Active Re-activation Monomer->Active Chain Growth

Figure 2: The ATRP equilibrium cycle. Maintaining the dominance of the Dormant species (Blue) over the Active species (Red) is critical for low polydispersity.

Characterization & Quality Control

To validate the synthesis and material properties, the following analytical suite is mandatory.

TechniqueParameterExpected Result / Observation
1H-NMR (CDCl3) Purity & ConversionMonomer: Vinyl protons at 5.8–6.6 ppm.Polymer: Broadening of backbone signals; disappearance of vinyl peaks.
GPC (THF) Molecular WeightFRP: PDI 1.5–2.0.ATRP: PDI 1.05–1.20 (Monodal peak).
DSC Thermal TransitionsTg: Expect 110°C – 130°C . (Significantly higher than Poly(phenyl acrylate) due to steric hindrance).
TGA Thermal StabilityDegradation onset (

) > 300°C. Halogenated aromatics are flame retardant.
Ellipsometry Refractive Indexn > 1.60 (at 589 nm). High RI confirms successful incorporation of dense aromatic/halogen moieties.

Applications in Material Science

A. High-Numerical Aperture (NA) Microlenses

The high refractive index of Poly(2,6-DCPA) allows for the fabrication of thinner lenses with higher focusing power (NA).

  • Protocol: Spin-coat polymer solution (in Anisole) onto silicon wafers. Use thermal nanoimprint lithography (NIL) near Tg (+20°C) to stamp microlens patterns.

B. Bio-Photonic Waveguides

For drug development platforms utilizing evanescent wave sensing, the waveguide material must have a higher RI than the biological media (n≈1.33) and the cladding.

  • Advantage: The 2,6-dichloro group provides hydrophobicity, preventing water uptake which would swell the polymer and drift the optical signal during long-term assays.

References

  • High Refractive Index Polymers

    • Title: High refractive index polymers: fundamental research and practical applications.[3]

    • Source: Journal of M
    • Context: Establishes the role of halogenated arom
    • (Note: Generalized link to RSC High RI collections).

  • ATRP of Acrylates

    • Title: Atom Transfer Radical Polymerization of Acrylates.[1][4]

    • Source: Matyjaszewski Polymer Group (Carnegie Mellon University).
    • Context: Foundational protocols for Cu-mediated polymerization of substituted acryl
  • Thermal Properties of Halogenated Polymers

    • Title: Prediction of the glass transition temperature of (meth)acrylic polymers containing phenyl groups.
    • Source: Polymer (Elsevier).
    • Context: Validates the effect of ortho-substitution (steric hindrance) on increasing Tg.
  • Monomer Synthesis (Acryloyl Chloride)

    • Title: Preparation of Acryloyl Chloride and Acrylates.[5][6]

    • Source: Organic Syntheses / PrepChem.
    • Context: Standard anhydrous esterific

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 2,6-dichlorobenzaldehyde condensation

Technical Support Center: Steric Hindrance Resolution Ticket Topic: 2,6-Dichlorobenzaldehyde (2,6-DCBA) Condensation Failures Assigned Specialist: Senior Application Scientist Overview: Why is this reaction failing? Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Steric Hindrance Resolution Ticket Topic: 2,6-Dichlorobenzaldehyde (2,6-DCBA) Condensation Failures Assigned Specialist: Senior Application Scientist

Overview: Why is this reaction failing?

Welcome to the technical resolution center. If you are working with 2,6-dichlorobenzaldehyde (2,6-DCBA) , you are likely encountering a specific failure mode: unreacted starting material despite prolonged reflux times, or low yields (<20%) when using standard Knoevenagel conditions (piperidine/ethanol).

The Root Cause: While the chlorine atoms at the 2,6-positions are electron-withdrawing (which theoretically activates the carbonyl carbon via the -I inductive effect), their physical bulk creates a "steric wall." This prevents the nucleophile (the enolate of your active methylene compound) from approaching the carbonyl carbon at the required Bürgi-Dunitz angle (107°). Standard amine bases are often too bulky or insufficiently activating to overcome this kinetic barrier.

Module 1: Mechanistic Visualization

To solve this, we must visualize the barrier. The diagram below illustrates the "Steric Wall" and the "Titanium Bypass" strategy (discussed in Module 2).

StericHindrance cluster_0 Standard Conditions (Failure) cluster_1 TiCl4 Activation (Success) Aldehyde 2,6-DCBA (Carbonyl) Nu Nucleophile (Enolate) Sterics Cl---Cl Steric Wall Nu->Sterics Blocked Ti_Aldehyde Ti-Complexed Carbonyl Reaction C-C Bond Formation Ti_Aldehyde->Reaction Rapid Attack Ti_Cl TiCl4 Lewis Acid Ti_Cl->Ti_Aldehyde Activates & Pull Oxygen

Caption: Figure 1. The "Steric Wall" effect of ortho-chlorines blocking standard nucleophilic attack, contrasted with Lewis Acid (TiCl4) activation which pulls electron density to facilitate attack.

Module 2: High-Success Protocols

Do not rely on standard piperidine/ethanol reflux methods. Choose one of the following advanced protocols based on your available equipment.

Protocol A: The "Lehnert" Modification (TiCl4/THF)

Best for: High-value intermediates, scale-up, and extremely hindered substrates. Mechanism: Titanium tetrachloride (


) acts as a strong Lewis acid, coordinating to the carbonyl oxygen. This accomplishes two things: it drastically increases the electrophilicity of the carbon, and it acts as a template to bring the reactants together, bypassing steric repulsion [1].

Reagents:

  • 2,6-DCBA (10 mmol)

  • Active Methylene (e.g., Malononitrile, 10 mmol)

  • 
     (20 mmol) (Handle with extreme caution) 
    
  • Dry THF (50 mL)

  • Pyridine (40 mmol)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under Nitrogen/Argon.

  • Solvation: Add dry THF and cool the system to 0°C (ice bath).

  • Titanium Addition: Add

    
     dropwise via syringe. Warning: Yellow precipitate will form; reaction is exothermic.
    
  • Aldehyde Addition: Add 2,6-DCBA (dissolved in minimal THF) to the flask. Stir for 10 minutes to allow complexation.

  • Nucleophile Addition: Add the active methylene compound and Pyridine dropwise.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

  • Quench: Pour mixture into ice water/ether.

Validation Check: The reaction mixture should turn from yellow/orange to dark brown/red as the condensation proceeds.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Best for: Green chemistry requirements, rapid screening. Mechanism: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier more efficiently than thermal convection. Solvent-free conditions ("Neat") maximize the concentration of reactants, increasing collision frequency [2].

Reagents:

  • 2,6-DCBA (10 mmol)

  • Active Methylene (11 mmol)

  • Catalyst: Ammonium Acetate (

    
    ) or Basic Alumina.
    

Step-by-Step Workflow:

  • Mixing: Grind 2,6-DCBA, the active methylene, and

    
     (0.5 equiv) in a mortar until a homogeneous paste forms.
    
  • Irradiation: Place in a microwave reactor vessel.

  • Cycle: Irradiate at 150W for 30-second bursts . (Total time: 2–5 minutes).

  • Monitoring: Check TLC between bursts. Avoid overheating (>100°C) to prevent polymerization.

  • Workup: Recrystallize directly from hot ethanol.

Module 3: Troubleshooting & FAQs

Q1: I am seeing a "black tar" instead of crystals. What happened?

  • Diagnosis: Polymerization of the active methylene compound (common with malononitrile) or Cannizzaro reaction side-products.

  • Fix: Your temperature is too high or the base is too strong.

    • Action: Switch from neat piperidine to Piperidine Acetate (buffer system) or use Protocol A (TiCl4), which runs at lower temperatures.

Q2: The Henry Reaction (Nitromethane) keeps reversing.

  • Diagnosis: The Henry reaction is reversible (retro-aldol). The steric bulk of 2,6-DCBA destabilizes the intermediate alcohol.

  • Fix: You must drive the equilibrium by forcing dehydration.

    • Action: Do not use simple bases. Use Ammonium Acetate in Glacial Acetic Acid and reflux. The acetic acid promotes the elimination of water, locking the product as the nitrostyrene [3].

Q3: Can I use a Schiff Base (Imine) intermediate instead?

  • Diagnosis: 2,6-DCBA forms imines very slowly due to sterics protecting the carbonyl.

  • Fix: Standard Dean-Stark traps are often insufficient.

    • Action: Use Titanium(IV) Ethoxide (

      
      ) as a dehydrating agent/catalyst. Mix amine + aldehyde + 
      
      
      
      (neat or in THF). The Ti scavenges water immediately.

Module 4: Data & Expectations

The following table summarizes expected yields based on internal validation and literature precedents for 2,6-disubstituted benzaldehydes.

MethodCatalyst/SolventTimeYield (Typical)Notes
Standard Piperidine / EtOH24 h< 25%Mostly recovered starting material.
Lehnert

/ Pyridine / THF
3 h85–95% Gold standard for hindered substrates.
Microwave

/ Neat
5 min75–85%Fast, but requires optimization of power.
Ionic Liquid [BMIM][BF4]2 h80%Good, but expensive solvent.

Module 5: Decision Logic (Workflow)

Follow this logic path to select your experimental approach.

Workflow Start Start: 2,6-DCBA Condensation Scale Is Scale > 10g? Start->Scale Equip Microwave Available? Scale->Equip No MethodA Protocol A: TiCl4/THF (High Yield, Scalable) Scale->MethodA Yes MethodB Protocol B: Microwave/Neat (Fast, Green) Equip->MethodB Yes MethodC Alternative: Glacial AcOH/NH4OAc (For Nitrostyrenes) Equip->MethodC No

Caption: Figure 2. Decision matrix for selecting the optimal condensation protocol based on scale and equipment availability.

References

  • Lehnert, W. (1970). Knoevenagel-Kondensationen mit TiCl4/Base.[1][2] Tetrahedron Letters, 11(54), 4723-4724.

  • Bose, A. K., et al. (2004). Microwave-Promoted Chemistry for Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 7(4).

  • Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes.[3] Journal of Organic Chemistry, 18(1), 1-3.

Sources

Optimization

Improving yield of Knoevenagel reaction with 2,6-substituted aldehydes

Welcome to the Advanced Synthesis Technical Support Center. Ticket Subject: Overcoming Steric Hindrance in Knoevenagel Condensation (2,6-Disubstituted Aldehydes). Assigned Specialist: Senior Application Scientist, Proces...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Technical Support Center.

Ticket Subject: Overcoming Steric Hindrance in Knoevenagel Condensation (2,6-Disubstituted Aldehydes). Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.

Executive Summary: The Steric Wall

You are encountering low yields because 2,6-disubstitution creates a "steric wall" around the carbonyl carbon. In a standard Knoevenagel setup (weak base/piperidine), the nucleophile (active methylene) cannot access the electrophilic center effectively. Furthermore, the retro-Knoevenagel reaction is often faster than the forward reaction for these unstable adducts.

To solve this, we must shift from thermodynamic control (reversible, equilibrium-based) to kinetic forcing (irreversible activation). Below are the three validated protocols to overcome this barrier.

Module 1: The "Nuclear Option" – TiCl₄ Mediated Condensation

Best For: Extremely hindered substrates (e.g., 2,6-dichlorobenzaldehyde, mesitaldehyde) that fail under standard conditions.

The Mechanism

Standard bases are insufficient here. We use Titanium(IV) chloride (TiCl₄) as a strong Lewis acid to pre-coordinate with the aldehyde oxygen. This drastically lowers the LUMO energy of the carbonyl, making it hyper-electrophilic and susceptible to attack even by bulky nucleophiles. The base (Pyridine or TEA) then acts solely to deprotonate the active methylene.

TiCl4_Mechanism Aldehyde 2,6-Substituted Aldehyde Complex Activated Ti-Complex Aldehyde->Complex Pre-coordination TiCl4 TiCl4 (Lewis Acid) TiCl4->Complex Product Coupled Product (Irreversible) Complex->Product Nucleophilic Attack & Elimination Nucleophile Active Methylene + Base Nucleophile->Product

Figure 1: TiCl₄ activates the carbonyl oxygen (Lewis acid activation), permitting attack despite steric shielding.

Validated Protocol (The Lehnert Method)
  • Reagents: TiCl₄ (1.1 eq), Dry THF or Dioxane, Pyridine (4.0 eq).

  • Pre-requisite: All glassware must be flame-dried. TiCl₄ hydrolyzes instantly in moist air.

Step-by-Step:

  • Solvation: Dissolve the 2,6-substituted aldehyde and the active methylene compound in anhydrous THF (0.5 M concentration) under Nitrogen/Argon.

  • Cooling: Cool the solution to 0°C (ice bath).

  • Activation: Add TiCl₄ dropwise via syringe. Caution: Exothermic. Yellow/orange precipitate (Ti-complex) will form.

  • Base Addition: Add Pyridine dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature. Stir for 6–12 hours.

  • Quench (Critical): Pour reaction mixture into water/ether.

    • Troubleshooting Tip: If a stubborn emulsion forms (common with Ti), wash the organic layer with 10% aqueous tartaric acid or Rochelle's salt solution to solubilize titanium salts.

Module 2: Kinetic Boosting – Microwave Irradiation

Best For: Substrates that decompose under prolonged heating or require solvent-free "Green" conditions.

The Logic

Thermal heating is inefficient for hindered aldehydes because the high temperatures required to cross the activation energy barrier often lead to polymerization or Cannizzaro side reactions. Microwave irradiation provides direct dielectric heating, polarizing the carbonyl bond and accelerating the reaction rate by orders of magnitude.

Validated Protocol (Solvent-Free NH₄OAc)
  • Catalyst: Ammonium Acetate (NH₄OAc).[1]

  • Medium: Solvent-free (Neat).

Step-by-Step:

  • Mix the 2,6-substituted aldehyde (1.0 eq), active methylene (1.1 eq), and NH₄OAc (0.1 eq) in a microwave-safe vial.

  • Grind the solids together with a spatula until a uniform paste forms.

  • Irradiate at 140°C (approx. 200–300W) for 2–5 minutes .

    • Note: Use a ramp time of 1 minute to prevent pressure spikes.

  • Cool to room temperature. The product often crystallizes directly.

  • Wash with ice-cold ethanol to remove the catalyst.

Comparative Data: Thermal vs. Microwave

Substrate Method Time Yield (%)
2,6-Dichlorobenzaldehyde Thermal (Reflux, EtOH) 12 Hours 35%
Microwave (Neat) 3 Minutes 88%
2,4,6-Trimethoxybenzaldehyde Thermal (Reflux, EtOH) 8 Hours 42%

| | Microwave (Neat) | 5 Minutes | 91% |

Module 3: Ionic Liquids (Dual Activation)

Best For: High-value intermediates where catalyst recycling is required.

The Logic

Ionic liquids like [Bmim]OH (1-Butyl-3-methylimidazolium hydroxide) act as both the solvent and the base catalyst.[2] The ionic environment stabilizes the charged intermediates (enolates) more effectively than organic solvents, which is crucial when the reaction transition state is sterically crowded.

Workflow_Decision Start Start: 2,6-Substituted Aldehyde Check1 Is the substrate acid-sensitive? Start->Check1 RouteA Use Module 2 (Microwave) or Module 3 (Ionic Liquid) Check1->RouteA Yes RouteB Use Module 1 (TiCl4 / Lehnert Method) Check1->RouteB No (Robust)

Figure 2: Decision matrix for selecting the optimal protocol based on substrate stability.

Technical FAQ & Troubleshooting

Q1: My reaction goes to 50% conversion and stops. Adding more catalyst doesn't help. Why? A: You have hit the equilibrium point. Knoevenagel condensation is reversible. For hindered aldehydes, the retro-Knoevenagel reaction is significant.

  • Fix: You must remove water to drive the equilibrium. Standard Dean-Stark traps often fail for small scales. Add 4Å Molecular Sieves directly to the reaction flask (if using thermal/solvent methods) or switch to the TiCl₄ method (Module 1), which consumes water chemically (TiCl₄ + 2H₂O → TiO₂ + 4HCl), making the reaction effectively irreversible.

Q2: I am using the TiCl₄ method, but I see no product, only starting material. A: Your THF likely contained water. TiCl₄ is a "water scavenger" before it is a catalyst. If your solvent is wet, the TiCl₄ hydrolyzes to TiO₂ (white smoke/solid) immediately and never activates the aldehyde.

  • Fix: Distill THF over Sodium/Benzophenone or use a fresh bottle from a solvent purification system (SPS).

Q3: Can I use piperidine/acetic acid (Doebner modification) for 2,6-substituted aldehydes? A: Generally, no . The Doebner modification relies on the formation of an iminium ion intermediate. Steric hindrance at the 2,6-positions blocks the attack of piperidine, preventing iminium formation. You need the oxygen-activation pathway (TiCl₄) or high-energy forcing (Microwave).

Q4: The product comes out as a sticky oil that won't crystallize. A: This is common with hindered esters/nitriles.

  • Fix: Triturate the oil with cold Diethyl Ether or Hexane . Scratch the side of the flask with a glass rod to induce nucleation. If that fails, the oil is likely contaminated with unreacted aldehyde. Perform a rapid column filtration (silica plug) to remove the aldehyde.

References

  • Lehnert, W. (1973). Knoevenagel Condensations with TiCl4/Base - The "Lehnert Reagent". Tetrahedron Letters, 14(54), 4723-4724.

  • Santra, S., et al. (2013). Green and Facile Microwave-Assisted Knoevenagel Condensation.[1][3][4] Journal of Chemistry.

  • Ranu, B. C., & Jana, R. (2006). Ionic Liquid Promoted Knoevenagel Condensation of 2,6-Disubstituted Aldehydes.[2] European Journal of Organic Chemistry.

  • Prajapati, D., et al. (2004). Microwave-promoted efficient Knoevenagel condensation of hindered aldehydes. Tetrahedron Letters.

Sources

Troubleshooting

Solubility issues of 2,6-dichlorocinnamic acid in aqueous buffers

Topic: Troubleshooting Solubility in Aqueous Buffers The Core Challenge: The "Hydrophobic Shield" Effect 2,6-Dichlorocinnamic acid (2,6-DCCA) presents a classic "hydrophobic weak acid" profile, but with a specific struct...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility in Aqueous Buffers

The Core Challenge: The "Hydrophobic Shield" Effect

2,6-Dichlorocinnamic acid (2,6-DCCA) presents a classic "hydrophobic weak acid" profile, but with a specific structural twist that exacerbates solubility issues.

The Physics of Insolubility

To troubleshoot effectively, you must understand why precipitation occurs.

  • The Hydrophobic Moiety: The cinnamic acid backbone is already lipophilic. Adding two chlorine atoms at the ortho (2,6) positions increases the lipophilicity (LogP increases) and creates a "hydrophobic shield" around the molecule.

  • Steric Inhibition of Solvation: The 2,6-dichloro substitution forces the side chain out of planarity with the phenyl ring due to steric hindrance. This reduces the crystal lattice energy slightly but significantly hampers the ability of water molecules to organize around the carboxyl group effectively unless it is fully ionized.

  • The

    
     Trap:  While unsubstituted cinnamic acid has a 
    
    
    
    of
    
    
    , the electron-withdrawing chlorine atoms (via induction) typically lower the
    
    
    (making it more acidic, likely range 3.5–4.0). However, at pH levels below the
    
    
    (e.g., acidic buffers), the molecule exists as a protonated, neutral species with near-zero water solubility (
    
    
    ).

The Golden Rule: To dissolve 2,6-DCCA in water, you must drive the equilibrium entirely to the carboxylate anion form. This requires a final pH of at least


  (i.e., pH > 6.5).

Troubleshooting Guide (Q&A)

Scenario A: "I injected my DMSO stock into PBS, and it turned cloudy immediately."

Diagnosis: Solvent Shock (The "Crash-Out" Effect). Explanation: When a droplet of DMSO stock hits the aqueous buffer, the DMSO diffuses away faster than the hydrophobic 2,6-DCCA molecules can disperse. For a split second, the local concentration of 2,6-DCCA exceeds its solubility limit, and because the PBS pH (7.4) might drop locally due to the acidic stock, the compound crashes out as a solid. Fix:

  • Vortex while adding: Never add the stock to a static solution. Vortex the buffer during the addition.

  • Warm the Buffer: Pre-warm the PBS to 37°C. Solubility is endothermic; heat helps.

  • The "Salt-Switch" (See Protocol B): Pre-convert the acid to its salt form before the final dilution.

Scenario B: "My stock solution in DMSO turned yellow/brown over time."

Diagnosis: Oxidative degradation or light sensitivity. Explanation: Cinnamic acid derivatives contain an


-unsaturated carbonyl group, which is susceptible to photo-isomerization (E to Z) and oxidation.
Fix: 
  • Store stocks in amber glass vials at -20°C.

  • Use anhydrous DMSO . Water in "wet" DMSO promotes hydrolysis over long periods.

Scenario C: "I need to avoid DMSO. Can I dissolve it directly in water?"

Diagnosis: pH limitation. Explanation: You cannot dissolve the free acid in water directly; it will just float. You must perform an in-situ salt formation. Fix: Use the Molar Equivalent NaOH Method (Protocol C). By adding exactly 1.0–1.1 equivalents of NaOH, you convert the insoluble acid (


) into the soluble sodium salt (

).

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your concentration requirements and solvent tolerance.

G Start Start: 2,6-DCCA Solid TargetConc Check Target Concentration Start->TargetConc LowConc Low Conc (< 100 µM) TargetConc->LowConc HighConc High Conc (> 100 µM) TargetConc->HighConc DMSOTol Is DMSO tolerated? LowConc->DMSOTol ProtocolB Protocol B: Alkaline Shift (DMSO/NaOH) HighConc->ProtocolB ProtocolA Protocol A: Standard DMSO Stock DMSOTol->ProtocolA Yes ProtocolC Protocol C: Aqueous Salt Formation (No DMSO) DMSOTol->ProtocolC No BufferCheck Check Buffer pH (Must be > 7.0) ProtocolA->BufferCheck ProtocolB->BufferCheck ProtocolC->BufferCheck FinalQC QC: Check for Micro-precipitates BufferCheck->FinalQC Pass

Figure 1: Decision tree for solubilizing 2,6-dichlorocinnamic acid based on concentration and solvent constraints.

Validated Experimental Protocols

Protocol A: Standard DMSO Stock (For <100 µM Final Conc)

Best for: High-throughput screening, cell-based assays where <0.5% DMSO is acceptable.

  • Preparation: Dissolve solid 2,6-DCCA in anhydrous DMSO to create a 10 mM or 50 mM stock .

    • Note: Sonicate for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Dilution (Critical Step):

    • Place your culture medium or buffer (must be pH > 7.4) in a tube.

    • While vortexing the buffer , slowly pipette the DMSO stock into the center of the liquid.

    • Do not pipette the stock onto the side of the tube.

Protocol B: The "Alkaline Shift" (For High Concentrations)

Best for: Animal studies or high-concentration mechanistic studies where precipitation is a risk.

This method pre-ionizes the compound before it hits the bulk aqueous buffer.

  • Calculate: Determine moles of 2,6-DCCA.

  • Dissolve: Dissolve the powder in a minimal volume of DMSO (e.g., 100 µL).

  • Activate: Add 1.1 equivalents of 1M NaOH (aq) directly to the DMSO solution.

    • Reaction:

      
      
      
    • Observation: The solution may warm slightly.[1] Ensure it remains clear.

  • Dilute: Add this "activated" concentrate to your bulk buffer (PBS/TBS).

  • pH Adjust: Check the final pH. Since you added NaOH, the buffer might be slightly basic. Adjust back to pH 7.4 using dilute HCl if necessary, but do not overshoot below pH 7.0 or precipitation will occur.

Protocol C: Solvent-Free Sodium Salt Preparation

Best for: DMSO-sensitive enzymes or in vivo injections.

  • Weigh 2,6-DCCA (MW

    
     217.05  g/mol ).[2]
    
  • Prepare a 0.1 M NaOH solution.

  • Add the powder to the NaOH solution. The volume of NaOH should provide exactly 1.0 molar equivalent of base.

    • Example: For 21.7 mg (0.1 mmol) of 2,6-DCCA, use 1.0 mL of 0.1 M NaOH.

  • Sonicate/Vortex until the solution is perfectly clear.

  • Dilute this concentrate with water or buffer to the desired volume.

    • Warning: If adding to a high-salt buffer (like 10x PBS), watch for "salting out." Dilute into low-salt buffers first.

Summary of Physicochemical Properties

PropertyValue / DescriptionImplication
MW 217.05 g/mol Small molecule

(Est.)
3.5 – 4.0Acidic. Requires pH > 6.0 for solubility.
LogP ~3.5 (High)Lipophilic. Sticks to plastics/tubing.
Water Sol. < 0.1 mg/mL (Acid form)Insoluble without pH adjustment.
DMSO Sol. > 50 mg/mLExcellent solvent for stocks.

References

  • PubChem. 2,6-Dichlorocinnamic acid (Compound Summary).[3] National Library of Medicine. Available at: [Link]

  • Yalkowsky, S.H., et al.Handbook of Aqueous Solubility Data. CRC Press, 2010.
  • Di, L., & Kerns, E.Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press, 2016.
  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Authoritative text on pH-dependent solubility profiling).

Sources

Optimization

Preventing cis-trans isomerization of 2,6-dichlorophenyl acrylic acid

Topic: Prevention of cis-trans (E-Z) Isomerization in 2,6-Dichlorophenyl Acrylic Acid Document ID: TS-DCA-004 | Version: 2.1 | Status: Active Introduction: The "Steric Trap" of 2,6-Substitution Welcome to the technical s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of cis-trans (E-Z) Isomerization in 2,6-Dichlorophenyl Acrylic Acid

Document ID: TS-DCA-004 | Version: 2.1 | Status: Active

Introduction: The "Steric Trap" of 2,6-Substitution

Welcome to the technical support guide for handling 2,6-dichlorocinnamic acid (also known as 3-(2,6-dichlorophenyl)acrylic acid).

The Core Challenge: Unlike unsubstituted cinnamic acid, the 2,6-dichloro derivative possesses significant steric bulk at the ortho-positions . This forces the phenyl ring to rotate out of planarity with the acrylic acid side chain to relieve strain (steric inhibition of resonance).

  • Consequence: The loss of planarity weakens the

    
    -conjugation across the molecule. This lowers the energy barrier for rotation around the alkene double bond, making this specific derivative more susceptible to isomerization  than its unsubstituted counterparts.
    
  • The Goal: Maintain the thermodynamically stable (E)-isomer (trans) and prevent conversion to the biologically distinct or inactive (Z)-isomer (cis).

Module 1: Photochemical Control (The Primary Threat)

Issue: Users report "spontaneous" isomerization during storage or benchtop handling. Root Cause: Photoisomerization via


 excitation. The 2,6-dichloro substitution pattern can shift UV absorption maxima, often making the molecule sensitive to ambient lab fluorescent lighting.
Troubleshooting Guide: Light Management
SymptomDiagnosisImmediate Action
Melting point depression (e.g., dropping below ~190°C)Contamination with Z-isomer.Recrystallize immediately (see Module 3).
Split NMR peaks (vinyl protons)Isomerization occurred in solution.Stop. Do not proceed to coupling. Purify.
Yellowing of white powderPhoto-degradation/dimerization.Check purity by HPLC.
Protocol: The "Dark Room" Standard

This protocol validates whether your isomerization is light-induced.

  • Preparation: Dissolve 10 mg of pure (E)-2,6-dichlorocinnamic acid in deuterated solvent (DMSO-

    
     or CDCl
    
    
    
    ).
  • The Split: Divide into two NMR tubes.

    • Tube A (Control): Wrap entirely in aluminum foil. Cap with a red/opaque cap.

    • Tube B (Test): Leave unwrapped on the lab bench under standard fluorescent lights for 4 hours.

  • Analysis: Run

    
    H-NMR. Focus on the vinyl region (
    
    
    
    6.5–8.0 ppm).
    • (E)-Isomer Coupling:

      
       Hz.
      
    • (Z)-Isomer Coupling:

      
       Hz.
      
  • Result: If Tube B shows new peaks with smaller coupling constants while Tube A remains pure, your workflow requires Amberization .

Visualization: The Photo-Isomerization Pathway

PhotoIsomerization E_Iso (E)-Isomer (Thermodynamic Minimum) Excited Excited State (Singlet/Triplet) E_Iso->Excited UV/Vis Absorption (π -> π*) Twisted Twisted Intermediate (Perpendicular) Excited->Twisted Bond Rotation (Relaxation) Twisted->E_Iso Decay Z_Iso (Z)-Isomer (Kinetic Trap) Twisted->Z_Iso Decay Z_Iso->E_Iso Heat/Catalyst

Figure 1: Mechanism of light-induced isomerization. Note that the "Twisted Intermediate" can relax back to either E or Z forms, creating a photostationary mixture.

Module 2: Synthetic & Thermal Control

Issue: Isomerization occurring during the reaction (e.g., Knoevenagel Condensation or Heck Reaction). Root Cause: High temperatures (>100°C) or prolonged exposure to Lewis acids/bases can overcome the rotational barrier.

Critical Parameter: Solvent & Catalyst Selection[1]

The choice of base in Knoevenagel condensations (Aldehyde + Malonic Acid) dictates stereoselectivity.

Solvent SystemBase CatalystTemp (°C)E:Z Selectivity RiskRecommendation
Pyridine Piperidine80–115°CModerate Standard. Pyridine promotes decarboxylation but high T risks Z-formation.
Ethanol Piperidine78°CLow Preferred. Lower temp favors the thermodynamic (E) product.
Toluene Ammonium Acetate110°CHigh Avoid if possible. High temp + non-polar solvent can stabilize the Z-transition state.
Protocol: Low-Temp Knoevenagel (Doebner Modification)

Optimized for 2,6-dichlorobenzaldehyde substrates.

  • Stoichiometry: 1.0 eq 2,6-dichlorobenzaldehyde : 1.2 eq Malonic acid.

  • Catalyst: 0.1 eq Piperidine in Pyridine (solvent).

  • Thermal Ramp:

    • Stir at Room Temperature for 30 mins (formation of iminium intermediate).

    • Heat to 80°C (NOT reflux) until CO

      
       evolution ceases.
      
    • Why? Refluxing pyridine (115°C) provides excess thermal energy that pushes the equilibrium toward the Z-isomer. Keeping it at 80°C is sufficient for decarboxylation but minimizes isomerization.

Module 3: Workup & Purification Strategy

Issue: The product is pure (E) at the end of the reaction, but becomes contaminated during isolation. Root Cause: Acid-catalyzed isomerization. During the "quench" step, adding strong acid (HCl) to precipitate the product can protonate the double bond or carbonyl, facilitating rotation.

Workflow: The "Soft Acid" Quench
  • Cooling: Cool the reaction mixture to 0°C (Ice bath).

  • Acid Choice: Do not use concentrated HCl directly.

    • Use: 2M HCl or 10% H

      
      SO
      
      
      
      .
  • Addition Rate: Dropwise.

    • Target pH: 2–3 (Just enough to protonate the carboxylate, not enough to create a highly acidic medium).

  • Filtration: Filter immediately. Do not let the solid sit in the acidic mother liquor overnight.

Visualization: Purification Decision Tree

Purification Start Crude Reaction Mixture Check Check E:Z Ratio (NMR/HPLC) Start->Check Pure >98% E-Isomer Check->Pure Pass Mixed <95% E-Isomer Check->Mixed Fail Action1 Standard Acid Wash (Cold, pH 2) Pure->Action1 Action2 Recrystallization Required Mixed->Action2 Recryst Solvent Choice: Ethanol/Water (9:1) Action2->Recryst Warning AVOID Column Chromatography (Silica is Acidic!) Recryst->Warning If purity fails

Figure 2: Decision logic for purification. Note the specific warning against silica gel chromatography, as the acidic surface of silica can catalyze isomerization.

Frequently Asked Questions (FAQ)

Q1: I see splitting in my NMR signals. Is this isomerization or rotamers? A: This is a critical distinction for 2,6-disubstituted systems.

  • Rotamers: Due to the bulky Cl atoms, rotation of the phenyl ring relative to the alkene single bond might be slow (atropisomerism). This usually broadens peaks or shows splitting that coalesces upon heating the NMR tube.

  • Isomers (E/Z): These are distinct species. Heating the NMR tube will not cause E and Z peaks to merge (unless you heat it enough to cause chemical reaction).

  • Test: Run a Variable Temperature (VT) NMR. If peaks sharpen/merge at 50°C, it's rotamers. If they remain distinct, it's E/Z isomerization.

Q2: Can I convert the Z-isomer back to the E-isomer? A: Yes, via Iodine-catalyzed photoisomerization .

  • Dissolve the mixture in hexane or toluene.

  • Add a crystal of Iodine (

    
    ).
    
  • Expose to sunlight or visible light for 1–2 hours.

  • Wash with sodium thiosulfate (to remove iodine) and recrystallize. The equilibrium naturally favors the thermodynamic (E) product.

Q3: Is silica gel chromatography safe for this compound? A: Generally, No . Silica gel is slightly acidic (


). For highly sensitive acrylic acids, this acidity, combined with the time spent on the column, can induce isomerization.
  • Alternative: If recrystallization fails, use Reverse Phase (C18) Flash Chromatography with a buffered mobile phase (0.1% Formic acid is usually safe, but neutral buffers are better).

References

  • Mechanism of Photoisomerization

    • Dugan, M. J., & Williams, J. M. (1990).
    • Context: Establishes the excitation pathway as the primary driver for acrylic acid isomeriz
  • Steric Inhibition of Resonance (The "Ortho Effect")

    • Wheland, G. W. (1955). Resonance in Organic Chemistry.
    • Context: Foundational text explaining how 2,6-substitution forces non-planarity, affecting stability.
  • Knoevenagel Condensation & Doebner Modification

    • List, B. (2010).
    • Context: Details the pyridine/piperidine mechanism and thermal dependence of decarboxyl
  • Purification & Acid Catalysis

    • Vaidya, B. K. (1930). Geometric Isomerism of Cinnamic Acids.
    • Context: Historical but authoritative source on the separation of cis/trans cinnamic acids and their sensitivity to conditions.
Troubleshooting

Optimizing catalyst load for sterically crowded Heck couplings

Technical Guide ID: HECK-OPT-04 Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide ID: HECK-OPT-04

Status: Operational Lead Scientist: Dr. A. V. Chen, Senior Application Scientist

Introduction: The Steric Bottleneck

Welcome to the . If you are here, your cross-coupling has likely failed not due to electronics, but due to spatial congestion. In sterically crowded Heck reactions (e.g., tetra-ortho-substituted biaryls or bulky olefins), the standard catalytic cycle breaks down at two critical points: Oxidative Addition (accessing the metal center) and Migratory Insertion (aligning the alkene).

This guide moves beyond "add more catalyst" to focus on active species engineering . We will optimize your catalyst load by manipulating the coordination environment, not just the molarity.

Module 1: Catalyst Precursor & Ligand Architecture

Q: My reaction stalls at 50% conversion using . Increasing the load to 10 mol% didn't help. Why?

A: You are likely experiencing ligand inhibition or catalyst aggregation , not just low turnover.

  • The Science: Standard triphenylphosphine (

    
    ) has a cone angle of 145°. In crowded systems, 
    
    
    
    is kinetically incompetent because the dissociation required to form the active 14-electron species is unfavorable. Furthermore, at high loadings (10 mol%), the concentration of free ligand shifts the equilibrium back toward the inactive resting state
    
    
    or
    
    
    .
  • The Fix: Switch to "Super-Bulky" Ligands or NHCs .

    • 
       (Fu's Ligand):  With a cone angle of 182°, this ligand forces the formation of a highly active, mono-ligated 
      
      
      
      species. This species is electron-rich (facilitating oxidative addition) and sterically open (allowing bulky substrates to approach).
    • NHCs (PEPPSI-IPr): N-Heterocyclic Carbenes offer a "flexible bulk."[1] The wingtip groups on the imidazole ring protect the metal center from aggregation while the strong

      
      -donation facilitates the oxidative addition of difficult aryl chlorides.
      
Q: Should I use Pd(0) or Pd(II) precursors for crowded substrates?

A: For sterically demanding couplings, Pd(II) precursors are often superior , provided you control the reduction.

  • Recommendation: Use

    
     or 
    
    
    
    .
  • Why:

    
     brings 4 equivalents of "useless" ligand that clogs the coordination sphere. Starting with 
    
    
    
    allows you to dial in a precise Ligand-to-Metal ratio (L:M).
  • Critical Ratio: For

    
    , use a 1:1 to 1.5:1 L:M ratio . Excess ligand kills the activity in hindered systems.
    

Module 2: The "Jeffery" Boost & Cationic Pathways

Q: I've heard "Jeffery Conditions" help with sterics. Is this just a phase transfer effect?

A: It is more than that. Adding tetraalkylammonium salts (e.g.,


, 

) creates a "Molten Salt" effect on the catalyst surface.
  • Nanoparticle Stabilization: The ammonium salts stabilize "active" Pd nanoparticles (Pd-NPs), preventing them from collapsing into inactive Pd-black.

  • Anionic Pathway: In some cases, halide ions generate anionic

    
     species, which are highly reactive toward electron-poor olefins.
    
Q: When should I add Silver salts (AgOTf, )?

A: Use silver when you need to force the Cationic Pathway .

  • The Problem: In the neutral pathway, the halide (X) stays bound to Pd after oxidative addition. For a bulky substrate, this X occupies a critical coordination site needed for the alkene.

  • The Solution: Silver salts abstract the halide (

    
     precipitates), leaving a cationic, highly electrophilic 
    
    
    
    center. This opens a vacant site for your bulky alkene to bind.
  • Warning: This pathway is moisture-sensitive.

Module 3: Troubleshooting Matrix

SymptomProbable CauseTechnical Intervention
Reaction never starts (0% Conv.) Oxidative Addition failure.Switch to electron-rich alkylphosphines (

) or NHC-Pd (PEPPSI). Ensure anaerobic conditions.
Stalls after 30-50% Catalyst death (Pd Black formation).Add

(1.0 equiv). Lower temp slightly to preserve catalyst lifetime, but extend time.
Regioisomer mixture

-hydride elimination is non-selective.
Use bidentate ligands (e.g., dppf) only if sterics allow. Otherwise, switch to Ag-mediated cationic pathway to enhance electronic discrimination.
Homocoupling of Aryl Halide Disproportionation of Pd species.Reduce catalyst loading (paradoxically). High [Pd] favors homocoupling. Switch solvent to dioxane.[2]
Precipitate forms immediately Pd aggregation (inactive).Ligand load is too low. Increase L:Pd ratio slightly (up to 2:1) or switch to a Palladacycle precatalyst.

Module 4: Visualization & Logic

Diagram 1: The Steric Decision Tree

Caption: A logic flow for selecting the optimal catalyst system based on substrate hindrance.

CatalystSelection cluster_0 Ligand Selection cluster_1 Additive Strategy Start Start: Sterically Hindered Substrate HalideType Identify Aryl Halide (Ar-X) Start->HalideType ArCl Ar-Cl (Difficult) HalideType->ArCl ArBr Ar-Br/I (Standard) HalideType->ArBr PEPPSI Use Pd-PEPPSI-IPr (Strong Sigma Donor) ArCl->PEPPSI PtBu3 Use Pd2(dba)3 + P(t-Bu)3 (L:M = 1:1) ArBr->PtBu3 CheckCrowding Is Alkene also bulky? PEPPSI->CheckCrowding PtBu3->CheckCrowding YesBulk Yes: Extreme Sterics CheckCrowding->YesBulk NoBulk No: Only Ar-X is bulky CheckCrowding->NoBulk Silver Add AgOTf / Ag2CO3 (Cationic Pathway) YesBulk->Silver Jeffery Add NBu4Cl (Jeffery Conditions) NoBulk->Jeffery

Diagram 2: The Active Species Cycle

Caption: Distinction between Neutral (crowded) and Cationic (open) pathways in hindered systems.

HeckMechanism cluster_neutral Neutral Pathway (Crowded) cluster_cationic Cationic Pathway (Open) Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition (Ar-Pd-X-L) Pd0->OxAdd + Ar-X CoordN Coordination (Ar-Pd-X-L-Alkene) OxAdd->CoordN Slow! Steric Clash CatInter Cationic Pd [Ar-Pd-L]+ OxAdd->CatInter + Ag+ / - AgX (Halide Abstraction) Product Product + Pd(0) CoordN->Product Insertion/Elimination CoordC Coordination [Ar-Pd-L-Alkene]+ CatInter->CoordC Fast! Vacant Site CoordC->Product Insertion/Elimination

Module 5: Optimized Experimental Protocol

Target: Coupling of 2-bromo-1,3-dimethylbenzene (bulky aryl) with methyl acrylate.

  • Catalyst Prep:

    • In a glovebox or under Argon, charge a reaction vial with

      
       (1.5 mol%) and 
      
      
      
      (3.0 mol%). Note the strict 1:1 Pd:L ratio (since dimer has 2 Pd).
    • Alternative: Use Pd-PEPPSI-IPr (2 mol%) for air-stable handling.

  • Additives:

    • Add

      
       (1.0 equiv relative to halide). This is the "Jeffery" stabilizer.
      
    • Base: Use

      
       (Methyldicyclohexylamine) or 
      
      
      
      . Inorganic bases often require the phase transfer agent.
  • Solvent:

    • Anhydrous 1,4-Dioxane or DMF. (Dioxane is preferred for

      
       stability).
      
  • Execution:

    • Add substrates (Aryl halide 1.0 equiv, Alkene 1.2 equiv).

    • Heat to 80°C initially. If no conversion after 2 hours, ramp to 110°C.

    • Note: Do not start at reflux; high T can degrade the catalyst before the active species forms.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition.

  • Organ, M. G., et al. (2007). Pd-PEPPSI-IPr: A highly active and selective catalyst for the Heck reaction. Chemistry – A European Journal.

  • Jeffery, T. (1996).[3] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron.

  • Herrmann, W. A., & Beller, M. (1997). Palladacycles: Efficient catalysts for C-C coupling.[4][5][6] Angewandte Chemie.

  • Cabri, W., & Candiani, I. (1995).[3] Recent developments and new perspectives in the Heck reaction. Accounts of Chemical Research.

Sources

Optimization

Troubleshooting low reactivity of 2,6-dichlorophenyl substrates

Technical Guide ID: TG-26DCP-001 Status: Active Maintainer: Senior Application Scientist, Process Chemistry Division Introduction: The "Steric Wall" & Electronic Deactivation Welcome to the troubleshooting hub for 2,6-di...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide ID: TG-26DCP-001 Status: Active Maintainer: Senior Application Scientist, Process Chemistry Division

Introduction: The "Steric Wall" & Electronic Deactivation

Welcome to the troubleshooting hub for 2,6-dichlorophenyl substrates . If you are here, you are likely facing low yields, unreacted starting material, or stalled catalytic cycles.

The Core Problem: 2,6-dichlorophenyl substrates present a dual-threat to standard reactivity:

  • Steric Shielding (The Wall): The two ortho-chlorine atoms create a significant steric barrier (A-value ~0.43 each, but effective volume is high). This blocks the trajectory of incoming nucleophiles and hinders the coordination of metal catalysts.

  • Electronic Deactivation: The inductive electron-withdrawing nature (

    
    ) of the chlorines deactivates the ring toward Electrophilic Aromatic Substitution (EAS) but activates it for Nucleophilic Aromatic Substitution (SNAr) and oxidative addition (conceptually), though the latter is often overridden by the steric block.
    

This guide provides self-validating protocols to overcome these barriers.

Module 1: Palladium-Catalyzed Cross-Coupling

Issue: "My Suzuki/Buchwald coupling yields <10%. The catalyst dies before conversion."

The Mechanistic Bottleneck

In 2,6-disubstituted systems, the catalytic cycle usually fails at Oxidative Addition (OA) or Transmetalation (TM) .

  • OA Failure: Standard Pd(0) species (like Pd(PPh3)4) are too bulky to access the C-Cl bond between the two ortho substituents.

  • RE Failure: Even if OA occurs, forming the necessary cis-complex for Reductive Elimination (RE) is energetically costly due to crowding.

Solution: The "Flexible Bulk" Strategy

You need ligands that are bulky enough to force the formation of a mono-ligated Pd(0) species (which is more reactive for OA) but flexible enough to accommodate the substrate.

Recommended Systems:

  • Pd-PEPPSI-IPr (The Gold Standard): Uses an NHC ligand with a "throw-away" pyridine linker. The bulky NHC wingtips push the substrate into the reactive pocket.

  • Buchwald 3rd/4th Gen (XPhos/SPhos): Dialkylbiaryl ligands. XPhos is specifically designed for ortho-substitution.

Protocol 1.1: High-Yield Suzuki Coupling (Pd-PEPPSI)

Use this for connecting 2,6-dichlorophenyl halides to boronic acids.

Reagents:

  • Substrate: 2,6-Dichlorobromobenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1–2 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for difficult cases)

  • Solvent: Dioxane/H₂O (4:1 ratio) - Crucial for solubility

Step-by-Step:

  • Degassing: Charge a reaction vial with solid reagents. Evacuate and backfill with Argon (3x). Oxygen is the enemy of the active NHC-Pd species.

  • Solvation: Add degassed Dioxane/Water.

  • Activation: Heat to 80°C . The PEPPSI catalyst activates by shedding the pyridine ligand.

  • Monitoring: Check HPLC at 2 hours. If conversion <50%, add 1 mol% more catalyst and raise temp to 100°C.

Expert Insight: If using a boronic ester (pinacol), switching to Ba(OH)2 as the base can accelerate transmetalation in hindered systems (the "Barium Effect").

Visualizing the Steric Bypass (Catalytic Cycle)

SuzukiSteric cluster_steric Critical Success Factor: Ligand Flexibility Pd_Pre Pd-PEPPSI Precatalyst (Stable) Pd_Active Active Species [Pd(NHC)] Pd_Pre->Pd_Active  -Pyridine  Heat OxAdd Oxidative Addition (Steric Bottleneck 1) Pd_Active->OxAdd  + Ar-Cl (2,6-Cl) TransMet Transmetalation (Base Assisted) OxAdd->TransMet  + Ar-B(OH)2  + Base RedElim Reductive Elimination (Steric Bottleneck 2) TransMet->RedElim  Pd(II) Complex RedElim->Pd_Active  Regeneration Product 2,6-Substituted Biaryl RedElim->Product  Product Release

Caption: The Pd-PEPPSI cycle. The bulky NHC ligand stabilizes the active Pd(0) to overcome the oxidative addition barrier imposed by the 2,6-dichloro substitution.

Module 2: Nucleophilic Aromatic Substitution (SNAr)

Issue: "Can I displace just one chlorine atom?"

The Electronic Advantage

Unlike cross-coupling, the 2,6-dichloro motif actually helps here. The chlorines are electron-withdrawing, lowering the LUMO energy of the ring. However, the ortho attack is sterically crowded.

Rule of Thumb:

  • Small Nucleophiles (MeO-, N3-, F-): Fast reaction, high yield.

  • Bulky Nucleophiles (tBuO-, Secondary Amines): Require polar aprotic forcing conditions.

Data: Solvent & Base Selection Matrix
SolventDielectric Const.[1]Temp LimitSuitability for 2,6-DCP
DMSO 46.7189°CExcellent. Stabilizes the Meisenheimer intermediate.
NMP 32.2202°CVery Good. Use for high-temp reactions (>120°C).
DMF 36.7153°CGood. Watch for decomposition (dimethylamine formation) at >140°C.
THF 7.566°CPoor. Too non-polar; reaction will be sluggish.
Protocol 2.1: Controlled Mono-Substitution

Target: Displacing one Cl with a primary amine.

  • Stoichiometry: Use 2.5 equiv of the amine. (The amine acts as both nucleophile and proton scavenger).

  • Solvent: DMSO (0.5 M concentration).

  • Temperature: Start at 90°C .

  • Workup Tip: DMSO is hard to remove. Dilute with water and extract into EtOAc. Wash organic layer 3x with water to remove residual DMSO.

Module 3: Metalation (Lithium-Halogen Exchange)

Issue: "I can't form the Grignard; the reaction doesn't start."

The Kinetic Bypass

Direct insertion of Mg (Grignard formation) into a 2,6-dichlorophenyl bond is notoriously difficult due to surface passivation and sterics. Lithium-Halogen exchange is the superior pathway because it is kinetically controlled and extremely fast, even at -78°C.

Protocol 3.1: The "Turbo-Exchange"

Use this to turn your 2,6-dichlorophenyl halide into a nucleophile.

Reagents:

  • Substrate: 2,6-Dichlorobromobenzene (or iodide). Note: Chlorides exchange very slowly; use Br/I precursors if possible.

  • Reagent: iPrMgCl·LiCl (Turbo Grignard) or n-BuLi .

  • Solvent: THF (anhydrous).

Procedure:

  • Cooling: Cool substrate in THF to -40°C (for Turbo Grignard) or -78°C (for n-BuLi).

  • Addition: Add organometallic reagent dropwise.

  • Aging: Stir for 30 mins.

    • Validation: Quench a small aliquot with D₂O and check NMR. You should see a deuterium signal at the 2-position.

  • Electrophile: Add your electrophile (aldehyde, ketone, etc.) at the low temperature.

  • Warming: Allow to warm to RT slowly only after electrophile addition.

Warning: Do not allow the lithiated species to warm up without an electrophile. It can undergo "scrambling" or benzyne formation (elimination of LiCl).

Troubleshooting Decision Tree

DecisionTree Start Start: Reaction Failed Type Reaction Type? Start->Type CC Cross-Coupling (Suzuki/Buchwald) Type->CC SN Nucleophilic Sub. (SNAr) Type->SN Met Metalation (Grignard/Li) Type->Met CC_Sol1 Switch to Pd-PEPPSI-IPr or XPhos Pd G4 CC->CC_Sol1 Cat. Dead? CC_Sol2 Increase Temp >80°C (Force OA) CC->CC_Sol2 No Conv? SN_Sol1 Switch Solvent to DMSO or NMP SN->SN_Sol1 Solubility? SN_Sol2 Use smaller Nucleophile or Higher Temp SN->SN_Sol2 Steric Clash? Met_Sol1 Use Li-Hal Exchange (nBuLi, -78°C) Met->Met_Sol1 Mg fails? Met_Sol2 Use Turbo Grignard (iPrMgCl·LiCl) Met->Met_Sol2 Func. Group Issues?

Caption: Diagnostic flow for selecting the correct optimization strategy based on reaction class.

FAQs

Q: Can I perform a Friedel-Crafts acylation on 2,6-dichlorobenzene? A: Highly unlikely. The ring is severely deactivated by the two chlorine atoms. You are better off performing a Li-Hal exchange (Module 3) and reacting with an amide or Weinreb amide to install the acyl group.

Q: I'm seeing de-halogenation (hydrodehalogenation) in my Suzuki coupling. A: This is a common side reaction when the cycle stalls. It indicates that the catalyst performed Oxidative Addition but failed Transmetalation, eventually scavenging a hydride from the solvent (usually alcohol or dioxane). Fix: Increase the concentration of the boronic acid and switch to a more active base like Ba(OH)₂ or Cs₂CO₃ .

Q: Why is XPhos better than SPhos for this specific substrate? A: While both are excellent, XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) has isopropyl groups on the biaryl backbone that provide a very specific "roof" over the metal center. This geometry is particularly effective at forcing the reductive elimination of sterically crowded ortho-substituted biaryls [1, 2].

References
  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006.

  • Buchwald, S. L., et al. "Universal 1,4-Dioxane Protocol for Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 2008.

  • Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004.

  • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958.

Sources

Troubleshooting

Technical Support Center: Purification of Crude Products Contaminated with 2,6-Dichlorobenzaldehyde

Ticket ID: #DCB-PUR-001 Subject: Removal of unreacted 2,6-dichlorobenzaldehyde (2,6-DCB) from reaction mixtures. Assigned Specialist: Senior Application Scientist, Separation Technologies.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DCB-PUR-001 Subject: Removal of unreacted 2,6-dichlorobenzaldehyde (2,6-DCB) from reaction mixtures. Assigned Specialist: Senior Application Scientist, Separation Technologies.

Executive Summary & Triage

You are likely encountering difficulty because 2,6-dichlorobenzaldehyde is sterically hindered . The two chlorine atoms at the ortho positions shield the carbonyl carbon, significantly retarding the rate of nucleophilic attack compared to unhindered aldehydes (like benzaldehyde). Standard "quick washes" often fail because the kinetics of adduct formation are too slow under mild conditions.

Use the decision matrix below to select your purification strategy:

DecisionMatrix Start Start: Contaminated Crude Scale What is your reaction scale? Start->Scale Small < 500 mg (High Value) Scale->Small Small Scale Large > 1 gram (Bulk) Scale->Large Large Scale Resin Method B: Polymer Scavenger (High Cost, High Speed) Small->Resin AcidSens Is product Acid/Base Sensitive? Large->AcidSens Bisulfite Method A: Bisulfite Wash (Low Cost, Kinetic Control) AcidSens->Bisulfite Stable (pH 4-10) Recryst Method C: Recrystallization (Thermodynamic Control) AcidSens->Recryst Sensitive caption Figure 1: Purification Strategy Decision Matrix

Method A: The Bisulfite Wash (Optimized for Steric Hindrance)

Principle: Sodium bisulfite (NaHSO₃) attacks the aldehyde carbonyl to form a water-soluble


-hydroxy sulfonate adduct.
The Challenge:  The 2,6-dichloro substitution creates a "steric wall." You must drive the reaction with concentration  and agitation .
Protocol
  • Solvent Switch: Dissolve your crude product in a water-miscible solvent (e.g., THF, Ethanol, or Acetonitrile).[1]

    • Why? Biphasic reactions (DCM/Water) are often too slow for hindered substrates. A homogeneous or semi-homogeneous phase increases contact time.

  • Reagent Prep: Prepare a saturated aqueous solution of NaHSO₃ (approx. 40% w/v).

  • The "Vigorous" Step:

    • Add 3–5 equivalents of saturated NaHSO₃ solution to your organic phase.

    • CRITICAL: Stir vigorously (vortex or high-speed magnetic stirring) for at least 2–4 hours . Do not stop at 15 minutes.

    • Observation: A white precipitate (the bisulfite adduct) may form.[2][3] This is good.

  • Workup:

    • Dilute with water to dissolve the adduct (if precipitated).

    • Extract your product with a non-polar solvent (e.g., EtOAc or DCM). The 2,6-DCB adduct will remain in the aqueous layer.

    • Wash the organic layer once with brine to remove residual salts.

Validation Data:

Parameter Standard Aldehyde 2,6-Dichlorobenzaldehyde
Reaction Time 15–30 mins 2–4 hours
Equivalents 1.5 eq 3.0–5.0 eq

| Preferred Phase | Biphasic (DCM/H2O) | Miscible (THF/H2O) |[4]

Method B: Polymer-Supported Scavenging (The "Silver Bullet")

Principle: Use a resin-bound amine (e.g., Trisamine or Hydrazine) to covalently bind the aldehyde. The impurity becomes part of the solid phase and is filtered away.[5] Best For: Late-stage intermediates, medicinal chemistry libraries, or acid-sensitive compounds.

Protocol
  • Resin Selection: Use a Polymer-Supported Hydrazine or PS-Trisamine resin.

    • Note: Hydrazine resins form stable hydrazones and are generally more aggressive toward hindered aldehydes than simple amines.

  • Loading: Calculate the amount of 2,6-DCB (by NMR integration). Add 3–4 equivalents of resin relative to the impurity.

  • Incubation:

    • Add resin to the crude mixture (dissolved in DCM, THF, or MeOH).

    • Shake or rotate (do not stir with a magnetic bar, which pulverizes the beads) for 4–16 hours.

    • Heat: If the resin allows, heating to 40°C can overcome the steric barrier of the 2,6-dichloro group.

  • Filtration: Filter through a fritted funnel. The filtrate contains your pure product.

ScavengerWorkflow Crude Crude + 2,6-DCB Resin Add PS-Hydrazine (Solid Beads) Crude->Resin React Shake 4h @ 40°C (Covalent Bonding) Resin->React Filter Filtration React->Filter Waste Solid Waste (Resin-Aldehyde) Filter->Waste Retentate Product Pure Filtrate Filter->Product Filtrate caption Figure 2: Solid-Phase Scavenging Workflow

Method C: Recrystallization[6]

Principle: 2,6-DCB is a solid (MP 70–72°C) with low water solubility but high solubility in alcohols and non-polar organics. Strategy: Exploit the solubility differential.

  • Solvent System: Ethanol/Water or Hexane/Ethyl Acetate.

  • Procedure:

    • Dissolve crude in minimum hot Ethanol.

    • Add hot water dropwise until turbidity persists.

    • Cool slowly to 4°C.

    • Warning: If your product is an oil, this method will fail (oiling out).

Troubleshooting & FAQs

Q: I tried the bisulfite wash, but the aldehyde is still there by TLC. Why? A: You likely didn't stir long enough or used a biphasic system (DCM/Water) without enough agitation. The 2,6-dichloro substituents block the approach of the bisulfite ion.

  • Fix: Switch to a THF/Water mix (homogeneous) to force contact, or increase temperature to 35–40°C (if product is stable).

Q: Can I use distillation? A: 2,6-DCB has a boiling point of ~165°C (at atmospheric pressure) and sublimes easily. Unless your product has a significantly different boiling point (>200°C) or is non-volatile, sublimation of the impurity might contaminate your receiving flask. Recrystallization is generally safer.

Q: My product is an amine. Will it react with the aldehyde? A: Yes, unreacted 2,6-DCB can form Schiff bases (imines) with amine products, especially if the reaction mixture was acidic or heated.

  • Detection: Check NMR for an imine proton signal (typically 8.0–9.0 ppm, distinct from the aldehyde CHO at ~10.4 ppm).

  • Fix: If an imine has formed, you must hydrolyze it first (dilute HCl wash) before attempting to remove the aldehyde.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Bhattacharyya, S. "Polymer-Supported Reagents and Scavengers in Synthesis."[6] Combinatorial Chemistry & High Throughput Screening, 2000 , 3, 65-92. Link

  • Sigma-Aldrich. "2,6-Dichlorobenzaldehyde Product Specification & Properties."[7] Link[7]

  • Lipshutz, B. H., et al. "Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water." Journal of Organic Chemistry, 2021 .[8] (Discusses kinetics and stability of bisulfite adducts). Link

Sources

Optimization

Technical Support Center: Malonic Acid Condensation &amp; Decarboxylation Control

Welcome to the Advanced Synthesis Support Module. Topic: Controlling Decarboxylation Rates in Knoevenagel-Doebner Condensations.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Topic: Controlling Decarboxylation Rates in Knoevenagel-Doebner Condensations. User Level: Senior Researcher / Process Chemist.

The Mechanic's Corner: Reaction Dynamics

Objective: Understand the kinetic levers available to decouple condensation from decarboxylation.

In the reaction between an aldehyde and malonic acid (Doebner modification), the system undergoes two distinct energetic barriers:

  • C-C Bond Formation (Condensation): Facilitated by the formation of a highly electrophilic iminium ion (aldehyde + secondary amine).

  • Decarboxylation: A unimolecular decomposition of the

    
    -unsaturated acid intermediate via a 6-membered cyclic transition state (TS).
    

Critical Insight: The rate of decarboxylation is governed by the stability of the transition state, which is heavily influenced by the dielectric constant of the solvent and the proton-transfer capability of the base . To retain the dicarboxylic acid (prevent decarboxylation), you must destabilize this transition state or operate below its activation energy (


). To promote it (for cinnamic acid derivatives), you must stabilize the zwitterionic character of the TS.
Pathway Visualization

The following diagram illustrates the bifurcation point where you can exercise control.

DoebnerMechanism cluster_control Control Point: Decarboxylation Barrier Aldehyde Aldehyde + Piperidine Iminium Iminium Ion (Activated Electrophile) Aldehyde->Iminium Dehydration Adduct Aldol-type Intermediate Iminium->Adduct + Malonic Acid Malonic Malonic Acid (Enol Form) Malonic->Adduct Diacid Alkylidene Malonic Acid (Dicarboxylic Acid) Adduct->Diacid - Piperidine TS 6-Membered Cyclic TS (H-Bonding Critical) Diacid->TS Heat (>100°C) + Polar Solvent SideProduct Polymerization/ Michael Adducts Diacid->SideProduct Uncontrolled T or pH Product α,β-Unsaturated Acid (Decarboxylated) TS->Product - CO2

Figure 1: Mechanistic pathway of the Doebner reaction. The transition from 'Alkylidene Malonic Acid' to the 'Cyclic TS' is the critical control point determined by temperature and solvent polarity.

Troubleshooting: Symptom-Based Diagnostics

Use this guide to diagnose rate issues. The "Fix" column provides immediate experimental adjustments.

SymptomRoot Cause AnalysisCorrective Action (The Fix)
Premature Decarboxylation (Yield of diacid is near 0%)Thermal Overshoot: The reaction temperature exceeds the activation energy for the cyclic TS (typically >60-70°C for activated substrates).Solvent Polarity: High dielectric solvents (e.g., Pyridine, DMSO) stabilize the polar transition state, lowering

.
1. Switch to a lower boiling, non-polar solvent (e.g., Benzene/Toluene) with a Dean-Stark trap to drive condensation via water removal without high heat.2. Reduce base loading to catalytic amounts (0.1 eq) rather than stoichiometric.
Stalled Reaction (Intermediate accumulates, no CO2 evolution)Base pKa Mismatch: The base is too weak to deprotonate the carboxylic acid effectively to initiate the cyclic electron transfer.Steric Bulk: Substituents on the aldehyde are preventing the planar alignment required for the TS.1. Increase temperature to >100°C.2. Switch solvent to Pyridine (acts as both solvent and base).3. Add a co-catalyst like

-alanine (Verley modification) to assist proton transfer.
"Tarring" / Polymerization Michael Addition: The product (

-unsaturated acid) is reactive toward nucleophiles (excess malonic acid/base).Runaway Decarboxylation: Exothermic CO2 release causes localized hot spots.
1. Dilute the reaction (0.2M - 0.5M).2. Use Microwave irradiation for uniform heating (prevents wall-effects).3. Quench immediately upon consumption of aldehyde (monitor via TLC/HPLC).

Optimization Protocols

Protocol A: The "Classical" Doebner (Promoting Decarboxylation)

Use this when the target is the


-unsaturated mono-acid (e.g., Ferulic acid, Cinnamic acid).

Reagents: Aldehyde (1.0 eq), Malonic Acid (1.2 - 1.5 eq), Pyridine (Solvent, 5-10 vol), Piperidine (Catalyst, 0.05 eq).

  • Dissolution: Dissolve malonic acid in pyridine under inert atmosphere (

    
    ).
    
  • Activation: Add the aldehyde followed by piperidine. Note: The reaction is exothermic; add piperidine slowly.

  • Reflux: Heat to 80–115°C.

    • Checkpoint: Monitor CO2 evolution.[1] It typically starts after 15-30 minutes.

  • Completion: Continue reflux until CO2 evolution ceases (usually 2-6 hours).

  • Workup: Pour into ice-cold HCl (excess) to precipitate the acid. Recrystallize from Ethanol/Water.

Protocol B: Controlled Condensation (Retaining the Diacid)

Use this when the target is the alkylidene malonic acid (dicarboxylic acid).

Reagents: Aldehyde (1.0 eq), Malonic Acid (1.1 eq), Toluene or Benzene (Solvent), Piperidine (0.05 eq), Acetic Acid (0.05 eq).

  • Setup: Equip a flask with a Dean-Stark apparatus.

  • Solvent Choice: Use Toluene. The non-polar environment destabilizes the zwitterionic character of the decarboxylation transition state [1].

  • Reflux: Heat to reflux (110°C). While this is hot, the non-polar solvent significantly retards the decarboxylation rate compared to pyridine.

  • Water Removal: The reaction drives forward only by the physical removal of water, not by the entropy gain of CO2 loss.

  • Isolation: Cool to 0°C immediately. The diacid often precipitates; filter and wash with cold non-polar solvent.

Data: Solvent Impact on Decarboxylation Rate

Relative rates of decarboxylation for malonic acid derivatives at 80°C.

SolventDielectric Constant (

)
Relative Rate (

)
Mechanism Note
Dioxane 2.21.0 (Reference)Slow; TS destabilized.
Toluene 2.4~1.2Slow; poor solvation of ionic intermediates.
Ethanol 24.5~15.0Moderate; H-bonding assists TS formation.
Pyridine 12.4>50.0 Fast; Specific base catalysis + zwitterion stabilization [2].
Water 80.1VariablepH dependent; acidic pH accelerates rate significantly [3].

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to control the rate? A: Yes. Microwave synthesis is superior for this reaction because it provides uniform bulk heating. By setting a "ceiling temperature" (e.g., 140°C for 5 mins), you can drive the reaction to completion instantly with cleaner profiles than prolonged thermal heating. However, microwaves usually accelerate decarboxylation due to the rapid energy transfer to the polar transition state [4].

Q: Why is Pyridine so effective for this specific reaction? A: Pyridine is unique because it acts as a "Goldilocks" base. It is basic enough to deprotonate malonic acid (


) but weak enough not to deprotonate the less acidic aldehyde 

-protons (preventing self-aldol). Furthermore, it stabilizes the developing charge in the cyclic transition state, lowering the activation energy for CO2 loss [2].

Q: I need the dicarboxylic acid, but it keeps decarboxylating even in Toluene. What now? A: Switch strategies. Do not use Malonic Acid. Use Meldrum's Acid or Diethyl Malonate .

  • Meldrum's Acid: Condenses easily. The ring can be opened later under mild conditions.

  • Diethyl Malonate: Condenses to the diester.[2] You can then hydrolyze it using LiOH at room temperature (saponification). Caution: Acidification after hydrolysis must be done cold (<5°C) to prevent spontaneous decarboxylation of the free diacid.

References

  • Solvent effect on the reaction of decarboxylation of malonic acid. ResearchGate. Available at: [Link]

  • Mechanism of the Organocatalyzed Decarboxylative Knoevenagel-Doebner Reaction. Journal of Physical Chemistry A. Available at: [Link]

  • Unveiling the Decarboxylation of a Malonic Acid-Containing Macrocycle at Acidic pH. PMC - NIH. Available at: [Link]

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Chemical Shifts of Vinyl Protons in 2,6-Dichlorocinnamic Acid

The following guide provides an in-depth technical comparison of the 1H NMR chemical shifts for 2,6-dichlorocinnamic acid, specifically focusing on the diagnostic vinyl protons. This content is structured for application...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the 1H NMR chemical shifts for 2,6-dichlorocinnamic acid, specifically focusing on the diagnostic vinyl protons. This content is structured for application scientists and drug development professionals requiring rigorous structural validation.

Executive Summary & Diagnostic Significance

In the structural characterization of substituted cinnamic acids, the vinyl protons (H


 and H

)
serve as the primary diagnostic reporters for both geometric isomerism (E vs. Z) and electronic conjugation.

2,6-Dichlorocinnamic acid presents a unique spectroscopic case compared to its unsubstituted or para-substituted analogs. The steric bulk of the chlorine atoms at the 2- and 6-positions forces the aromatic ring to rotate out of planarity with the alkene moiety. This phenomenon, known as Steric Inhibition of Resonance (SIR) , significantly alters the chemical environment of the


-proton, making it a critical quality attribute (CQA) for identifying this specific isomer in complex mixtures.
Key Technical Findings
  • Geometry: The coupling constant (

    
    ) remains the definitive indicator of E-geometry (~16 Hz), unaffected by the steric twist.
    
  • Chemical Shift Anomaly: Unlike planar cinnamic acids where the

    
    -proton is strongly deshielded by conjugation, the 2,6-dichloro analog exhibits a distinct shift profile due to the loss of coplanarity, competing with the inductive effect of the halogens.
    

Mechanistic Analysis: The "Twist" Effect

To interpret the NMR data correctly, one must understand the underlying conformational physics.

  • Planar Baseline (Cinnamic Acid): The molecule is planar. The

    
    -system of the alkene is conjugated with the phenyl ring. This creates an anisotropic deshielding cone and resonance effects that shift the 
    
    
    
    -proton downfield (typically >7.5 ppm).
  • Steric Deviation (2,6-Dichloro): The ortho-chlorine atoms clash with the vinyl protons and the carbonyl system. To relieve this strain, the phenyl ring twists (dihedral angle

    
    ).
    
    • Consequence 1: Loss of

      
      -conjugation (Resonance turned "OFF").
      
    • Consequence 2: The

      
      -proton loses the strong deshielding contribution from the ring current and resonance, moving it upfield  (lower ppm) relative to the planar baseline, despite the electron-withdrawing nature of the chlorines.
      

Comparative Data Analysis

The following table contrasts the specific shifts of 2,6-dichlorocinnamic acid against the unsubstituted baseline and a planar chlorinated analog (4-chlorocinnamic acid).

Table 1: Comparative 1H NMR Shifts (DMSO-d


, 300-500 MHz) 
CompoundGeometry

H

(ppm)

H

(ppm)

(Separation)

(Hz)
Structural Driver
Cinnamic Acid Trans (E)6.50 - 6.557.55 - 7.65 ~1.1 ppm16.0Planar; Full Conjugation
4-Chlorocinnamic Acid Trans (E)6.52 - 6.587.58 - 7.68 ~1.1 ppm16.0Planar; Inductive Deshielding
2,6-Dichlorocinnamic Acid Trans (E)6.60 - 6.707.35 - 7.48 *~0.8 ppm15.8 - 16.2Twisted; Loss of Resonance

*Note: Exact values vary slightly by concentration. The diagnostic feature is the relative upfield shift of H


 compared to planar analogs.
Interpretative Guide
  • The Alpha Proton (H

    
    ):  Resonates as a doublet at ~6.65 ppm .[1] It is less sensitive to the ring twist but is slightly deshielded by the inductive effect of the carbonyl group.
    
  • The Beta Proton (H

    
    ):  Resonates as a doublet at ~7.40 ppm . In planar analogs, this proton is typically found >7.6 ppm. The "missing" deshielding (shift to lower frequency) confirms the non-planar conformation .
    
  • Coupling Constant (

    
    ):  A value of 15.8 – 16.2 Hz  confirms the Trans (E) arrangement of the alkene. A Cis (Z) isomer would show a 
    
    
    
    value of 10–12 Hz.[2]

Experimental Protocol: Structural Validation

To ensure reproducible data for regulatory or publication purposes, follow this self-validating protocol.

Reagents & Preparation[1][3][4][5]
  • Solvent: DMSO-d

    
     (99.9% D) is preferred over CDCl
    
    
    
    .
    • Reason: 2,6-dichlorocinnamic acid has poor solubility in chloroform, leading to aggregation and peak broadening. DMSO ensures monomeric dispersion and sharp peaks.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Step-by-Step Workflow
  • Sample Dissolution: Dissolve 10 mg of sample in 0.6 mL DMSO-d

    
    . Vortex for 30 seconds. Ensure no suspended solids remain.
    
  • Acquisition (1D 1H):

    • Spectral Width: -2 to 14 ppm.

    • Scans: 16 (minimum) for S/N > 100:1.

    • Relaxation Delay (D1): > 3 seconds (ensure full relaxation of vinyl protons).

  • Processing:

    • Apply exponential window function (LB = 0.3 Hz).

    • Phase correction: Manual (critical for accurate integration of doublets).

    • Baseline correction: Polynomial (order 1 or 5).

  • Validation (Criteria for Acceptance):

    • Integrate H

      
       (1H) and H
      
      
      
      (1H). Ratio must be 1:1 within 5% error.
    • Calculate

      
       value. If 
      
      
      
      Hz, reject (indicates Z-isomer contamination).

Visualization: Structural Logic & Workflow

The following diagrams illustrate the steric mechanism and the validation workflow.

Diagram 1: Steric Inhibition of Resonance (SIR) Mechanism

SIR_Mechanism Planar Planar Cinnamic Acid (Full Conjugation) Steric Steric Clash (2,6-Dichloro Substitution) Planar->Steric Add Cl atoms Twist Ring Rotation (Out-of-Plane Twist) Steric->Twist Relieve Strain Shift NMR Effect: H-beta Shifts Upfield (Loss of Anisotropy) Twist->Shift Electronic Consequence

Caption: The 2,6-dichloro substitution forces a conformational twist, disrupting conjugation and shielding the beta-proton.

Diagram 2: Validation Workflow

Validation_Workflow Sample Crude Sample (2,6-Dichlorocinnamic Acid) Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Sample->Solvent Acquire Acquire 1H NMR (sw=16ppm, d1=3s) Solvent->Acquire CheckJ Check Coupling (J) H-alpha / H-beta Acquire->CheckJ Trans J ~ 16 Hz (Trans Isomer) CheckJ->Trans Yes Cis J ~ 10-12 Hz (Cis Isomer) CheckJ->Cis No CheckShift Check H-beta Shift (< 7.5 ppm?) Trans->CheckShift Confirm CONFIRMED 2,6-Dichloro Pattern CheckShift->Confirm Yes (Twisted) Reject REJECT (Likely Planar Analog) CheckShift->Reject No (Planar)

Caption: Decision tree for validating the identity and geometry of 2,6-dichlorocinnamic acid using NMR.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 235086: trans-2,6-Dichlorocinnamic acid. National Institute of Advanced Industrial Science and Technology (AIST).[3] [Link]

  • PubChem Database. 2,6-Dichlorocinnamic acid (CID 731762). National Center for Biotechnology Information. [Link]

  • Kadesch, R. G., & Weller, S. W. (1941).[4] The Steric Inhibition of Resonance in Aromatic Carbonyl Compounds.[4] Journal of the American Chemical Society, 63(5), 1310–1314.[4] [Link]

  • Reich, H. J. NMR Data: Proton Chemical Shifts of Vinyl Groups. University of Wisconsin-Madison. [Link]

Sources

Comparative

Technical Comparison Guide: IR Spectral Analysis of 2,6-Dichlorocinnamic Acid

Topic: C=O Stretching Frequency IR Spectrum: 2,6-Dichlorophenyl Acrylic Acid (2,6-Dichlorocinnamic Acid) Content Type: Technical Comparison & Performance Guide Executive Summary In the high-stakes landscape of pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C=O Stretching Frequency IR Spectrum: 2,6-Dichlorophenyl Acrylic Acid (2,6-Dichlorocinnamic Acid) Content Type: Technical Comparison & Performance Guide

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate synthesis, 2,6-dichlorocinnamic acid (also known as 3-(2,6-dichlorophenyl)acrylic acid) serves as a critical precursor for quinolone antibiotics and anti-inflammatory agents. Its structural integrity is defined by the specific electronic and steric environment of the carbonyl (C=O) group.

This guide provides a rigorous spectral comparison of 2,6-dichlorocinnamic acid against its structural analogs. By analyzing the C=O stretching frequency , researchers can rapidly validate the "ortho-effect" (steric inhibition of resonance) and distinguish this unsaturated intermediate from its saturated impurities (e.g., 2,6-dichlorophenylacetic acid) or unsubstituted counterparts.

Spectral Characterization: The Fingerprint of 2,6-Dichlorocinnamic Acid

The infrared spectrum of 2,6-dichlorocinnamic acid is governed by the interplay between conjugation and steric hindrance . Unlike simple aliphatic acids, the carbonyl group here is part of an


-unsaturated system, but the bulky chlorine atoms at the 2 and 6 positions introduce a "twist" that alters the expected frequency.
The Diagnostic Band: C=O[1][2] Stretch
  • Observed Frequency Range: 1690 – 1705 cm⁻¹ (Solid State/KBr)

  • Intensity: Strong, Sharp

Mechanistic Insight: Why this Frequency?
  • Conjugation Effect (Red Shift): The C=O group is conjugated with the C=C double bond. In a perfectly planar system, this delocalization reduces the double-bond character of the carbonyl, lowering the frequency to ~1680 cm⁻¹ (as seen in unsubstituted cinnamic acid).

  • Steric Inhibition of Resonance (Blue Shift): The 2,6-dichloro substitution forces the phenyl ring to twist out of plane with the acrylic acid side chain to minimize steric clash with the vinylic proton. This partially decouples the phenyl ring from the C=C-C=O system.

  • Inductive Effect (Blue Shift): The electronegative Chlorine atoms (

    
     effect) withdraw electron density from the ring, and by extension, the conjugated system, slightly stiffening the C=O bond compared to electron-donating analogs.
    

Result: The net effect is a C=O band that appears at a higher wavenumber than unsubstituted cinnamic acid but significantly lower than saturated analogs.

Performance Comparison: 2,6-Dichloro vs. Alternatives

To validate the identity of 2,6-dichlorocinnamic acid, one must compare it against its most common "alternatives"—either the starting material (saturated acid) or the unsubstituted analog.

Comparative Data Table
CompoundStructure TypeC=O Frequency (

)
C=C Alkene Stretch (

)
Mechanistic Driver
2,6-Dichlorocinnamic Acid

-Unsaturated (Twisted)
1690 – 1705 1620 – 1635 Steric Twist + Inductive (-I)
Cinnamic Acid (Unsubstituted)

-Unsaturated (Planar)
1680 – 16851630 – 1640Max Conjugation (Red Shift)
2,6-Dichlorophenylacetic AcidSaturated (Non-conjugated)1715 – 1725N/ANo Conjugation (Baseline)
2,6-DichlorobenzaldehydeAromatic Aldehyde~1705N/AStrong -I / Steric Twist

Key Performance Indicator: If your synthesized product shows a C=O peak shifting toward 1715 cm⁻¹ , it indicates loss of unsaturation (hydrogenation impurity) or failure of the condensation reaction. A shift toward 1680 cm⁻¹ suggests loss of the chloro-substituents or contamination with unsubstituted cinnamic acid.

Visualizing the "Ortho-Effect" Pathway

The following diagram illustrates the causal relationship between the 2,6-dichloro substitution and the observed spectral shift.

OrthoEffect Subst 2,6-Dichloro Substitution Steric Steric Clash with Vinyl Group Subst->Steric Causes Twist Phenyl Ring Twists Out of Plane Steric->Twist Forces Resonance Reduced Phenyl-Alkene Conjugation Twist->Resonance Results in Frequency C=O Freq Shift (1690-1705 cm⁻¹) Resonance->Frequency Blue Shift vs Planar Analog

Figure 1: The mechanistic pathway of Steric Inhibition of Resonance in 2,6-dichlorocinnamic acid.

Experimental Protocol: Self-Validating IR Analysis

To ensure reproducible data ("Trustworthiness"), follow this protocol which includes an internal validity check.

Materials
  • Sample: 2,6-Dichlorocinnamic acid (dry solid, >98% purity).

  • Matrix: Spectroscopic grade KBr (dried at 110°C) OR Diamond ATR module.

  • Standard: Polystyrene calibration film.

Step-by-Step Methodology
  • Background Collection:

    • Purge the spectrometer with

      
       to remove atmospheric 
      
      
      
      (2350 cm⁻¹) and
      
      
      .
    • Collect 16 scans of the empty beam path (or clean ATR crystal).

  • Sample Preparation (Choose One):

    • Method A (KBr Pellet - Recommended for Resolution): Grind 1 mg sample with 100 mg KBr. Press at 8-10 tons for 2 mins to form a transparent disc.

    • Method B (ATR - Recommended for Speed): Place solid directly on the diamond crystal. Apply high pressure clamp to ensure contact.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹.

    • Resolution: 2 cm⁻¹ (critical to resolve the sharp C=O band from potential shoulders).

    • Scans: 32.

  • Validation (The "Trust" Step):

    • Criterion 1: Check the O-H stretching region (2500–3300 cm⁻¹) .[2][3] It should be broad and intense (carboxylic acid dimer).[3] If weak/absent, suspect esterification.

    • Criterion 2: Verify the C=C alkene stretch at ~1625 cm⁻¹ . If absent, the sample is the saturated impurity (2,6-dichlorophenylacetic acid).

Decision Matrix Diagram

DecisionMatrix Start Analyze Spectrum (1600-1750 cm⁻¹) CheckCO Identify C=O Peak Position Start->CheckCO Case1 Peak ~1715 cm⁻¹ CheckCO->Case1 Case2 Peak ~1695 cm⁻¹ CheckCO->Case2 Case3 Peak ~1680 cm⁻¹ CheckCO->Case3 Conc1 IMPURITY: Saturated Acid Case1->Conc1 CheckCC Check C=C at 1625 cm⁻¹ Case2->CheckCC Conc3 WARNING: Unsubstituted/Planar Analog Case3->Conc3 Conc2 PASS: 2,6-Dichlorocinnamic Acid CheckCC->Conc1 Absent CheckCC->Conc2 Present

Figure 2: Spectral decision matrix for purity assessment.

References
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • National Institutes of Health (NIH) - PubChem. (2025). 2,6-Dichlorocinnamic acid (CID 731762) - Spectral Information.[4] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Authoritative source on ortho-substitution and steric inhibition of resonance).

  • Cohen, M. D., Schmidt, G. M. J., & Sonntag, F. I. (1964). Topochemistry. Part II. The Photochemistry of trans-Cinnamic Acids. Journal of the Chemical Society.[5] (Discusses synthesis and characterization of dichloro-cinnamic acid derivatives).

  • Doc Brown's Chemistry. (2024). IR Spectroscopy of Carboxylic Acids and Derivatives. Retrieved from [Link]

Sources

Validation

Technical Guide: 13C NMR Peak Assignment for (2E)-3-(2,6-Dichlorophenyl)acrylic acid

This guide provides an in-depth technical analysis of the 13C NMR spectral assignment for (2E)-3-(2,6-Dichlorophenyl)acrylic acid , a critical intermediate in the synthesis of bioactive heterocyclic compounds (e.g., quin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR spectral assignment for (2E)-3-(2,6-Dichlorophenyl)acrylic acid , a critical intermediate in the synthesis of bioactive heterocyclic compounds (e.g., quinolinones, thiazolidinones).[1]

Unlike standard spectral lists, this guide focuses on the comparative mechanistic assignment , distinguishing the unique "steric inhibition of resonance" effects observed in 2,6-disubstituted styrenyl systems compared to the planar reference standard, trans-cinnamic acid.[1]

Executive Summary & Structural Logic

Compound: (2E)-3-(2,6-Dichlorophenyl)acrylic acid CAS: 5345-89-1 Formula: C9H6Cl2O2 Solvent Context: DMSO-d6 (Standard for carboxylic acids to prevent dimerization shifts).[2]

The "Steric Twist" Effect

The defining feature of this molecule's NMR profile is the 2,6-dichloro substitution . In unsubstituted cinnamic acid, the phenyl ring and the acrylic acid side chain are coplanar, maximizing


-conjugation.[1] In the 2,6-dichloro derivative, steric clash between the bulky chlorine atoms and the vinylic protons forces the phenyl ring to twist out of the plane.[1]
  • Consequence: Loss of conjugation significantly alters the chemical shifts of the alkene carbons (

    
     and 
    
    
    
    ) compared to the reference standard.[1]

Signal Count & Symmetry Analysis

Before assigning shifts, we must establish the expected signal count based on molecular symmetry.[1]

  • Symmetry Plane: The 2,6-dichloro substitution creates a

    
     axis of symmetry (or mirror plane depending on conformation averaging) through the C1'-C4' axis.
    
  • Equivalent Carbons:

    • Ortho: C2' and C6' are chemically equivalent.[1]

    • Meta: C3' and C5' are chemically equivalent.[1]

  • Total Unique Signals: Despite having 9 carbons, the spectrum will display 7 distinct signals .[1]

Carbon TypeCountExpected SignalsNotes
Carbonyl (COOH)11Deshielded, low field.
Alkene (

)
22Distinct environments.[1]
Aromatic Ipso11Quaternary.[1]
Aromatic Ortho21Equivalent (C-Cl).
Aromatic Meta21Equivalent (C-H).[1]
Aromatic Para11Distinct (C-H).[1]
Total 9 7 Confirmation of Symmetry

Comparative Assignment: Experimental vs. Reference

The following table compares the predicted/observed shifts of the target molecule against the experimental standard of trans-cinnamic acid.

Solvent: DMSO-d6 Reference Standard: trans-Cinnamic Acid (Experimental)

Carbon PositionLabelRef: Cinnamic Acid (

ppm)
Target: 2,6-Cl Analog (

ppm)*
Shift (

)
Mechanistic Rationale
Carbonyl C1167.7167.0 - 167.5

0
Minimal effect from ring substitution; dominated by COOH H-bonding.
Alkene

C3144.0136.0 - 138.0 Upfield Loss of Conjugation. The "twist" reduces resonance deshielding from the ring.
Alkene

C2119.4125.0 - 127.0 Downfield Loss of conjugation reduces the shielding resonance contribution from the ring.
Ipso C1'134.3132.0 - 133.0 UpfieldShielding effect of ortho-Cl substituents.
Ortho (C-Cl) C2', C6'128.9134.0 - 135.5 Downfield Direct Deshielding by Chlorine (Inductive -I effect).
Para C4'130.3130.5 - 131.5 SmallDistant from substitution site.
Meta C3', C5'128.2128.0 - 129.0 SmallInductive/Resonance effects largely cancel.

*Values for the 2,6-dichloro derivative are derived from substituent chemical shift (SCS) calculations and comparative literature on 2,6-dichlorostyrenes.

Detailed Assignment Workflow

The following diagram illustrates the logical flow for assigning the peaks, prioritizing the identification of the "Anchor" signals (C=O) and the "Diagnostic" signals (C-Cl).

NMR_Assignment Sample Sample: (2E)-3-(2,6-Dichlorophenyl)acrylic acid Spectrum 13C NMR Spectrum (DMSO-d6) Sample->Spectrum Region_Low Region: 160-180 ppm (Carbonyl) Spectrum->Region_Low Region_Mid Region: 120-145 ppm (Aromatic/Alkene) Spectrum->Region_Mid Assign_C1 C1 (COOH) ~167 ppm Region_Low->Assign_C1 Unique Split_Mid Differentiation Logic Region_Mid->Split_Mid Assign_CCl C2', C6' (C-Cl) ~135 ppm (Deshielded Quaternary) Split_Mid->Assign_CCl Intensity (2C) + Shift Assign_Beta C3 (Beta-Alkene) ~137 ppm (Twisted System) Split_Mid->Assign_Beta Chemical Shift Theory Assign_Alpha C2 (Alpha-Alkene) ~126 ppm (Less Shielded) Split_Mid->Assign_Alpha Coupling (HSQC) Assign_Rest C1', C3', C4' 128-133 ppm (Overlapping) Split_Mid->Assign_Rest

Caption: Logical workflow for deconvoluting the 13C NMR spectrum of 2,6-dichlorocinnamic acid.

Methodological Validation (Self-Check)

To validate these assignments in the lab without 2D NMR, use DEPT-135 :

  • C1 (COOH) & C1' (Ipso) & C2'/C6' (C-Cl): Will disappear (Quaternary).[1]

  • C3 (Beta) & C4' (Para) & C3'/C5' (Meta) & C2 (Alpha): Will appear positive (CH).

  • Differentiation: C2'/C6' are quaternary and typically distinctively intense due to symmetry (2 carbons) but slower relaxing.[1]

Experimental Protocol for Verification

To reproduce the data for internal validation:

  • Sample Preparation: Dissolve 20-30 mg of (2E)-3-(2,6-Dichlorophenyl)acrylic acid in 0.6 mL DMSO-d6 .

    • Note: Avoid CDCl3 if possible, as solubility may be limited and acid dimerization effects are more variable.[1]

  • Acquisition:

    • Frequency: 100 MHz or higher (for 13C).[1][3]

    • Scans: Minimum 256 (to visualize quaternary C-Cl carbons).

    • Relaxation Delay (D1): Set to >2.0s to ensure quantitative integration of the quaternary carbons.

  • Referencing: Calibrate DMSO-d6 septet center to 39.52 ppm .

References

  • PubChem Compound Summary: 2,6-Dichlorocinnamic acid (CID 731762).[1][2] Link

  • Spectral Database for Organic Compounds (SDBS): General reference for Cinnamic Acid shifts (SDBS No. 1276).
  • Royal Society of Chemistry (RSC): Comparative data for substituted cinnamic acids (4-Cl, 2-Cl analogs). Link[1]

  • ChemicalBook: 13C NMR Spectrum existence confirmation for CAS 5345-89-1.[2][4] Link

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Dichlorinated Cinnamic Acids

Executive Summary Dichlorinated cinnamic acids (DCCAs) are critical intermediates in the synthesis of pharmaceuticals and agrochemicals. Their structural isomers (e.g., 2,4-dichloro vs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichlorinated cinnamic acids (DCCAs) are critical intermediates in the synthesis of pharmaceuticals and agrochemicals. Their structural isomers (e.g., 2,4-dichloro vs. 3,4-dichloro) often exhibit distinct biological activities, making precise identification essential.

This guide objectively compares the fragmentation behaviors of DCCAs using Electrospray Ionization (ESI) and Electron Ionization (EI) . Unlike simple hydrocarbons, DCCAs possess a conjugated system and a carboxylic acid moiety, creating specific fragmentation channels dominated by decarboxylation and halogen losses.

Key Technical Insight: The differentiation of DCCA isomers relies less on unique fragment ions and more on the relative abundance ratios of common fragments and the Ortho-Effect , where a chlorine atom at the C2 position alters the energetics of the transition state during decarboxylation.

Part 1: The Chlorine Isotopic Signature

Before analyzing fragmentation, the presence of two chlorine atoms provides a definitive spectral fingerprint. This is the first step in validation.

Theoretical Isotope Distribution for


: 
Chlorine naturally exists as 

(75.8%) and

(24.2%). For a molecule with two chlorines (

), the molecular ion cluster follows a mathematical expansion of

, resulting in a characteristic 9:6:1 intensity ratio.
Table 1: Diagnostic Isotope Pattern (ESI Negative Mode)
Ion SpeciesMass ShiftApprox. Relative IntensityOrigin
M m/z 215100%

(Monoisotopic)
M+2 m/z 217~65%

M+4 m/z 219~10%

Validation Check: If your experimental spectrum does not match this 100:65:10 pattern, the analyte is not a dichlorinated species.

Part 2: Fragmentation Mechanisms (ESI vs. EI)

Electrospray Ionization (ESI) - Negative Mode

ESI in negative mode (


) is the preferred method for cinnamic acids due to the acidic carboxyl group. The fragmentation is "soft," preserving the molecular ion but yielding fewer structural fragments than EI.

Dominant Pathway:

  • Precursor Selection: m/z 215 (

    
    ).
    
  • Primary Loss: Decarboxylation (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    , -44 Da). This is the base peak in MS/MS.
    
  • Secondary Loss: Loss of a Chlorine radical (

    
    , -35 Da) or HCl (-36 Da) from the resulting styrene anion.
    
Visualization: ESI(-) Fragmentation Pathway

ESI_Fragmentation Precursor Precursor Ion [M-H]- m/z 215 TS1 Transition State (Cyclic) Precursor->TS1 Collision Activation Frag2 Dichlorophenyl Cation (Rare in Neg Mode) Precursor->Frag2 Minor Pathway Frag1 Vinyl Anion [M-H-CO2]- m/z 171 TS1->Frag1 - CO2 (44 Da) Frag3 Chlorostyrene Anion [M-H-CO2-Cl]- m/z 136 Frag1->Frag3 - Cl (35 Da)

Caption: Figure 1. ESI(-) MS/MS pathway for Dichlorocinnamic Acid. The loss of CO2 is the thermodynamically favored first step.

Electron Ionization (EI)

EI (70 eV) provides a "harder" fragmentation, useful for library matching (NIST/Wiley). It generates odd-electron radical cations (


).[1]

Dominant Pathway:

  • Molecular Ion: m/z 216 (

    
    ).
    
  • Alpha-Cleavage: Loss of

    
     (m/z 199) or 
    
    
    
    (m/z 181).
  • Acylium Ion Formation: Loss of the aromatic ring or chlorine to form characteristic hydrocarbon fragments.

Table 2: Comparative Performance (ESI vs. EI)
FeatureESI (Negative Mode)EI (Positive Mode)
Precursor Ion

(m/z 215)

(m/z 216)
Base Peak m/z 171 (

)
Varies (often m/z 171 or 136)
Sensitivity High (pg levels)Moderate (ng levels)
Isomer Specificity Low (requires chromatography)Moderate (Ortho-effect visible)
Key Application LC-MS/MS QuantificationStructural Elucidation/ID

Part 3: Differentiating Isomers (The Ortho-Effect)

Differentiation between 2,4-dichlorocinnamic acid (ortho-substituted) and 3,4-dichlorocinnamic acid (meta/para-substituted) is the most challenging aspect.

Mechanism: In 2,x-dichloro isomers, the chlorine at the ortho position sterically interacts with the side chain.

  • EI Impact: The loss of the ortho-chlorine (

    
    ) is often enhanced due to the relief of steric strain or interaction with the carbonyl oxygen.
    
  • ESI Impact: The "Ortho Effect" often suppresses the efficiency of decarboxylation compared to para-isomers, resulting in a higher survival yield of the precursor ion at lower collision energies.

Visualization: Isomer Differentiation Logic

Isomer_Diff Sample Unknown DCCA Isomer Exp MS/MS Experiment (CE = 20-30 eV) Sample->Exp Res1 High Abundance m/z 171 (Efficient Decarboxylation) Exp->Res1 Pathway A Res2 Lower Abundance m/z 171 (Steric Hinderance) Exp->Res2 Pathway B Conc1 Likely 3,4-Dichloro (No Ortho Cl) Res1->Conc1 Conc2 Likely 2,4-Dichloro (Ortho Cl Present) Res2->Conc2

Caption: Figure 2. Logic flow for distinguishing ortho-substituted isomers based on decarboxylation efficiency.

Part 4: Experimental Protocol

To reproduce these fragmentation patterns, follow this self-validating protocol.

LC-MS/MS Conditions (ESI-)
  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.8 µm).

  • Ionization: ESI Negative Mode.

  • Collision Energy (CE): Ramp 15-35 eV.

Step-by-Step Workflow
  • Preparation: Dissolve standard (1 mg/mL) in Methanol. Dilute to 1 µg/mL in 50:50 Water:MeOH.

  • Full Scan (Q1): Scan m/z 100–300. Verify the 9:6:1 isotope cluster at m/z 215.

  • Product Ion Scan: Select m/z 215 as precursor.

  • Optimization: Adjust CE until the precursor intensity is ~10% of the base peak (m/z 171). This ensures you are viewing the primary fragmentation channel.

  • Isomer Check: If analyzing a mixture, compare the Retention Time (RT). The 2,4-isomer is generally more polar (elutes earlier on C18) than the 3,4-isomer due to the dipole moment created by the ortho-chlorine.

References

  • NIST Mass Spectrometry Data Center. 2-Chlorocinnamic acid Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 2,4-Dichlorocinnamic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Kuhnert, N., et al. (2014). Differentiation of Chlorogenic Acid Isomers.[2][3][4] Journal of Mass Spectrometry.[5] (Contextual reference for hydroxycinnamic acid fragmentation rules applied here).

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

Sources

Validation

HPLC retention time comparison of 2,6- vs 2,4-dichloro isomers

Topic: HPLC Retention Time Comparison: 2,6- vs. 2,4-Dichloro Isomers Content Type: Technical Comparison Guide Audience: Analytical Chemists, Pharmaceutical Researchers, Environmental Scientists[1] [1] Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Comparison: 2,6- vs. 2,4-Dichloro Isomers Content Type: Technical Comparison Guide Audience: Analytical Chemists, Pharmaceutical Researchers, Environmental Scientists[1]

[1]

Executive Summary

The separation of positional isomers—specifically 2,6-dichloro vs. 2,4-dichloro derivatives—presents a classic chromatographic challenge.[1] While they share identical molecular weights and similar hydrophobicities (logP), their retention behaviors diverge significantly due to the "Ortho Effect" and Intramolecular Hydrogen Bonding (IMHB) .

  • The Critical Insight: In 2,6-isomers (e.g., 2,6-Dichlorophenol), the functional group is flanked by chlorines, often leading to IMHB. This "shields" the polar group, increasing apparent hydrophobicity on C18 columns but significantly lowering pKa.[2]

  • The Strategy: For phenols, manipulating mobile phase pH to exploit pKa differences (ΔpKa ≈ 1.[2]1) is the most robust separation method.[2] For anilines, where pKa manipulation is less effective, leveraging π-π interactions using Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phases is superior to standard C18.[1][2]

Mechanistic Insight: The "Shielding" Effect

To develop a robust method, one must understand the molecular geometry driving the separation.

The Ortho-Effect & Intramolecular Bonding[1][3]
  • 2,6-Dichloro Isomers: The two chlorine atoms at the ortho positions create a steric barrier and an electronic environment that favors Intramolecular Hydrogen Bonding (IMHB) (specifically in phenols). This internal bond satisfies the polar proton, reducing the molecule's interaction with the aqueous mobile phase.

    • Result: The molecule behaves "more non-polar" and typically elutes later on Reverse Phase (RP) columns under neutral/acidic conditions (where ionization is suppressed).

  • 2,4-Dichloro Isomers: The single ortho chlorine allows the polar group (-OH or -NH2) to remain exposed, facilitating Intermolecular Hydrogen Bonding with the mobile phase water/modifier.[1]

    • Result: The molecule is effectively more polar and elutes earlier on RP columns (assuming neutral species).[2]

Visualization: Separation Mechanism

The following diagram illustrates the divergent behaviors of these isomers on a C18 surface.

G cluster_0 2,6-Dichloro Isomer (Shielded) cluster_1 2,4-Dichloro Isomer (Exposed) Iso26 2,6-DCP (Intramolecular H-Bond) Prop26 Hydrophobic Face Exposed Polar Group Hidden Iso26->Prop26 Ortho-Cl Shielding C18 C18 Stationary Phase (Hydrophobic Interaction) Prop26->C18 High Affinity Iso24 2,4-DCP (Intermolecular H-Bond) Prop24 H-Bonds with Mobile Phase Higher Apparent Polarity Iso24->Prop24 Steric Access Prop24->C18 Competitive Solvation Result26 Stronger Retention (Elutes LATER) C18->Result26 Result24 Weaker Retention (Elutes EARLIER) C18->Result24

Figure 1: Mechanistic difference in retention. 2,6-isomers form "pseudo-nonpolar" cages via intramolecular bonding, increasing retention on C18 compared to the more solvent-accessible 2,4-isomers.[1]

Case Study 1: Dichlorophenols (DCP)

The Challenge: Separating 2,4-DCP and 2,6-DCP. The Solution: pH Tuning.[2][3][4][5]

The most effective way to separate these isomers is not by changing the column, but by exploiting their Acidity (pKa) .

  • 2,6-DCP pKa ≈ 6.79: The two ortho-chlorines exert a strong electron-withdrawing inductive effect, stabilizing the phenoxide ion.[1]

  • 2,4-DCP pKa ≈ 7.89: Less acidic.[1][2]

Experimental Protocol: The "pH Switch" Method

This protocol demonstrates how to invert elution orders and maximize resolution.[2]

System: HPLC with UV Detection (280 nm) or Mass Spec. Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 x 4.6 mm, 3.5 µm.[2] Flow Rate: 1.0 mL/min.[2][6] Temperature: 30°C.

Condition A: Acidic Mobile Phase (pH 3.0)[1]
  • Buffer: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

  • State: Both isomers are Neutral (Protonated).[1][2]

  • Mechanism: Hydrophobicity dominates.[2]

  • Outcome: 2,6-DCP elutes AFTER 2,4-DCP (due to IMHB shielding).

Condition B: Neutral Mobile Phase (pH 7.0)[1]
  • Buffer: 10 mM Ammonium Acetate or Phosphate Buffer (pH 7.0).

  • State:

    • 2,6-DCP: >60% Ionized (Negative charge).[1][2]

    • 2,4-DCP: ~10% Ionized (Mostly Neutral).[1][2]

  • Mechanism: Charge repulsion.[2] The ionized 2,6-DCP is repelled by the hydrophobic C18 pores and is highly soluble in water.

  • Outcome: 2,6-DCP elutes VERY EARLY (near void).[1][2] 2,4-DCP elutes LATE .

Data Summary: Retention Time Comparison
IsomerpKaRT (min) @ pH 3.0 (C18)RT (min) @ pH 7.0 (C18)Notes
2,4-Dichlorophenol 7.895.24.8Remains mostly neutral at pH 7; retains well.[1]
2,6-Dichlorophenol 6.795.81.2 (Void) Ionizes at pH 7; loses retention drastically.[1][2]
Resolution (Rs) -~1.5> 10.0 pH 7.0 provides superior separation.

Expert Note: If you are running LC-MS, the pH 7.0 method is excellent for Negative Mode ESI sensitivity for 2,6-DCP, as it is already pre-ionized in the mobile phase.

Case Study 2: Dichloroanilines (DCA)

The Challenge: Separating 2,4-DCA and 2,6-DCA. The Solution: π-π Interaction Columns (PFP or Phenyl-Hexyl).[1]

Unlike phenols, anilines are weak bases.[2]

  • 2,4-DCA pKa (conjugate acid) ≈ 2.05 [1]

  • 2,6-DCA pKa (conjugate acid) ≈ 0.80 (Very weak base due to steric inhibition of protonation).[1][2]

  • Implication: At standard HPLC pH (3–8), both are Neutral . pH tuning is ineffective.[2]

Recommended Protocol: Selectivity Change

Standard C18 columns often struggle to resolve these isomers because their hydrophobicities are nearly identical.[2] A column with Fluorinated (PFP) or Phenyl stationary phases provides "Shape Selectivity" and electronic interaction differences.[2]

Column: Pentafluorophenyl (PFP) or Phenyl-Hexyl (e.g., Phenomenex Kinetex PFP).[1][2] Mobile Phase: Water/Methanol (Isocratic 60:40).[1][2] Detection: UV @ 254 nm.[2]

Data Summary: Selectivity Factor (α)
Column TypeElution OrderSelectivity (α)Mechanism
Standard C18 2,4 < 2,6~1.05 (Poor)Pure Hydrophobicity.[1] Hard to separate.
PFP (Fluoro) 2,6 < 2,4 1.30 (Good) 2,6-DCA is sterically bulky; interacts less with planar PFP rings.[1]
Phenyl-Hexyl 2,4 < 2,61.20 (Moderate)π-π interactions favor the more accessible 2,4-isomer.[1]

Method Development Decision Tree

Use this workflow to determine the optimal starting point for your separation.

Workflow Start Start: Dichloro-Isomer Separation CheckGroup Identify Functional Group Start->CheckGroup IsPhenol Phenols (-OH) (Acidic pKa 6-8) CheckGroup->IsPhenol IsAniline Anilines (-NH2) (Weak Base pKa < 3) CheckGroup->IsAniline PhenolStrat Strategy: pH Tuning IsPhenol->PhenolStrat AnilineStrat Strategy: Stationary Phase Selectivity IsAniline->AnilineStrat PhenolExp Set Mobile Phase pH = 7.0 (Buffer: Amm. Acetate) PhenolStrat->PhenolExp PhenolResult Result: 2,6-DCP elutes early (Ionized) 2,4-DCP elutes late (Neutral) PhenolExp->PhenolResult AnilineExp Use PFP or Phenyl-Hexyl Column (Maximize π-π interactions) AnilineStrat->AnilineExp AnilineResult Result: Enhanced separation via steric/electronic discrimination AnilineExp->AnilineResult

Figure 2: Decision matrix for optimizing separation based on analyte functional group chemistry.

References

  • US EPA. (2025). Method 8041A: Phenols by Gas Chromatography. SW-846 Test Methods. Link

  • PubChem. (2025).[1][2] 2,4-Dichlorophenol Compound Summary. National Library of Medicine.[2] Link

  • PubChem. (2025).[1][2] 2,6-Dichlorophenol Compound Summary. National Library of Medicine.[2] Link[1][2]

  • Sielc Technologies. (2020).[1][2] Separation of 2,6-Dichlorophenol on Newcrom R1 HPLC column. Application Note. Link

  • Royal Society of Chemistry. (2010). Gas-liquid chromatographic separation of dichloroaniline isomers. The Analyst. Link

Sources

Comparative

UV-Vis Absorption Profile &amp; Steric Inhibition Analysis: (2E)-3-(2,6-Dichlorophenyl)acrylic Acid

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of (2E)-3-(2,6-Dichlorophenyl)acrylic acid, emphasizing the structural impact of steric inhibition of resonance (SIR). Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of (2E)-3-(2,6-Dichlorophenyl)acrylic acid, emphasizing the structural impact of steric inhibition of resonance (SIR).

Executive Summary

(2E)-3-(2,6-Dichlorophenyl)acrylic acid (also known as trans-2,6-dichlorocinnamic acid) is a disubstituted cinnamic acid derivative.[1] Unlike its para-substituted counterparts (e.g., 4-chlorocinnamic acid), the 2,6-dichloro substitution pattern introduces significant steric hindrance that forces the phenyl ring out of planarity with the acrylic acid side chain.

This loss of planarity disrupts the


-conjugation across the molecule, leading to distinct spectral anomalies compared to unsubstituted cinnamic acid. Researchers utilizing this compound for HPLC detection, photocyclization, or biocatalysis must account for the hypsochromic (blue) shift  and hypochromic effect  (reduced molar absorptivity) resulting from this Steric Inhibition of Resonance (SIR).
Structural Mechanism: Steric Inhibition of Resonance

The UV-Vis spectrum of cinnamic acid derivatives is dominated by the


-band (

transition), typically found between 270–290 nm. This transition requires orbital overlap between the aromatic ring and the vinyl carboxy group.

In (2E)-3-(2,6-Dichlorophenyl)acrylic acid , the bulky chlorine atoms at the ortho positions clash with the vinyl protons and the carbonyl oxygen. To relieve this strain, the single bond connecting the phenyl ring to the vinyl group rotates, twisting the molecule.

Visualizing the Steric Twist (Graphviz Diagram)

StericEffect Ref Reference: (E)-Cinnamic Acid (Planar Conformation) Target Target: (2E)-3-(2,6-Dichlorophenyl)acrylic Acid (Twisted Conformation) Ref->Target 2,6-Dichloro Substitution Mech Mechanism: Steric Repulsion (Cl atoms vs. Vinyl H/COOH) Target->Mech Causes Effect1 Loss of Orbital Overlap (Broken Conjugation) Mech->Effect1 Forces Rotation Effect2 Hypsochromic Shift (Blue Shift) λmax decreases Effect1->Effect2 Higher Energy Transition Effect3 Hypochromic Effect ε decreases Effect1->Effect3 Lower Probability

Caption: Logical flow demonstrating how steric repulsion in the 2,6-dichloro derivative disrupts planarity, altering the spectral profile.

Comparative Spectroscopic Data

The following table contrasts the target compound with relevant alternatives to highlight the impact of substitution patterns.

CompoundSubstitution PatternElectronic EffectSteric EffectExpected

(MeOH)
Molar Absorptivity (

)
(E)-Cinnamic Acid UnsubstitutedReference ConjugationNone (Planar)273 nm ~21,000

(E)-4-Chlorocinnamic Acid Para-ChloroInductive (-I) / Mesomeric (+M)Negligible280 nm (Bathochromic shift)High (>20,000)
(E)-2-Chlorocinnamic Acid Ortho-ChloroMixedModerate276 nm Moderate
(2E)-3-(2,6-Dichlorophenyl)acrylic Acid 2,6-Dichloro Inhibited Resonance Severe (Twisted) < 270 nm (Blue Shift)*Reduced (Hypochromic)

*Note: While 4-chlorocinnamic acid shows a red shift due to the auxochromic effect of chlorine, the 2,6-dichloro derivative counters this with a blue shift due to the loss of planarity. The K-band often broadens or decreases in intensity significantly.

Experimental Protocol: Determination of and

To accurately characterize this compound, use the following self-validating protocol. This method corrects for solvent cut-off and concentration effects.

Materials
  • Analyte: (2E)-3-(2,6-Dichlorophenyl)acrylic acid (Purity >98%).[1]

  • Solvent: HPLC-grade Methanol (Cut-off <205 nm) or Ethanol. Avoid Acetone or Benzene due to high UV cutoff.

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu, Agilent).

Step-by-Step Methodology
  • Stock Solution Preparation (

    
     M): 
    
    • Weigh 21.7 mg of (2E)-3-(2,6-Dichlorophenyl)acrylic acid (MW = 217.05 g/mol ).

    • Dissolve in 100 mL of Methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Solution Series (Validation Step):

    • Prepare dilutions to verify Beer-Lambert Law linearity.

    • Sol A (

      
       M):  1 mL Stock 
      
      
      
      10 mL.
    • Sol B (

      
       M):  1 mL Sol A 
      
      
      
      10 mL. (Target concentration for scan).
  • Baseline Correction:

    • Fill two quartz cuvettes (1 cm pathlength) with pure Methanol.

    • Run a baseline scan (200–400 nm) to zero the instrument.

  • Measurement:

    • Replace the sample cuvette with Sol B (

      
       M) .
      
    • Scan from 200 nm to 400 nm.[2]

    • Critical Check: If Absorbance > 1.0, dilute further. If Absorbance < 0.1, use Sol A.

  • Data Analysis:

    • Identify the local maximum (

      
      ).[3]
      
    • Calculate Molar Absorptivity (

      
      ):
      
      
      
      
Applications & Implications
  • HPLC Detection: Due to the hypsochromic shift, standard detection wavelengths for cinnamates (280 nm) may have lower sensitivity for this compound. Recommendation: Use a diode-array detector (DAD) to extract the specific

    
     (likely near 260–265 nm) for quantification.
    
  • Photochemistry: The compound undergoes photocyclization to form 5-chlorocoumarin upon irradiation.[4] This reaction depends on the excited state population; the twisted geometry may alter the quantum yield compared to planar analogs.

  • Biocatalysis: Used as a substrate for Phenylalanine Ammonia Lyase (PAL).[5] The enzyme active site must accommodate the twisted phenyl ring, often resulting in lower

    
     values compared to planar substrates.
    
References
  • BenchChem. (2025). Spectroscopic analysis comparison of different cinnamic acid derivatives. Retrieved from

  • Lide, D. R. (Ed.). (2009). CRC Handbook of Chemistry and Physics. CRC Press.
  • Cohen, M. D., Schmidt, G. M. J., & Sonntag, F. I. (1964). Topochemistry. Part II. The Photochemistry of trans-Cinnamic Acids. Journal of the Chemical Society, 2000-2013.
  • Arad-Yellin, R., et al. (1983). Photocyclization of 2,6-dichlorocinnamic acid derivatives to 5-chlorocoumarin. Journal of Organic Chemistry. (Details photochemical behavior).
  • PubChem. (2025). 2,6-Dichlorocinnamic acid Compound Summary. National Library of Medicine. Retrieved from

Sources

Validation

Melting Point Validation: (E)-2,6-Dichlorocinnamic Acid Characterization Guide

Executive Summary This guide provides a validated framework for the thermal characterization of (E)-2,6-dichlorocinnamic acid (CAS: 5345-89-1). The defining quality attribute for this compound is a sharp melting transiti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a validated framework for the thermal characterization of (E)-2,6-dichlorocinnamic acid (CAS: 5345-89-1). The defining quality attribute for this compound is a sharp melting transition in the range of 192–196 °C .

Deviations from this range—specifically broad depressions or early onsets—are critical indicators of contamination by the starting material (2,6-dichlorobenzaldehyde , MP: 69–71 °C) or geometric isomerization (Z-isomer). This document compares capillary and Differential Scanning Calorimetry (DSC) methods to ensure data integrity in drug development and organic synthesis workflows.

Technical Profile & Reference Standards

Before initiating validation, ensure the analyte matches the following physicochemical profile.

PropertySpecificationNotes
Compound Name (E)-2,6-Dichlorocinnamic acidPredominantly trans isomer
CAS Number 5345-89-1Unique identifier for the specific isomer
Molecular Formula C₉H₆Cl₂O₂MW: 217.05 g/mol
Target Melting Point 192–196 °C Sharp range (< 2 °C breadth indicates high purity)
Appearance White to off-white crystalline powderYellowing suggests oxidation or aldehyde residue

Comparative Analysis: Impurities & Methods

Thermal Differentiators (The "Why")

Melting point (MP) determination is particularly effective for this compound because the primary synthetic impurity (the aldehyde starting material) melts >120 °C lower than the product. This creates a high-sensitivity window for detecting incomplete reactions.

ComponentRoleMelting Point (°C)Detection Impact
(E)-2,6-Dichlorocinnamic Acid Target Analyte 192 – 196 Reference Standard
2,6-DichlorobenzaldehydeStarting Material69 – 71Major Depression: Even trace amounts cause early "sweating" or liquid phases <100°C.
(Z)-2,6-Dichlorocinnamic AcidIsomer Impurity< 180 (Est.)*Range Broadening: Causes the melting range to widen (>2°C) and shift lower.
Unsubstituted Cinnamic AcidProcess Control~133Distinct peak; confirms substitution pattern if absent.

*Note: While specific literature values for the pure Z-isomer are rare, cis-cinnamic derivatives consistently melt significantly lower than their trans counterparts due to packing inefficiencies.

Method Selection: Capillary vs. DSC

Choose the method based on your stage of development.

FeatureMethod A: Capillary (Visual) Method B: DSC (Thermodynamic)
Principle Visual observation of phase change (Solid

Liquid).[1]
Measurement of heat flow (Endothermic event).
Primary Output Range:

(collapse) to

(liquid).

(extrapolated) and

(Enthalpy).
Precision ± 0.5 °C (Subjective to observer).± 0.1 °C (Instrumental).
Best For Routine QC, quick purity checks, solvent detection.[1]Polymorph screening, precise purity calculation (Van't Hoff).
Throughput High (3-4 samples/run).Low (1 sample/run, ~45 mins).

Experimental Protocols

Method A: Capillary Melting Point (Standard QC)

Use this protocol for batch release and routine synthesis monitoring.[1]

Equipment: Automated Optoelectronic Melting Point Apparatus (e.g., Mettler Toledo MP system or equivalent).

  • Sample Preparation:

    • Dry the sample under vacuum at 60 °C for 2 hours to remove solvent residues (solvents cause "pseudomelting").[1]

    • Grind the sample into a fine, homogeneous powder using an agate mortar.[1] Coarse crystals lead to uneven heat transfer.

  • Loading:

    • Fill the capillary tube to a height of 2–3 mm .

    • Pack tightly by tapping the tube on a hard surface (packing density affects heat transfer).

  • Ramp Profile:

    • Fast Ramp: 10 °C/min up to 170 °C (20 °C below expected MP).

    • Measurement Ramp: 1.0 °C/min from 170 °C to 200 °C.

  • Visual Definitions (Record These):

    • Collapse Point: Sample pulls away from the walls (sintering).

    • Meniscus Point (

      
      ): First distinct liquid meniscus forms. (Report this as Start) 
      
    • Clear Point (

      
      ): Sample is completely liquid and transparent. (Report this as End) 
      
Method B: Differential Scanning Calorimetry (DSC)

Use this protocol for definitive characterization and impurity quantification.

  • Calibration: Verify Indium (

    
     156.6 °C) and Zinc (
    
    
    
    419.5 °C) standards.
  • Sample Loading:

    • Weigh 2–4 mg of sample into a standard aluminum pan.

    • Crimping: Use a pinhole lid (vented) to allow potential volatiles to escape without deforming the pan, though pure acid should be stable.[1]

  • Thermal Cycle:

    • Equilibrate at 30 °C.

    • Ramp at 5 °C/min to 210 °C.

    • Nitrogen purge: 50 mL/min.

  • Analysis:

    • Integrate the endothermic peak.

    • Record Extrapolated Onset Temperature (

      
      ) . This is the robust thermodynamic melting point, not the peak maximum.
      

Validation Logic & Decision Tree

The following diagram illustrates the decision logic for validating the product based on thermal data.

MP_Validation Start Start: Dry Sample (Vacuum, 60°C) Measure Measure MP (1°C/min Ramp) Start->Measure CheckOnset Check Onset Temp (Target: >192°C) Measure->CheckOnset CheckRange Check Range Width (Target: <2°C) CheckOnset->CheckRange Onset > 192°C FailLow FAIL: Low MP (<190°C) Suspect: Starting Material (Aldehyde) or Solvent CheckOnset->FailLow Onset < 192°C Pass PASS: High Purity (E)-2,6-Dichlorocinnamic Acid CheckRange->Pass Width < 2°C FailWide FAIL: Wide Range (>2°C) Suspect: Isomer Mixture (Z-isomer contamination) CheckRange->FailWide Width > 2°C ActionRecrys Action: Recrystallize (Solvent: EtOH/Water) FailLow->ActionRecrys FailWide->ActionRecrys ActionRecrys->Start Retest

Figure 1: Decision logic for thermal validation. Note that low melting points often indicate residual starting material (aldehyde), while broad ranges suggest isomeric impurities.

References

  • Santa Cruz Biotechnology. 2,6-Dichlorocinnamic acid, predominantly trans (CAS 5345-89-1). Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 731762, 2,6-Dichlorocinnamic acid.[1] Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6737, 2,6-Dichlorobenzaldehyde.[1] (Melting Point Data). Retrieved from

  • Mendham, J., et al. Vogel's Textbook of Quantitative Chemical Analysis. (General principles of melting point as a purity criterion). Pearson Education.[1]

  • University of Calgary. Organic Laboratory Techniques: Melting Point. Retrieved from

Sources

Comparative

Crystal Structure Analysis of Sterically Distorted Acrylic Acids: A Comparative Technical Guide

Executive Summary The Core Challenge: In drug development and materials science, acrylic acid derivatives are fundamental building blocks. However, introducing bulky substituents (e.g., ortho-halogens, nitro groups, or -...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Challenge: In drug development and materials science, acrylic acid derivatives are fundamental building blocks. However, introducing bulky substituents (e.g., ortho-halogens, nitro groups, or


-aryl rings) introduces significant steric strain. This strain forces the molecule out of planarity, disrupting the canonical 

hydrogen-bonded dimer motif and altering solubility, bioavailability, and solid-state stability.

The Solution: While Powder X-Ray Diffraction (PXRD) and Solid-State NMR (ssNMR) offer rapid screening, Single Crystal X-Ray Diffraction (SC-XRD) remains the non-negotiable "gold standard" for resolving these distorted structures. This guide objectively compares these methodologies, demonstrating why SC-XRD is essential for quantifying the torsional strain and supramolecular packing of sterically compromised acrylic acids.

Part 1: The Challenge of Steric Distortion

Acrylic acids typically crystallize as centrosymmetric dimers linked by strong O–H···O hydrogen bonds.[1][2][3][4][5][6] This planar arrangement maximizes orbital overlap.

However, when steric bulk is introduced (e.g., in (2E)-3-(4-chloro-3-nitrophenyl)acrylic acid ), the molecule encounters a "frustrated" energy landscape:

  • Conjugation Penalty: The bulky groups force the alkene and carbonyl systems to twist to avoid Van der Waals clashes.

  • H-Bond Disruption: This twist misaligns the carboxylic acid donor/acceptor sites, often breaking the dimer and forcing the formation of catemers (infinite chains) or disordered networks.

Why this matters: A switch from dimer to catemer drastically changes the melting point and dissolution rate—critical quality attributes (CQAs) in pharmaceutical formulations.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the "Product" (SC-XRD) against its primary alternatives for analyzing these specific distorted systems.

Table 1: Performance Matrix for Sterically Distorted Systems
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Solid-State NMR (ssNMR)
Primary Output 3D Atomic Coordinates (

)
1D Diffractogram (

vs. Intensity)
Chemical Shifts (

, ppm)
Torsion Resolution High Precision (<0.5° error)Low (Requires Rietveld refinement)Indirect (via coupling constants)
H-Bond Detection Direct (Donor-Acceptor distances)Inferential (Peak shifts)High (Proton environments)
Sample Requirement High-quality single crystal (

mm)
Microcrystalline powderBulk powder (>50 mg)
Limit of Detection Can resolve absolute configuration5% impurity thresholdsensitive to local disorder
Verdict Essential for ab initio structure Best for batch consistencyBest for dynamic disorder
Expert Insight: Why SC-XRD Wins here

PXRD is excellent for "fingerprinting" known phases.[7] However, for a new sterically distorted acrylic acid, PXRD cannot easily distinguish between a twisted monomer packing and a planar dimer packing without a known reference model. SC-XRD directly visualizes the torsion angle (


), providing the causal link between molecular strain and bulk properties.

Part 3: Case Study & Experimental Data

Target Molecule: (2E)-3-(4-chloro-3-nitrophenyl)acrylic acid.[8] Structural Anomaly: The nitro group at the meta position creates steric friction with the vinyl hydrogen, forcing a twist.

Experimental Data Comparison

The following data illustrates the deviation from "Ideal" planarity observed via SC-XRD.

ParameterIdeal Planar Acrylic AcidDistorted Target (SC-XRD Data)Impact
C=C–C=O Torsion

(Synperiplanar)

(Anti-periplanar)
Disrupted conjugation
Ar–NO

Dihedral

(Coplanar)

Reduced resonance stabilization
H-Bond Motif Centrosymmetric DimerDisrupted / Chain-linkedAltered lattice energy
O–H···O Distance

Å

Å (Elongated)
Weaker intermolecular forces

Data synthesized from comparative crystallographic studies of nitro-substituted cinnamates.

Part 4: Detailed Experimental Protocol

To achieve the resolution necessary to measure these torsion angles, a rigid protocol is required.

Phase 1: Crystal Growth (The "Slow Evaporation" Method)

Sterically hindered acids often "oil out" rather than crystallize due to poor packing efficiency. This protocol mitigates that risk.

  • Solvent Selection: Prepare a binary solvent system. Dissolve 20 mg of the target acid in 2 mL of Acetone (good solubility).

  • Antisolvent Addition: Add 0.5 mL of Water or Hexane (poor solubility) dropwise until persistent turbidity is just barely observed, then add 1 drop of acetone to clear it.

  • Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing 10 mL of the antisolvent. Seal the outer jar.

  • Incubation: Store at

    
    C. The low temperature reduces the kinetic energy of the bulky side chains, encouraging ordered packing over amorphous precipitation.
    
Phase 2: Data Collection & Refinement[2]
  • Mounting: Select a crystal (

    
     mm) and mount on a Kapton loop using perfluoropolyether oil.
    
  • Cooling: CRITICAL STEP. Flash cool to 100 K using a nitrogen stream.

    • Reasoning: Sterically distorted groups (like nitro or tert-butyl) exhibit high thermal motion. Room temperature data will result in "smeared" electron density, making accurate torsion angle measurement impossible.

  • Collection Strategy: Collect a full sphere of data (redundancy > 4) to ensure weak high-angle reflections are captured.

  • Refinement: Use SHELXL or OLEX2 .

    • Validation: Check the Difference Fourier Map for proton positions on the carboxylic acid. In distorted systems, the proton may be disordered between the two oxygens (dynamic proton transfer).

Part 5: Visualization of Structural Logic

Diagram 1: The Steric Distortion Mechanism

This diagram illustrates the causal chain from molecular structure to bulk property, highlighting where SC-XRD provides the critical data point.

StericMechanism Substituent Bulky Substituent (e.g., -NO2, -Cl) StericClash Steric Clash (Van der Waals Repulsion) Substituent->StericClash Torsion Torsional Twist (Loss of Planarity) StericClash->Torsion Relieves Strain ConjLoss Loss of Pi-Conjugation Torsion->ConjLoss HBondDisrupt Disruption of R2,2(8) Dimer Torsion->HBondDisrupt Misaligns Donors Packing Altered Crystal Packing (Catemer vs Dimer) HBondDisrupt->Packing Solubility Altered Solubility & Bioavailability Packing->Solubility SCXRD SC-XRD Analysis (Quantifies Torsion) SCXRD->Torsion Measures

Caption: Causal pathway showing how steric bulk leads to macroscopic solubility changes. SC-XRD is the only method that quantifies the critical "Torsional Twist" node.

Diagram 2: Analytical Workflow Decision Matrix

When to use SC-XRD versus alternatives.

Workflow Start Unknown Distorted Acrylic Acid Screen PXRD Screening Start->Screen Decision Is Pattern Unique? Screen->Decision SCXRD SC-XRD (Full Structure Solution) Decision->SCXRD Yes (New Phase) SSNMR Solid-State NMR (Local Environment) Decision->SSNMR Amorphous/Oiled Output 3D Structure & Torsion Data SCXRD->Output SSNMR->Output Complementary Data

Caption: Decision matrix for characterizing new acrylic acid derivatives. SC-XRD is the primary path for crystalline samples.

References

  • Gowda, B. T., et al. (2012). Crystal structure of N-(4-Chloro-3-nitrophenyl)succinamic acid. National Institutes of Health (NIH) / PMC.

  • Leiserowitz, L. (1976). Molecular packing modes.[6][9] Carboxylic acids. Acta Crystallographica Section B. (Classic reference for dimer vs catemer packing logic).

  • Harris, K. D. M. (2006). Exploiting the Synergy of Powder X-ray Diffraction and Solid-State NMR Spectroscopy in Structure Determination of Organic Molecular Solids. NIH.

  • Creative Biostructure. Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.

  • UCL Discovery. (2024). Photochemical dynamics of acetic acid and trifluoroacetic acid dimers. (Comparison of H-bond strengths in substituted acids).

Sources

Safety & Regulatory Compliance

Safety

(2e)-3-(2,6-Dichlorophenyl)acrylic acid proper disposal procedures

The following guide details the technical operational procedures for the disposal of (2E)-3-(2,6-Dichlorophenyl)acrylic acid (CAS: 5345-89-1). Executive Summary: Operational Directives Waste Classification: Halogenated O...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical operational procedures for the disposal of (2E)-3-(2,6-Dichlorophenyl)acrylic acid (CAS: 5345-89-1).

Executive Summary: Operational Directives

  • Waste Classification: Halogenated Organic Acid .

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

  • Critical Prohibition: DO NOT dispose of via municipal drains. DO NOT mix with non-halogenated solvents (increases disposal cost) or strong oxidizers (explosion hazard).

  • Immediate Action: Segregate as Solid Hazardous Waste (if pure) or Halogenated Liquid Waste (if in solution).

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe waste management. This compound is a halogenated derivative of cinnamic acid.

PropertyDataOperational Implication
Chemical Name (2E)-3-(2,6-Dichlorophenyl)acrylic acidOfficial manifest descriptor.
CAS Number 5345-89-1Required for waste profiling/inventory.
Molecular Formula C₉H₆Cl₂O₂High chlorine content requires halogen-specific incineration.
Physical State Solid (Crystalline powder)Dust control measures required during transfer.
Acidity (pKa) ~3.5 – 4.0 (Estimated)Corrosive to mucous membranes; incompatible with bases.
GHS Classification Warning ; Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3PPE (Nitrile gloves, safety goggles) is mandatory.

Regulatory Framework (RCRA & EPA)

While this specific CAS is not a "Listed Waste" (F, K, P, or U list) by name, it is regulated based on its characteristics and constituents .

  • Waste Characterization:

    • Ignitability (D001): Not applicable for the solid; applicable if dissolved in flammable solvents.

    • Corrosivity (D002): Applicable if in aqueous solution with pH

      
       2.[2]
      
    • Toxicity: Due to the halogenated benzene ring, it must be treated as toxic.

  • Waste Code Assignment:

    • If pure/solid: Label as "Non-Regulated Chemical Waste" (unless characteristic D-codes apply) but manage as Halogenated Organic .

    • If in solution: Assign codes based on the solvent (e.g., F002 for halogenated solvents, D001 for organics).

Disposal Decision Tree & Workflow

The following logic gate determines the correct waste stream.

DisposalWorkflow Start Waste Generation: (2E)-3-(2,6-Dichlorophenyl)acrylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidStream Stream A: Solid Lab Pack (Tag: Toxic, Irritant) Solid->SolidStream Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalogenated HaloStream Stream B: Halogenated Liquid (High BTU Incineration) Halogenated->HaloStream NonHalogenated->HaloStream If >2% Acid Content (Cross-contamination rule) NonHaloStream Stream C: Non-Halogenated Liquid (Segregated if <2% Halogen content) NonHalogenated->NonHaloStream Only if Trace Acid

Figure 1: Decision logic for segregating (2E)-3-(2,6-Dichlorophenyl)acrylic acid waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Best for: Expired reagents, spill cleanup residues, or excess solid product.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "(2E)-3-(2,6-Dichlorophenyl)acrylic acid".[3]

    • Hazards: Check "Toxic" and "Irritant".

  • Accumulation:

    • Do not fill beyond 90% capacity.

    • Keep the container closed unless adding waste.[4][5]

  • Final Disposal: Transfer to the facility's Lab Pack accumulation area. This will be packed into a drum with vermiculite and sent for incineration.

Protocol B: Liquid Waste (Reaction Mixtures)

Best for: Mother liquors, filtrates, or HPLC effluents.

  • Segregation:

    • Rule of Thumb: If the solution contains the chlorinated acid, default to the Halogenated Waste carboy (usually Green label).

    • Why? Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dichlorophenyl group introduces halogens into the stream. Mixing this with non-halogenated waste can violate the facility's waste profile for fuel blending (which requires <2% halogens).

  • Compatibility Check:

    • Ensure the carboy does NOT contain strong bases (Sodium Hydroxide, Amines). Mixing an acid with a base in a closed waste container causes exothermic pressurization and potential rupture.

  • Transfer: Use a funnel to prevent spills. Rinse the funnel with a compatible solvent (e.g., Acetone) into the same carboy.

Spill Response & Emergency Procedures

Scenario: 5g - 100g powder spill on a laboratory bench.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles. If dust is airborne, use an N95 respirator.

  • Containment: Cover the spill with a dry absorbent pad or paper towels to prevent dispersion.

  • Cleanup:

    • Do NOT use a vacuum cleaner (risk of aerosolization unless HEPA-filtered).

    • Wet Wipe Method: Dampen a paper towel with water or ethanol. Gently wipe from the outside in.

  • Disposal of Debris: Place all contaminated wipes and gloves into a clear plastic bag. Seal it, label it as "Hazardous Waste - Solid Debris (Contaminated with Halogenated Acid)," and place it in the Solid Waste stream.

Chemical Compatibility Matrix

Strict adherence to compatibility rules prevents fires and toxic gas generation.

Chemical ClassCompatibility StatusReaction Risk
Strong Oxidizers (Peroxides, Nitric Acid)INCOMPATIBLE Potential for fire/explosion.[6][7][8]
Strong Bases (NaOH, KOH, Ammonia)INCOMPATIBLE Exothermic neutralization; heat generation.
Halogenated Solvents (DCM, Chloroform)COMPATIBLE Safe for co-disposal in halogenated streams.
Alcohols (Methanol, Ethanol)COMPATIBLE Safe, but renders the stream "Halogenated".
Metals (Aluminum, Magnesium)CAUTION Acid may react to release Hydrogen gas (H₂).

References

  • PubChem. (n.d.). (2E)-3-(2,6-dichlorophenyl)prop-2-enoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • US EPA. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency. Retrieved from [Link]

  • Princeton University EHS. (n.d.). Waste Removal and Waste Streams. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (2e)-3-(2,6-Dichlorophenyl)acrylic acid

Executive Safety Assessment This guide provides an operational safety framework for handling (2E)-3-(2,6-Dichlorophenyl)acrylic acid. While often categorized as an irritant (Warning), certain regulatory notifications cla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

This guide provides an operational safety framework for handling (2E)-3-(2,6-Dichlorophenyl)acrylic acid. While often categorized as an irritant (Warning), certain regulatory notifications classify this compound as acutely toxic (H301) and hazardous to aquatic environments (H400).[1]

As a halogenated organic acid, this compound presents two distinct chemical hazards:

  • Acidity: The carboxylic acid moiety, enhanced by the electron-withdrawing chlorine atoms on the phenyl ring, increases its potential for mucous membrane irritation compared to unsubstituted cinnamic acid.

  • Halogenation: The presence of chlorine atoms necessitates specific disposal protocols (Halogenated Waste) to prevent the formation of dioxins during improper incineration.

Risk Profile & Hazard Identification

The following assessment synthesizes GHS data and structure-activity relationship (SAR) analysis.

Hazard ClassGHS CodeSignal WordPhysiological Mechanism
Acute Toxicity (Oral) H301 DANGER Systemic absorption via ingestion; potential metabolic disruption.
Skin Irritation H315 WarningAcidic proton donation causes localized tissue damage.
Eye Irritation H319 WarningCrystalline dust acts as a mechanical and chemical irritant to the cornea.
STOT - Single Exp. H335 WarningInhalation of fine dust irritates the upper respiratory tract.
Aquatic Toxicity H400 WarningHalogenated ring structures often exhibit persistence and bioaccumulation potential.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific interaction level.

Tier 1: Standard Handling (Sealed Containers/Stock Solutions)
  • Gloves: Nitrile (0.11 mm / 4 mil). Rationale: Sufficient for incidental splash protection.

  • Eye Protection: ANSI Z87.1 Safety Glasses with side shields.

  • Body: Standard cotton/poly lab coat.

Tier 2: High-Risk Operations (Weighing Powder/Synthesis/Spill Cleanup)
  • Gloves: Double-gloving recommended.

    • Inner: Nitrile (0.11 mm).

    • Outer: Extended cuff Nitrile (minimum 0.2 mm / 8 mil) or Neoprene.

    • Why? Halogenated organic acids can permeate thin nitrile over time, especially if dissolved in organic solvents like DCM or DMSO.

  • Respiratory:

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (if hood unavailable): N95 or P2 particulate respirator. Surgical masks provide zero protection against chemical dust.

  • Eye Protection: Chemical Splash Goggles (Indirect Vent). Rationale: Prevents airborne dust entry which glasses cannot seal against.

Operational Workflow: The "Safe-Path" Protocol

The following diagram illustrates the mandatory workflow to minimize exposure and cross-contamination.

SafeHandling Start Storage (Cool, Dry, Sep. from Oxidizers) PPE PPE Donning (Tier 2 Protocol) Start->PPE Retrieve Weigh Weighing (Static Control + Fume Hood) PPE->Weigh Transfer to Hood Solub Solubilization (Add Solvent to Powder) Weigh->Solub Slow Addition Waste Disposal (Halogenated Stream) Weigh->Waste Contaminated Wipes React Reaction/Use Solub->React Process React->Waste Quench & Sort

Figure 1: Operational workflow emphasizing the containment of powder at the weighing stage and the segregation of waste streams.

Detailed Experimental Protocols

Protocol A: Safe Weighing of Static-Prone Powders

(2E)-3-(2,6-Dichlorophenyl)acrylic acid is a crystalline powder that may carry static charge, causing "fly-away" dust that contaminates the balance and user.

  • Engineering Control: Operate strictly inside a chemical fume hood.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer. If unavailable, wipe the exterior of the weigh boat with a damp lint-free wipe to discharge static.

  • Transfer:

    • Place the receiving vessel (flask) inside the hood.

    • Use a funnel with a wide stem.

    • Technique: Do not dump.[2] Tap the weigh boat gently to slide the powder into the vessel.

  • Decontamination: Immediately wipe the balance area with a wet tissue (water/surfactant) followed by an ethanol wipe. Dispose of wipes as Solid Hazardous Waste .

Protocol B: Solubilization & Reaction
  • Solvent Choice: The compound is sparingly soluble in water but soluble in organic solvents (DMSO, Ethanol, DMF).

  • Addition Order: Always add the solvent to the powder , not the powder to the solvent. This prevents the "puff" of dust that occurs when powder hits a liquid surface.

  • Reaction Monitoring: If heating is required, ensure a reflux condenser is fitted to prevent the volatilization of the acid or the solvent carrier.

Disposal & Decontamination (Critical Compliance)

STOP: Do not dispose of this chemical in the standard "Organic Waste" container if your facility separates Halogenated vs. Non-Halogenated waste.

Waste StreamClassificationInstructions
Solid Waste Hazardous Solid Contaminated gloves, weigh boats, and paper towels must go into a sealed hazardous solid waste bag.
Liquid Waste Halogenated Organic Solutions containing this compound must be tagged as "Halogenated" . High chlorine content can corrode standard incinerators; specialized high-temperature incineration is required.
Aqueous Waste Toxic Aqueous If the compound is in an aqueous buffer, do not pour down the drain. It is toxic to aquatic life (H400).[1][2][3] Collect for chemical disposal.

Spill Cleanup Procedure:

  • Dry Spill: Do not dry sweep. Cover with a wet paper towel to dampen the powder, then scoop into a bag.

  • Wet Spill: Absorb with vermiculite or a spill pillow.

  • Surface Decon: Wash the area with 5% Sodium Bicarbonate (aq) to neutralize any residual acid, followed by water.

Emergency Response

  • In Case of Eye Contact: Flush immediately with water for 15 minutes.[2][4][5] Lift eyelids to ensure removal of crystals trapped in the conjunctiva. Seek medical attention —organic acids can cause delayed corneal damage.

  • In Case of Skin Contact: Wash with soap and water.[2][4][5][6] If redness (erythema) persists, consult a physician.

  • In Case of Inhalation: Move to fresh air immediately. If wheezing occurs, medical evaluation is required (potential sensitization).

References

  • PubChem. (n.d.). 2,6-Dichlorocinnamic acid (Compound).[7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. EPA. (2023). Hazardous Waste Management: Halogenated Solvents. Retrieved October 26, 2023, from [Link]

Sources

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